5-Ethynylpyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGIVKMNLUTRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620708 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82454-61-3 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethynyl-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Ethynylpyridin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Ethynylpyridin-2-amine: Properties, Reactivity, and Applications
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique trifunctional structure, comprising a pyridine ring, a primary aromatic amine, and a terminal alkyne, provides a powerful platform for the synthesis of complex molecular architectures. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, lending favorable ADME properties and biological interaction capabilities.[1][2] The amino and ethynyl groups serve as reactive handles for a variety of chemical transformations, most notably for derivatization and cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its safe handling and successful application in experimental design.
Identity and Nomenclature
Core Physicochemical Data
The physical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Light yellow solid | [7] |
| Boiling Point | 254 °C at 760 mmHg | [4] |
| Flash Point | 107.4 °C | [4] |
| Purity | >95% | [6] |
Anticipated Spectroscopic Signature
While specific experimental spectra require acquisition, the structural features of this compound allow for the prediction of its characteristic spectroscopic data, which is crucial for reaction monitoring and structural confirmation.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 6.5-8.5 ppm range, with coupling patterns dictated by their relative positions. A sharp singlet corresponding to the acetylenic proton (C≡C-H) would likely appear around δ 3.0-3.5 ppm. The two protons of the primary amine (-NH₂) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm region. The five sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region, typically between δ 110-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[9] Key expected absorption bands include:
-
N-H stretching: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ for the primary amine.
-
C≡C-H stretching: A sharp, strong band near 3300 cm⁻¹.
-
C≡C stretching: A weak-to-medium band around 2100-2150 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 118.14, corresponding to the molecular weight of the compound.[8]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][10]
Handling and Storage Protocol:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[11][12]
-
Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Store the compound in a tightly sealed container in a dry, well-ventilated place.[5] For long-term stability and to maintain product quality, storage in a freezer is recommended.[11]
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The terminal alkyne is a versatile handle for carbon-carbon bond formation, while the primary amine allows for straightforward derivatization.
Sonogashira Coupling
The Sonogashira reaction is a robust and widely used cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[13] For this compound, this reaction is fundamental for its synthesis and for its subsequent use in building more complex molecules.
Generalized Protocol for Sonogashira Coupling using 2-Amino-5-bromopyridine:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol or TBAF in THF) is required to yield the terminal alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[15][16] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.[16] this compound is an ideal substrate for CuAAC, enabling the facile linking of the aminopyridine core to various azide-containing molecules.
Generalized Protocol for CuAAC Reaction:
-
Setup: In a vial, dissolve the azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) source (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water.
-
Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The resulting 1,2,3-triazole can often be isolated in high purity after simple filtration or may be further purified by column chromatography or recrystallization if necessary.
Synthesis of this compound
A common and reliable route to this compound involves the Sonogashira coupling of a protected alkyne with 2-amino-5-bromopyridine, which is readily prepared from 2-aminopyridine.[17][18]
Materials Science and Bioconjugation
In materials science, the rigid, stable 1,2,3-triazole linker formed via the click reaction makes this compound a useful monomer for synthesizing functional polymers and materials with tailored electronic or optical properties. [19]In bioconjugation, this molecule can be used to label biomolecules like proteins or nucleic acids that have been modified to contain an azide group. This allows for the introduction of the aminopyridine moiety, which can act as a metal-chelating site or a handle for further functionalization, aiding in the development of probes for biological imaging and diagnostics. [19]
References
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ResearchGate. Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Link]
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PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
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YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
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Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
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PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
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Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]
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5-Ethynylpyridin-2-amine synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 5-Ethynylpyridin-2-amine
Abstract
This compound (CAS No. 82454-61-3) is a pivotal molecular building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid, linear ethynyl group combined with the versatile reactivity of the 2-aminopyridine scaffold makes it a sought-after precursor for complex heterocyclic systems, including kinase inhibitors and novel organic electronic materials. This guide provides an in-depth exploration of the prevailing synthetic strategies and robust purification methodologies for obtaining high-purity this compound. We will delve into the mechanistic rationale behind procedural choices, offering field-proven protocols and comparative data to empower researchers in drug development and chemical synthesis.
Strategic Overview: The Synthetic Approach
The most reliable and widely adopted method for synthesizing this compound is a two-step sequence. This strategy leverages the power and functional group tolerance of palladium-catalyzed cross-coupling chemistry. The core logic is as follows:
-
Installation of a Protected Ethynyl Group: A Sonogashira cross-coupling reaction is employed to couple a halogenated 2-aminopyridine with a silyl-protected terminal alkyne. The use of a protecting group, typically trimethylsilyl (TMS), is critical to prevent the undesired homocoupling of the alkyne under the reaction conditions.
-
Deprotection to Yield the Terminal Alkyne: A subsequent, often mild, deprotection step removes the silyl group to unveil the target terminal alkyne, this compound.
This approach ensures high yields and a clean reaction profile, making it amenable to both small-scale research and larger-scale production.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Step 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of C-C bond formation, creating a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[3] Its success in this synthesis hinges on the precise orchestration of a dual catalytic system.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., 2-amino-5-bromopyridine).
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium complex (transmetalation). The resulting palladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.
The choice of 2-amino-5-bromopyridine as the starting material is common due to its commercial availability and appropriate reactivity.[5]
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine
This protocol is a representative procedure adapted from established methods for similar substrates.[6][7][8]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvents, typically a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio. The Et₃N acts as both a solvent and the base required for the reaction.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude material, 5-((trimethylsilyl)ethynyl)pyridin-2-amine[9][10], can be carried forward or purified by column chromatography if significant impurities are present.
| Parameter | Typical Condition | Rationale |
| Aryl Halide | 2-Amino-5-bromopyridine | Good balance of reactivity and stability; commercially available.[5] |
| Palladium Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | Efficient for oxidative addition and reductive elimination. |
| Copper Co-catalyst | CuI (5 mol%) | Facilitates the formation of the reactive copper acetylide.[7] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as an acid scavenger and promotes alkyne deprotonation.[7] |
| Co-Solvent | Tetrahydrofuran (THF) | Ensures solubility of all reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions preserve the functional groups on the pyridine ring. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
Step 2: Silyl Group Deprotection
The removal of the TMS protecting group is a facile process that unmasks the terminal alkyne. The choice of deprotection reagent is guided by the desire for mild conditions that will not affect the aminopyridine core.
Deprotection Strategies
| Method | Reagent & Conditions | Advantages | Disadvantages |
| Base-Catalyzed | K₂CO₃, Methanol, RT | Very mild, inexpensive, and easy workup. High functional group tolerance. | Can be slower than other methods. |
| Fluoride-Mediated | TBAF, THF, 0 °C to RT | Fast and effective for most silyl groups.[11] | Reagent can be expensive and workup can be more involved. Potential for side reactions if other sensitive groups are present. |
| Acid-Catalyzed | Dilute HCl, Methanol/THF | Effective and inexpensive. | The basic amino group will be protonated, potentially affecting solubility and requiring a neutralization step.[11][12] |
For this specific substrate, the base-catalyzed method using potassium carbonate in methanol is highly recommended due to its simplicity, low cost, and excellent compatibility with the amino functionality.
Experimental Protocol: Deprotection to this compound
-
Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq) in methanol.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the suspension at room temperature for 1-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Wash the solid with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is this compound, which can now be subjected to final purification.
Purification Methodologies
Achieving high purity (>98%) is critical for subsequent applications in drug development or materials science. A multi-step purification strategy is often the most effective.
General Purification Workflow
References
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Spectroscopic Characterization of 5-Ethynylpyridin-2-amine: A Technical Guide for Researchers
Introduction
5-Ethynylpyridin-2-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with an amino group at the 2-position and an ethynyl group at the 5-position. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the ethynyl group provides a reactive handle for various coupling reactions, such as the Sonogashira coupling, click chemistry, and polymerization. Understanding the spectroscopic properties of this molecule is paramount for its identification, purity assessment, and the characterization of its downstream products.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.
Molecular Structure and Key Features
The structural features of this compound dictate its spectroscopic behavior. The pyridine ring is an electron-deficient aromatic system, and the electron-donating amino group at the 2-position and the electron-withdrawing ethynyl group at the 5-position significantly influence the electron distribution within the ring. This, in turn, affects the chemical shifts of the protons and carbons in the NMR spectra. The presence of N-H, C≡C, and C≡C-H bonds gives rise to characteristic absorption bands in the IR spectrum. The molecular weight and fragmentation patterns are key identifiers in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
A distortionless enhancement by polarization transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹H NMR Spectral Data
Based on the analysis of similar pyridine derivatives, the following ¹H NMR chemical shifts are predicted for this compound in CDCl₃:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.4 - 6.6 | d | ~8.0 |
| H-4 | ~7.3 - 7.5 | dd | ~8.0, 2.0 |
| H-6 | ~8.1 - 8.3 | d | ~2.0 |
| NH₂ | ~4.5 - 5.5 | br s | - |
| C≡C-H | ~3.0 - 3.2 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the pyridine ring (H-3, H-4, and H-6) will appear in the aromatic region of the spectrum. The electron-donating amino group at the 2-position will shield the ortho (H-3) and para (H-5, which is substituted) protons, causing them to appear at a relatively upfield chemical shift. H-3 is expected to be a doublet due to coupling with H-4. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-6, being ortho to the nitrogen and meta to the amino group, is expected to be the most deshielded of the ring protons and will appear as a doublet due to coupling with H-4.
-
Amino Protons (NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.
-
Acetylenic Proton (C≡C-H): The terminal alkyne proton is expected to appear as a sharp singlet in the region of 3.0-3.2 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized below:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~108 - 112 |
| C-4 | ~138 - 142 |
| C-5 | ~115 - 119 |
| C-6 | ~150 - 154 |
| C≡C -H | ~75 - 80 |
| C ≡C-H | ~80 - 85 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyridine Carbons: The carbon atom attached to the amino group (C-2) is expected to be the most deshielded among the ring carbons due to the direct attachment of the electronegative nitrogen atom. C-6 will also be significantly deshielded due to its proximity to the ring nitrogen. The carbon bearing the ethynyl group (C-5) and C-3 will be relatively shielded.
-
Alkyne Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡C, and C≡C-H bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretching | 3500 - 3300 (two bands) |
| C≡C-H (alkyne) | Stretching | ~3300 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C≡C (alkyne) | Stretching | 2100 - 2260 (weak to medium) |
| C=N, C=C (aromatic) | Ring stretching | 1600 - 1450 |
| N-H (amine) | Bending | 1650 - 1580 |
| C-N (aromatic amine) | Stretching | 1335 - 1250 |
Interpretation of the IR Spectrum:
-
N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.[1]
-
Acetylenic C-H Stretching: A sharp, and often strong, absorption band around 3300 cm⁻¹ is characteristic of the C-H stretching vibration of a terminal alkyne.
-
C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.[1]
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond will likely be observed in the 1335-1250 cm⁻¹ range.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and can be used to observe the protonated molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus the mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₆N₂), which is approximately 118.14 g/mol .[2] Given the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic amines and alkynes can be predicted.
Interpretation of the Mass Spectrum:
The fragmentation of this compound is expected to involve the following key steps:
-
Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) from the pyridine ring. This would result in a fragment ion at m/z 91.
-
Loss of an ethynyl radical (•C₂H): Cleavage of the bond between the pyridine ring and the ethynyl group could lead to the loss of an ethynyl radical (25 u), resulting in a fragment ion at m/z 93.
-
Loss of an amino radical (•NH₂): Loss of the amino group as a radical (16 u) would result in a fragment at m/z 102.
Molecular Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Ethynylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of 5-Ethynylpyridin-2-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for its successful application. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and well-validated understanding of the compound's behavior.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive ethynyl group and an amino group. Its structural attributes make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials. The pyridine core is a common scaffold in many approved drugs, the amino group provides a site for further functionalization and can influence solubility and biological interactions, and the ethynyl group is a versatile handle for a variety of chemical transformations, including click chemistry, coupling reactions, and hydrogen bonding interactions.
Before its potential can be fully realized in any application, a comprehensive characterization of its fundamental physicochemical properties is essential. This guide will focus on two of the most critical of these properties: solubility and stability.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to low absorption, variable dosing, and challenges in formulation. Therefore, a thorough assessment of the solubility of this compound in a range of relevant solvents is a foundational step in its characterization.
Theoretical Considerations
The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen and the amino group are capable of acting as hydrogen bond acceptors and donors, respectively, which should impart some aqueous solubility. Conversely, the aromatic ring and the ethynyl group contribute to its lipophilic character. Therefore, it is expected to exhibit solubility in a range of polar and non-polar organic solvents.
Experimental Determination of Solubility
A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.
2.2.1. Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method that provides a rapid assessment of a compound's solubility.[1][2] It is particularly useful in early drug discovery to quickly flag compounds with potential solubility liabilities. The method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[3][4] The concentration at which precipitation is observed is the kinetic solubility.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.[4]
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.
2.2.2. Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic, or equilibrium, solubility is the "gold standard" for solubility measurement and represents the true saturation concentration of a compound in a solvent at equilibrium.[5][6] The shake-flask method is the most common technique for this determination.[7]
Experimental Protocol: Thermodynamic Solubility by HPLC
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] A calibration curve of known concentrations should be used for accurate quantification.
Illustrative Solubility Data
Due to the lack of publicly available experimental data, the following table presents illustrative solubility data for this compound. This data is for exemplary purposes and should be experimentally determined.
| Solvent | Solubility (µg/mL) | Method |
| Water | 50 - 200 | Thermodynamic (Shake-Flask) |
| PBS (pH 7.4) | 100 - 500 | Thermodynamic (Shake-Flask) |
| 0.1 N HCl | > 1000 | Thermodynamic (Shake-Flask) |
| Ethanol | > 2000 | Thermodynamic (Shake-Flask) |
| Methanol | > 2000 | Thermodynamic (Shake-Flask) |
| Acetonitrile | 500 - 1500 | Thermodynamic (Shake-Flask) |
| DMSO | > 20000 | Thermodynamic (Shake-Flask) |
Note: The higher solubility in acidic conditions is expected due to the basicity of the pyridine nitrogen and the amino group, which would be protonated to form a more soluble salt.
Stability Profile of this compound
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[11] Forced degradation studies are a key component of this evaluation, providing insights into the intrinsic stability of the molecule under various stress conditions.[12][13] These studies are essential for the development of stability-indicating analytical methods.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[14][15][16] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[17]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
3.1.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for many organic molecules.[18] The hydrolytic stability of this compound should be evaluated across a range of pH values.
-
Protocol: Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH. Incubate the solutions at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 6, 12, 24 hours) by HPLC.[19]
-
Plausible Degradation: The ethynyl group may be susceptible to hydration under acidic conditions to form an acetylpyridine derivative. The amino group is generally stable to hydrolysis.
3.1.2. Oxidative Stability
Oxidative degradation can be a significant issue for compounds with electron-rich moieties.[20][21]
-
Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13] Analyze samples at different time intervals by HPLC.
-
Plausible Degradation: The pyridine nitrogen can be oxidized to the corresponding N-oxide.[15] The amino group is also susceptible to oxidation.
3.1.3. Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the compound.
-
Protocol: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[17] Also, reflux a solution of the compound in a suitable solvent. Analyze samples at various time points.
-
Plausible Degradation: The ethynyl group can be reactive at elevated temperatures and may participate in polymerization or other reactions.
3.1.4. Photostability
Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration.[22][23] The ICH Q1B guideline provides a framework for these studies.
-
Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[11] A control sample should be protected from light. Analyze both samples by HPLC.
-
Plausible Degradation: Pyridine-containing compounds can be susceptible to photodegradation, potentially leading to ring opening or other complex reactions.[1]
Illustrative Stability Data
The following table summarizes the expected stability profile of this compound under forced degradation conditions. This is an illustrative summary and requires experimental verification.
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Moderate degradation | 1-(6-aminopyridin-3-yl)ethan-1-one |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Minor degradation | To be determined |
| Neutral Hydrolysis | Water, 60°C | Negligible degradation | To be determined |
| Oxidation | 3% H₂O₂, RT | Significant degradation | This compound N-oxide |
| Thermal (Dry Heat) | 80°C | Minor degradation/discoloration | Oligomers/polymers |
| Photolytic | ICH Q1B conditions | Moderate degradation | Complex mixture of photoproducts |
Proposed Degradation Pathways
Based on the chemical structure and known reactivity of related compounds, two primary degradation pathways can be postulated:
Caption: Plausible degradation pathways for this compound.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase HPLC with UV detection is the method of choice for this type of molecule.
Recommended HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound (to be determined experimentally, likely in the 254-280 nm range).
-
Column Temperature: 30°C
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by its ability to separate the parent compound from all degradation products, as demonstrated in the forced degradation studies.
Conclusion and Recommendations
This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these properties is a prerequisite for its advancement in any research and development pipeline. It is recommended that the described experimental protocols be executed to generate a robust data package. This will enable informed decisions regarding formulation, storage, and handling, ultimately accelerating the development of new products based on this promising molecule.
References
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- 20. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
Commercial availability and suppliers of 5-Ethynylpyridin-2-amine
An In-Depth Technical Guide to 5-Ethynylpyridin-2-amine for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block for professionals in chemical research, drug discovery, and materials science. We will delve into its commercial availability, key chemical properties, significant applications, and essential safety protocols, offering field-proven insights to support your research and development endeavors.
Introduction to a Versatile Pyridine Building Block
This compound (CAS No. 82454-61-3) is a highly functionalized heterocyclic amine.[1] Its structure, which combines a pyridine ring, a primary amine, and a terminal alkyne (ethynyl group), makes it an exceptionally valuable intermediate in organic synthesis. The pyridine core is a common motif in pharmacologically active compounds, while the amino and ethynyl groups serve as versatile handles for a wide array of chemical transformations.
The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of complex molecular architectures. The ethynyl group, in particular, is a gateway to powerful coupling reactions such as Sonogashira and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2] This reactivity is fundamental to its application in creating kinase inhibitors for oncology, novel agrochemicals, and advanced functional materials.[2]
Physicochemical Properties and Identification
Correctly identifying and handling this reagent is the first step in any successful experimental workflow.
-
Molecular Weight: 118.14 g/mol [2]
-
CAS Number: 82454-61-3[1]
-
Synonyms: 2-Amino-5-ethynylpyridine, 5-ethynylpyridin-2-ylamine[3]
-
Appearance: Typically a powder or crystalline solid, with color ranging from white to red-brown depending on purity and supplier.
-
Storage Conditions: Due to its reactivity, it should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
Commercial Availability and Sourcing
This compound is readily available from a range of specialty chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, HPLC, LC-MS).
Below is a comparative table of representative suppliers. Note that availability and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Catalog No. (Example) | Purity | Available Quantities | Notes |
| BLD Pharm | BD216123 | Varies | Custom | Also available as the hydrochloride salt.[4][5] |
| Parchem | 271-42-1 | Varies | Bulk, FCL/TL, Drum, R&D | Specializes in a range of packaging sizes.[3] |
| Frontier Specialty Chemicals | E13964 | >95% | 250 mg, Bulk | Offers fast global shipping and guaranteed purity.[1] |
| MySkinRecipes | 183679 | 97% | 100mg, 250mg, 1g, 5g, 10g | Provides detailed product description and specifications.[2] |
| Sigma-Aldrich (Merck) | A77997 | Varies | Custom | Provides detailed Safety Data Sheets. |
Core Applications in Synthesis and Drug Discovery
The utility of this compound stems from its dual functionality, which allows for sequential or orthogonal synthetic strategies.
Kinase Inhibitor Scaffolds
The aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region. The ethynyl group at the 5-position provides a rigid linker to project substituents into other pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity. This makes it a key intermediate in the development of targeted cancer therapies.[2][6]
Bioorthogonal Chemistry and Chemical Biology
The terminal alkyne is an ideal functional group for "click chemistry." Researchers can incorporate this molecule into larger biomolecules like peptides or probes. Subsequent reaction with an azide-functionalized partner (e.g., a fluorescent dye, an affinity tag, or another biomolecule) via CuAAC allows for efficient and specific labeling under mild, biocompatible conditions. This "clicking-and-probing" approach is invaluable for studying biological systems.[7]
Materials Science and Agrochemicals
Beyond pharmaceuticals, the rigid, linear nature of the ethynyl group is exploited in materials science to create conjugated polymers and other functional materials. In agrochemistry, the aminopyridine core is present in various herbicides and pesticides, and this building block serves as a key component in the synthesis of new, effective crop protection agents.[2][8]
Experimental Workflow: Sonogashira Coupling
To illustrate a common and powerful application, we will outline the workflow for a Palladium-catalyzed Sonogashira coupling reaction. This reaction is a cornerstone of medicinal chemistry for its reliability in forming carbon-carbon bonds between alkynes and aryl halides.
Causality of Experimental Choices:
-
Catalyst System: A combination of a Palladium(0) source (e.g., Pd(PPh₃)₄) and a Copper(I) salt (e.g., CuI) is used. The palladium is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the activation of the alkyne, lowering the reaction temperature and increasing efficiency.
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It serves both as a solvent and to neutralize the hydrogen halide (H-X) byproduct, preventing catalyst deactivation and driving the reaction forward.
-
Solvent: Anhydrous, deoxygenated solvents (e.g., THF, DMF) are critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, so reactions are typically run under an inert atmosphere.
Safety, Handling, and Disposal
As with any active chemical reagent, adherence to strict safety protocols is mandatory.
Hazard Identification
Based on aggregate safety data, this compound presents the following primary hazards:
-
Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[9]
-
Irritation: Causes skin irritation and serious eye irritation.[9]
-
Respiratory Hazard: May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including:
-
Nitrile or neoprene gloves.
-
A flame-retardant lab coat.
-
Chemical safety goggles with side shields.
-
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its unique trifunctional structure provides a robust platform for constructing complex molecules for applications spanning from targeted pharmaceuticals to advanced materials. By understanding its properties, sourcing from reputable suppliers, applying robust synthetic methodologies, and adhering to strict safety protocols, researchers can effectively leverage this building block to drive innovation in their respective fields.
References
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An In-depth Technical Guide to 5-Ethynylpyridin-2-amine (CAS No. 82454-61-3): A Critical Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Ethynylpyridin-2-amine, identified by CAS number 82454-61-3, has emerged as a pivotal intermediate, particularly in the rational design of kinase inhibitors for oncology. Its unique structural arrangement, featuring a nucleophilic aminopyridine core and a reactive terminal alkyne, provides a versatile scaffold for constructing complex molecular architectures with high specificity for biological targets.
This guide offers an in-depth technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its critical role in the synthesis of targeted therapeutics, and furnish a list of reputable suppliers. The narrative is grounded in the principles of scientific integrity, offering not just procedures but the causal reasoning behind experimental choices.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation for its effective application in synthesis.
Key Identifiers and Structural Data
| Property | Value | Source |
| CAS Number | 82454-61-3 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Canonical SMILES | C#CC1=CN=C(C=C1)N | [1] |
| InChI Key | ZVGIVKMNLUTRPN-UHFFFAOYSA-N | [1] |
While experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature, the compound is typically supplied as a solid, indicating a melting point above ambient temperature. Its solubility is expected to be favorable in polar organic solvents like DMSO, DMF, and alcohols, a crucial consideration for its use in reaction media.
Synthesis of this compound: A Protocol Grounded in Experience
The synthesis of this compound is most effectively and commonly achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] The following protocol is a robust, two-step procedure derived from established methodologies for similar pyridine systems.[3]
The strategic choice in this synthesis is the use of a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA). This prevents self-coupling of the terminal alkyne and allows for purification of the silylated intermediate before a clean, final deprotection step.
Logical Flow of the Synthetic Strategy
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling of 5-Bromo-2-aminopyridine with Trimethylsilylacetylene
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The choice of a basic amine like triethylamine is critical; it acts as both a solvent and an acid scavenger for the HBr generated in the catalytic cycle.
-
Reaction Initiation: Stir the mixture at room temperature to dissolve the solids. Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. The slight excess of the alkyne ensures complete consumption of the starting halide.
-
Reaction Progress and Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-bromo-2-aminopyridine spot is no longer visible.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude residue, containing ((2-aminopyridin-5-yl)ethynyl)trimethylsilane, can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Reaction Setup: Dissolve the purified TMS-protected intermediate from Step 1 in methanol (MeOH).
-
Deprotection Reagent: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. This mild base is sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.[4] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used for faster, but often less clean, deprotection.
-
Reaction Completion: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar product.
-
Final Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Application in Drug Development: The 2-Aminopyridine Scaffold as a Kinase Hinge-Binder
The true value of this compound lies in its utility as a scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many of these inhibitors target the ATP-binding site of kinases.
Mechanism of Kinase Inhibition
The 2-aminopyridine moiety is a bioisostere for the adenine core of ATP and is exceptionally effective at forming key hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor in the ATP pocket, leading to potent and often selective inhibition.
Caption: Hydrogen bonding of the 2-aminopyridine scaffold to the kinase hinge.
The terminal alkyne of this compound serves as a versatile chemical handle. It allows for further molecular elaboration through reactions like the Sonogashira coupling, "click" chemistry (CuAAC), or reduction to other functionalities. This enables the synthesis of a diverse library of compounds where the "tail" of the inhibitor can be modified to target other regions of the ATP binding site, thereby enhancing potency and selectivity.
Exemplary Workflow: Synthesis of an EGFR Inhibitor Precursor
This protocol illustrates how this compound is used in a subsequent Sonogashira coupling to build a more complex molecule, typical in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5]
-
Reaction Setup: In a procedure analogous to the synthesis of the intermediate itself, combine this compound (1.0 eq), a suitable aryl halide (e.g., a substituted iodobenzene, 1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq) in a reaction vessel under an inert atmosphere.
-
Solvent and Base: Use a solvent system such as DMF or a mixture of THF/Et₃N. The base is crucial for the reaction mechanism.
-
Execution: Heat the reaction mixture (typically 60-100°C) and monitor by TLC.
-
Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.
This straightforward coupling allows for the rapid generation of diverse structures, where the nature of the aryl halide can be varied to probe structure-activity relationships (SAR) and optimize the pharmacological profile of the potential drug candidate.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
GHS Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: GHS classifications aggregated by the European Chemicals Agency (ECHA).[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Commercial Suppliers
This compound is available from several reputable chemical suppliers that cater to the research and development community. When sourcing this intermediate, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity.
| Supplier | Website |
| Sigma-Aldrich (Merck) | |
| Ambeed, Inc. | |
| BLD Pharm | |
| ChemBridge Corporation |
Note: Availability and pricing are subject to change. Please consult the respective supplier websites for the most current information.
Conclusion
This compound (CAS 82454-61-3) stands out as a high-value intermediate for drug discovery and development. Its dual functionality—a kinase hinge-binding aminopyridine motif and a versatile ethynyl group—provides a powerful platform for the synthesis of targeted therapeutics. A thorough understanding of its properties, a reliable synthetic protocol, and an appreciation for its strategic role in medicinal chemistry are essential for any scientist working at the forefront of pharmaceutical innovation. This guide has aimed to provide that comprehensive, experience-driven perspective, empowering researchers to leverage this critical building block in their quest for novel medicines.
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Foreword: The Strategic Importance of 2-Amino-5-ethynylpyridine
An In-depth Technical Guide to the Synthesis of 2-Amino-5-ethynylpyridine
In the landscape of modern drug discovery and materials science, the strategic assembly of molecular scaffolds is paramount. Among the vast arsenal of chemical building blocks, 2-amino-5-ethynylpyridine has emerged as a particularly valuable synthon. Its unique architecture, featuring a nucleophilic aminopyridine core and a reactive terminal alkyne, makes it a versatile precursor for a wide range of complex molecules, especially in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] The 2-aminopyridine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, while the ethynyl group serves as a chemical handle for bio-orthogonal ligations, such as click chemistry, or further elaboration via cross-coupling reactions.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis of 2-amino-5-ethynylpyridine. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Approach
The most robust and widely adopted method for constructing the C(sp²)-C(sp) bond required for 2-amino-5-ethynylpyridine is the Sonogashira cross-coupling reaction.[4][5][6] This palladium- and copper-co-catalyzed reaction provides a direct and efficient means of coupling a terminal alkyne with an aryl halide.
However, the direct use of acetylene gas is fraught with practical challenges, including handling difficulties and safety concerns. Furthermore, terminal alkynes are prone to undergoing a self-coupling reaction (Glaser coupling) under typical Sonogashira conditions, leading to undesirable diarylacetylene byproducts.[7]
To circumvent these issues, a more controlled, two-step strategy is employed:
-
Step 1: Protected Coupling. A 2-amino-5-halopyridine is coupled with a terminal alkyne bearing a bulky, removable protecting group, most commonly a trialkylsilyl group like trimethylsilyl (TMS).
-
Step 2: Deprotection. The silyl protecting group is selectively cleaved under mild conditions to unveil the desired terminal alkyne.
This approach ensures high yields and purity by preventing side reactions and simplifying product isolation.
Caption: High-level two-step synthesis workflow.
Part 1: Synthesis of 2-Amino-5-((trimethylsilyl)ethynyl)pyridine
The cornerstone of this synthesis is the Sonogashira coupling between a suitable 2-amino-5-halopyridine and trimethylsilylacetylene (TMSA). The success of this reaction hinges on the careful selection of each component.
Mechanistic Rationale and Component Selection
-
Aryl Halide (The Pyridine Core): The choice of the halogen atom on the pyridine ring is critical. Reactivity follows the order I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond dissociation energy.[4] While 2-amino-5-iodopyridine offers the highest reactivity, allowing for milder reaction conditions, 2-amino-5-bromopyridine is often more commercially attractive and provides an excellent balance of reactivity and cost.
-
Palladium Catalyst (The Workhorse): The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Common precatalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are effective. When using a Pd(II) source, it is reduced in situ to the active Pd(0) species by an amine or phosphine ligand present in the reaction mixture.[4]
-
Copper(I) Co-catalyst (The Accelerator): While copper-free Sonogashira variants exist, the classic protocol includes a copper(I) salt, typically copper(I) iodide (CuI).[4][6] The copper co-catalyst reacts with the alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, thereby accelerating the overall catalytic cycle and allowing for lower reaction temperatures.[4]
-
Base (The Activator & Scavenger): An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two essential functions. First, it deprotonates the alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrohalic acid (HX) generated during the cycle, preventing the deactivation of the catalyst and other acid-sensitive reagents.[5][6]
-
Solvent (The Medium): Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure all components remain in solution and to prevent moisture from poisoning the catalytic system.[6][8]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 2-amino-5-((trimethylsilyl)ethynyl)pyridine from 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq, 2.5 mol%), and CuI (0.05 eq, 5.0 mol%).
-
Add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture to dissolve the solids.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-amino-5-((trimethylsilyl)ethynyl)pyridine as a solid.[9][10][11]
Data Summary: Reaction Condition Comparison
| Starting Material | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | ~80-90 | [6][12] |
| 2-Amino-5-bromopyridine | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~70-80 | [8] |
| 1-(5-Bromopyridin-2-yl)ethanone | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 3 | 95 | [13] |
Note: Yields are highly dependent on substrate and precise reaction conditions. The table provides representative examples.
Part 2: Deprotection to Unveil the Terminal Alkyne
With the silyl-protected intermediate in hand, the final step is the selective removal of the TMS group. This transformation must be efficient and mild to avoid degradation of the product.
Rationale for Deprotection Method
The silicon-carbon bond of the TMS group is readily cleaved under basic or fluoride-mediated conditions.
-
Base-Catalyzed Cleavage: A methanolic solution of a mild base, such as potassium carbonate (K₂CO₃), is the most common, cost-effective, and operationally simple method.[14] The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.
-
Fluoride-Based Reagents: Reagents like tetrabutylammonium fluoride (TBAF) are extremely effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[15][16] While highly efficient, TBAF is more expensive and hygroscopic than K₂CO₃.
For this specific substrate, the mild base-catalyzed method is generally sufficient and preferred for its simplicity and cost-effectiveness.
Experimental Protocol: TMS Deprotection
Materials:
-
2-Amino-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-amino-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, 2-amino-5-ethynylpyridine, is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug.
Data Summary: Deprotection Reagent Comparison
| Reagent | Solvent | Temperature | Typical Time | Causality & Remarks |
| K₂CO₃ | Methanol | Room Temp | 1-2 h | Mild, cost-effective, and efficient. The standard choice for this transformation.[14] |
| TBAF | THF | Room Temp | < 1 h | Very fast and effective due to high Si-F bond affinity. More expensive and requires anhydrous conditions.[15] |
| AgF | Methanol | Room Temp | ~3-4 h | Effective for more sterically hindered silyl groups like TIPS, but less common for TMS.[15][16] |
Conclusion and Outlook
The two-step sequence involving a Sonogashira coupling with trimethylsilylacetylene followed by a mild, base-catalyzed deprotection represents the most reliable, scalable, and validated pathway to synthesize 2-amino-5-ethynylpyridine. This technical guide has detailed the critical parameters, mechanistic rationale, and step-by-step protocols necessary for its successful preparation. By understanding the function of each reagent and the logic behind the chosen conditions, researchers are well-equipped to produce this vital chemical building block for advancing the frontiers of medicinal chemistry and materials science.
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An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Ethynylpyridin-2-amine
Abstract: 5-Ethynylpyridin-2-amine is a pivotal heterocyclic building block in modern synthetic chemistry, prized for the versatile reactivity of its terminal alkyne. This guide provides an in-depth exploration of the primary reaction pathways involving the ethynyl group, with a focus on Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will delve into the mechanistic underpinnings of these transformations, the electronic influence of the aminopyridine scaffold, and provide field-proven, step-by-step protocols for researchers in drug discovery and materials science.
Introduction: The Unique Chemical Landscape of this compound
This compound, with the chemical formula C₇H₆N₂, is a bifunctional molecule that has garnered significant interest as a versatile scaffold.[1][2][3] Its structure marries a terminal alkyne—a hub of high-energy electrons poised for carbon-carbon bond formation—with a 2-aminopyridine ring system.
The reactivity of the ethynyl group is not dictated by the alkyne in isolation. It is profoundly influenced by the electronic environment of the aromatic ring. The 2-amino group acts as a potent electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. Conversely, the ring nitrogen atom is inherently electron-withdrawing (EWG). This electronic push-pull dynamic modulates the acidity of the terminal acetylenic proton and the nucleophilicity of the triple bond, making the molecule an exceptional substrate for a variety of metal-catalyzed transformations.[4][5] The 2-aminopyridine moiety is also a well-established bidentate chelating ligand, a property that can influence the kinetics and outcomes of metal-catalyzed reactions by interacting with the catalytic center.[5][6]
This guide will focus on the two most powerful and widely utilized reactions of the ethynyl group in this molecule: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chapter 1: Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and conjugated organic materials.
Mechanistic Overview
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The catalytic cycle, a synergistic interplay between palladium and copper, proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
Copper-Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the Cu(I) salt.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.
}
Figure 1: Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.[9]
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1-1.2 equiv), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF and anhydrous triethylamine in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N for a 0.3 mmol scale reaction).
-
Degassing: Degas the solution by bubbling argon through it for 10-15 minutes. Causality: Removal of dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst and promote undesirable alkyne homocoupling (Glaser coupling).
-
Catalyst Addition: To the degassed solution, add CuI followed by the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied. Reaction times can range from 2 to 24 hours.[9]
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Aryl Halide Partner | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 25 | 16 | ~90 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIEA | DMF | 60 | 8 | ~85 |
| 3-Bromopyridine | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | THF | 25 | 20 | ~88 |
Note: Yields are illustrative and based on typical outcomes for similar substrates.
Chapter 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K. B. Sharpless.[10] It describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[10][11]
Mechanistic Overview
While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature under benign, often aqueous, conditions.[10] The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The presence of the copper catalyst lowers the activation energy and enforces the regioselectivity, making the reaction exceptionally reliable. The resulting 1,2,3-triazole ring is a remarkably stable linker that is often used as an isostere for the amide bond in peptidomimetics.[12]
}
Figure 2: Simplified Catalytic Cycle of the CuAAC Reaction.
Experimental Protocol: CuAAC "Click" Reaction
This protocol is optimized for bioconjugation and general synthesis in aqueous media, prioritizing catalyst stability and substrate integrity.[13][14][15]
Materials:
-
This compound
-
Organic azide (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent system (e.g., water/t-BuOH 1:1, or phosphate buffer pH 7)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or the reaction co-solvent.
-
Prepare a 10 mM stock solution of the azide in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.
-
-
Reaction Setup: In a reaction vial, combine the azide solution (1.0 equiv) and the this compound solution (1.1 equiv). Add the primary solvent (e.g., water or buffer) to reach the desired final concentration.
-
Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution. A 5:1 ligand-to-copper ratio is recommended to stabilize the Cu(I) state and accelerate the reaction.[13][14] For a typical reaction, this might be 5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Causality: The ligand prevents copper precipitation and protects sensitive substrates from oxidative damage by reactive oxygen species that can be generated by the ascorbate/copper system.[14]
-
Catalyst Addition: Add the premixed catalyst solution to the vial containing the azide and alkyne.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[14] Causality: Sodium ascorbate is the reducing agent that converts the Cu(II) precursor to the catalytically active Cu(I) oxidation state in situ.[15]
-
Reaction: Allow the reaction to proceed at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Workup and Purification: For small molecules, the product can be extracted with an organic solvent (e.g., ethyl acetate). For biomolecules, purification may involve precipitation or size-exclusion chromatography.
Data Presentation: CuAAC Reaction Parameters
| Azide Partner | Catalyst System | Ligand (equiv. to Cu) | Solvent | Temp (°C) | Time (h) | Outcome |
| Benzyl Azide | CuSO₄/NaAsc | THPTA (5) | H₂O/t-BuOH (1:1) | 25 | 1 | High Conversion |
| 1-Azido-4-nitrobenzene | CuSO₄/NaAsc | THPTA (5) | H₂O/DMSO (4:1) | 25 | 2 | High Conversion |
| Azide-PEG₃-Biotin | CuSO₄/NaAsc | THPTA (5) | PBS Buffer pH 7.4 | 25 | 4 | Successful Conjugation |
Note: Outcomes are based on the high efficiency of the CuAAC reaction.[10]
Chapter 3: Other Transformations of the Ethynyl Group
While Sonogashira and CuAAC reactions are the most prominent, the activated alkyne in this compound is also amenable to other transformations.
Cycloaddition Reactions
Beyond the CuAAC, the ethynyl group can participate in other cycloaddition reactions. For instance, in [3+2] cycloadditions with nitrile imines, it can be used to synthesize substituted pyrazoles, which are another class of heterocycles with significant pharmacological relevance.[16] The regioselectivity of such reactions is governed by the frontier molecular orbitals of the reacting partners.[16]
Formal [4+2] cycloadditions, such as the Povarov reaction, are also a possibility.[17] This typically involves the reaction of an imine with an activated alkene or alkyne to form quinoline derivatives. In the context of this compound, this could be achieved by first converting the amine to an imine, which then directs an intramolecular or intermolecular cycloaddition involving the ethynyl group.
}
Figure 3: General Scheme for [3+2] Cycloaddition.
Conclusion
The ethynyl group of this compound is a remarkably versatile functional handle, primarily due to its participation in highly reliable and efficient metal-catalyzed reactions. The Sonogashira coupling provides a powerful route to complex aryl alkynes, while the CuAAC "click" reaction offers an unparalleled method for molecular ligation to form stable triazole linkages. The reactivity of this group is subtly but significantly modulated by the electronic properties of the 2-aminopyridine ring, a feature that skilled medicinal and materials chemists can exploit to their advantage. Understanding the mechanisms and experimental nuances of these key reactions is crucial for leveraging the full synthetic potential of this valuable building block.
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Potential applications of 5-Ethynylpyridin-2-amine in research
An In-Depth Technical Guide to the Research Applications of 5-Ethynylpyridin-2-amine
Abstract
This compound is a versatile heterocyclic building block that has garnered significant attention across diverse scientific disciplines, most notably in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a reactive terminal alkyne, provides a trifecta of functionality. The pyridine core is a well-established pharmacophore capable of engaging in crucial hydrogen bonding interactions within biological targets.[1] The 2-amino group offers a key vector for substitution and interaction, while the 5-ethynyl group serves as a powerful handle for molecular elaboration through robust carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the core applications of this compound, focusing on its role in the synthesis of kinase inhibitors, its utility in bioorthogonal chemistry, and its emerging potential in materials science. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a practical framework for leveraging this compound's potential.
Core Physicochemical Properties
This compound (CAS Number: 82454-61-3) is a stable organic compound that serves as a critical intermediate in complex molecular synthesis.[2][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₆N₂ | [4][5] |
| Molecular Weight | 118.14 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Amino-5-ethynylpyridine, 5-Ethynyl-2-pyridinamine | [4][5] |
| Appearance | Solid (Varies from off-white to yellow/brown) | [5] |
| Boiling Point | 254 °C at 760 mmHg | [5] |
| SMILES | C#CC1=CN=C(C=C1)N | [4] |
Key Synthetic Applications in Research
The utility of this compound stems from the strategic placement of its functional groups, which can be addressed with high chemoselectivity. The ethynyl group is particularly valuable, enabling powerful coupling reactions that form the backbone of modern synthetic chemistry.[2]
Medicinal Chemistry & Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and ability to interact with biological targets.[1][6] this compound leverages this core, providing a robust starting point for the development of novel therapeutic agents.
Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy. The 2-aminopyridine moiety is a classic "hinge-binding" element that mimics the adenine portion of ATP, enabling compounds to dock into the ATP-binding site of many kinases. This interaction is often characterized by the formation of one or more hydrogen bonds between the exocyclic amine and the pyridine nitrogen with the backbone of the kinase hinge region.
This compound is an ideal starting point for kinase inhibitor synthesis because the ethynyl group provides a rigid linker to introduce further pharmacophoric elements that can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[7][8] This strategy has been employed in the development of inhibitors for a range of kinases, including Polo-like kinases (PLKs) and others involved in cell cycle regulation.[8][9]
Caption: Kinase inhibitor binding concept.
The Sonogashira coupling is a highly reliable and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is fundamental to the application of this compound, allowing for the direct attachment of diverse aryl and heteroaryl groups to the pyridine core. This capability is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.[7]
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10][11] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Caption: General workflow for a Sonogashira coupling reaction.
Exemplary Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure. Optimization of catalysts, solvent, and temperature may be necessary for specific substrates.[12]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.1 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically THF and triethylamine (Et₃N) in a 2:1 ratio. The triethylamine serves as both the base and a solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-70 °C) may be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylethynyl)pyridin-2-amine derivative.
Bioorthogonal and "Click" Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[13][14] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," is a powerful bioorthogonal reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[15][16]
The terminal alkyne of this compound is an ideal substrate for CuAAC.[2][17] This allows for its conjugation to biomolecules (proteins, nucleic acids, etc.) that have been metabolically or chemically tagged with an azide group. The resulting aminopyridine-triazole conjugate can serve as a fluorescent probe, a handle for further functionalization, or a potential therapeutic agent.[17][18] The triazole ring itself is often considered a bioisostere for the amide bond, offering improved metabolic stability.[17]
Caption: Workflow for a CuAAC (Click Chemistry) reaction.
Exemplary Protocol: CuAAC Ligation to an Azide-Modified Peptide
This protocol describes a typical procedure for bioconjugation in an aqueous environment.[17]
-
Stock Solutions: Prepare stock solutions of the azide-modified peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4). Prepare stock solutions of this compound in a water-miscible solvent like DMSO. Prepare separate stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate in water. A copper-stabilizing ligand such as THPTA is also recommended.
-
Reaction Assembly: In a microcentrifuge tube, add the azide-peptide solution. To this, add the this compound solution (typically 5-10 equivalents).
-
Initiation: Initiate the reaction by adding the ligand, followed by the sodium ascorbate, and finally the CuSO₄. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C for a longer duration.
-
Purification: The resulting peptide conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as HPLC, size-exclusion chromatography, or dialysis.
Applications in Materials Science
The rigid, planar structure of the pyridine ring combined with the linear ethynyl linker makes this compound an attractive monomer for the synthesis of functional organic materials. Its incorporation into polymer backbones or as side-chain functionalities can be used to create materials with tailored electronic, optical, or recognition properties.[2][17] The cross-coupling and click reactions described above are primary methods for polymerization or functionalization of material surfaces, leading to the development of sensors, organic light-emitting diodes (OLEDs), and other advanced materials.[11][17]
Conclusion and Future Outlook
This compound is a powerful and versatile chemical tool with demonstrated applications spanning from the development of targeted cancer therapeutics to the construction of novel functional materials. Its value is rooted in the synergistic interplay of its three key functional groups: the hinge-binding aminopyridine core, the bioorthogonal ethynyl handle, and the electronically tunable aromatic system. The continued evolution of cross-coupling and click chemistry techniques will undoubtedly expand the synthetic toolbox available to researchers, further cementing the role of this compound as a key intermediate in the pursuit of complex molecular architectures with profound scientific and therapeutic implications. Future research will likely focus on leveraging this building block to create more selective kinase inhibitors, develop novel bioprobes for in vivo imaging, and engineer next-generation smart materials.
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Safety and handling precautions for 5-Ethynylpyridin-2-amine
An In-depth Technical Guide to the Safe Handling of 5-Ethynylpyridin-2-amine
Introduction
This compound (CAS No: 82454-61-3) is a heterocyclic compound featuring both a pyridine ring and an ethynyl group, making it a valuable and versatile building block in medicinal chemistry and materials science.[1][2] Its structural motifs are frequently employed in the synthesis of complex molecular architectures for drug discovery and the development of novel functional materials. However, the unique combination of a flammable solid nature with acute toxicity necessitates a robust and well-understood safety protocol to mitigate risks during its handling, storage, and disposal.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the hazards associated with this compound and outlines detailed procedures for its safe use. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data and field-proven practices.
Hazard Identification and Risk Assessment
A thorough understanding of the substance's intrinsic hazards is the foundation of safe laboratory practice. The primary risks associated with this compound stem from its flammability and its potential to cause harm upon exposure through multiple routes.
GHS Classification and Physicochemical Properties
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Flammable Solids | Category 2 | H228: Flammable solid[1][3] | 🔥 | Danger [1][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] | ❗ | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] | ❗ | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] | ❗ | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] | ❗ | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] | ❗ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] | ❗ | Warning |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 82454-61-3 | [1][2] |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| Appearance | Solid |[3] |
Primary Routes of Exposure and Toxicological Profile
Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion.[5]
-
Inhalation: Inhaling dust may cause respiratory tract irritation.[3][4] Given its "harmful if inhaled" classification, acute effects such as dizziness and headache are possible.[1][6]
-
Skin Contact: The compound is harmful in contact with skin and causes irritation.[1][3] Prolonged contact can lead to redness and pain. Absorption through the skin may contribute to systemic toxicity.[7]
-
Eye Contact: Direct contact with the solid or its dust will cause serious eye irritation, potentially leading to redness, pain, and damage if not addressed immediately.[1][3]
-
Ingestion: The substance is harmful if swallowed, with potential effects including nausea, abdominal pain, and other systemic issues.[1][6]
Reactivity Profile
Understanding the chemical reactivity is crucial for safe storage and handling, particularly in a complex laboratory environment where multiple reagents are in use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9] Such contact can lead to vigorous or exothermic reactions.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] The material is a flammable solid and its dust can potentially form explosive mixtures with air.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11][12]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[13][14] This is critical to prevent the inhalation of dust and to contain any potential spills.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[6][13]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][14]
Personal Protective Equipment (PPE)
PPE is a non-negotiable requirement when handling this compound.[13]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles with side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[8][11] | Protects eyes from dust particles and accidental splashes. |
| Hand | Chemical-resistant nitrile or neoprene gloves.[6][13] | Provides a barrier against skin contact and absorption. Latex gloves are not suitable. |
| Body | A fully buttoned, long-sleeved laboratory coat.[13] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a fume hood is not available or if dust generation is unavoidable.[8][11] | Provides protection against inhalation of harmful dust. |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols minimizes variability and the potential for error.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.[6] Confirm the location of the nearest spill kit and emergency equipment.
-
Don PPE: Put on all required PPE as specified in Table 3.
-
Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools and techniques that minimize dust generation (e.g., using a spatula carefully, avoiding dropping the material).
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release.[13]
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[5] Do not eat, drink, or smoke in the laboratory.[9][10]
Storage Requirements
-
Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[13][15]
-
Container: Keep the compound in its original, tightly sealed container.[2]
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]
-
Ignition Sources: The storage area must be free of heat sources, sparks, and open flames.[6]
Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
Immediate action is required in case of any exposure.
Table 4: First Aid Response
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10] |
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed.
Caption: Spill response workflow for this compound.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the vicinity.[16][17] Assess the spill size and determine if evacuation is necessary.
-
Control Ignition Sources: If safe to do so, remove all sources of ignition from the area.[8]
-
Assemble Equipment: Gather the chemical spill kit, which should contain non-combustible absorbent material like sand or vermiculite.[6][18]
-
Don PPE: Wear the minimum PPE outlined in Table 3.
-
Containment: Cover the spill with an inert, non-combustible absorbent material, starting from the outside and working inwards to prevent it from spreading.[16][19]
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated container suitable for hazardous waste.[14] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[16] Collect any rinse water as hazardous waste if the spill was large or the compound is highly toxic.
-
Disposal: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and dispose of it according to institutional protocols.[14] Used PPE should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and/or the institution's Environmental Health and Safety (EHS) department.[16]
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous chemical waste.[14] Never dispose of this chemical down the drain or in the regular trash.[14]
Caption: Hazardous waste disposal workflow.
Disposal Protocol:
-
Segregation: Waste must be segregated and classified as hazardous chemical waste.[14]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[14][20]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and incompatible materials, until it is collected.[14]
-
Pickup: Arrange for disposal through your institution's EHS department.[14] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a potent chemical tool whose utility in research is matched by its hazardous properties. Its safe handling is not merely a matter of following steps but of understanding the causality behind each precaution—from the necessity of a fume hood to mitigate inhalation risks to the use of non-sparking tools to prevent ignition. By integrating the principles of risk assessment, proper use of engineering controls and PPE, and strict adherence to handling and emergency protocols, researchers can confidently and safely utilize this compound to advance their scientific goals.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Ethynylpyridin-2-amine in Copper-Catalyzed Click Chemistry
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful methodology for the rapid and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This guide offers an in-depth exploration of 5-Ethynylpyridin-2-amine as a versatile building block in this transformative reaction. Its unique structure, featuring a terminal alkyne for click ligation and a 2-aminopyridine moiety for orthogonal functionalization or as a pharmacophore, makes it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] We provide a detailed examination of the CuAAC mechanism, comprehensive experimental protocols, and expert insights into reaction optimization and troubleshooting.
The Scientific Foundation: Understanding the CuAAC Reaction
The CuAAC reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition by offering dramatic rate acceleration (10⁷ to 10⁸-fold) and complete regiocontrol, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[2][6] This reliability and specificity have cemented its status as a true "click" reaction.[7]
The Catalytic Cycle: A Dinuclear Copper-Mediated Pathway
While initially conceived as a mononuclear process, compelling evidence now supports a dinuclear copper mechanism that better accounts for the reaction's kinetics.[2][8] The cycle is initiated by the formation of a copper(I) acetylide intermediate. The presence of a second copper atom is believed to facilitate the coordination and activation of the azide, leading to the formation of a six-membered copper metallacycle.[6] This intermediate then undergoes ring contraction and subsequent protonolysis to release the stable triazole product and regenerate the active catalyst.
Caption: The accepted dinuclear catalytic cycle of the CuAAC reaction.
Core Components: Reagents and Their Roles
The success of a CuAAC reaction hinges on the careful selection and handling of its core components.
| Component | Role & Key Considerations |
| This compound | The Alkyne: The terminal alkyne is essential for the reaction. This specific building block introduces a versatile pyridine ring. It should be stored under an inert atmosphere, protected from light.[4] |
| Organic Azide | The Substrate: Can be a wide range of alkyl or aryl azides. Safety Note: Small organic azides can be explosive and must be handled with extreme care. |
| Copper Source | The Catalyst: The active species is Cu(I).[2] This is typically generated in situ from a stable, inexpensive Cu(II) precursor like Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) using a reducing agent.[9][10] Direct use of Cu(I) salts (e.g., CuI, CuBr) is possible but they are less stable.[2] |
| Reducing Agent | Catalyst Generation & Maintenance: Sodium Ascorbate is the most common choice. It reduces Cu(II) to the active Cu(I) state and scavenges oxygen to prevent re-oxidation of the catalyst.[6][11] Always use a freshly prepared solution. |
| Accelerating Ligand | Stabilizer & Accelerator: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are critical. They stabilize the Cu(I) oxidation state, prevent catalyst aggregation, accelerate the reaction rate, and reduce the cytotoxicity of copper in biological applications.[2][12][13][14] |
| Solvent System | The Medium: A variety of solvents can be used. Mixtures of t-butanol/water are common for general synthesis.[9] For less soluble reagents, solvents like DMF or DMSO can be employed. The choice of solvent can influence reaction rates.[6] |
General Protocol for CuAAC with this compound
This protocol provides a robust starting point for the cycloaddition of this compound with a model organic azide (e.g., Benzyl Azide). Optimization may be required for different substrates.
Preparation of Stock Solutions
-
Copper Sulfate (CuSO₄): Prepare a 100 mM solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M solution in deionized water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.
-
THPTA Ligand: Prepare a 100 mM solution in deionized water.
Reaction Setup and Execution
The following procedure is for a 1.0 mmol scale reaction.
-
To a suitable round-bottom flask equipped with a magnetic stir bar, add this compound (118.14 mg, 1.0 mmol, 1.0 equiv) and the organic azide (e.g., Benzyl Azide, 133.15 mg, 1.0 mmol, 1.0 equiv).
-
Add the chosen solvent system (e.g., 5 mL of a 1:1 mixture of tert-butanol and water). Stir until all solids are dissolved.
-
If the reaction is sensitive to oxygen, bubble argon or nitrogen through the solution for 5-10 minutes to degas. Minimizing oxygen exposure is good practice to prevent catalyst deactivation and potential Glaser homocoupling of the alkyne.[11]
-
In the following order, add the stock solutions with vigorous stirring:
-
THPTA Ligand solution (0.5 mL, 50 µmol, 5 mol%). The ligand should be introduced before or with the copper.[11]
-
Freshly prepared Sodium Ascorbate solution (0.2 mL, 200 µmol, 20 mol%).
-
Copper Sulfate solution (0.1 mL, 10 µmol, 1 mol%). The solution may change color upon addition.
-
-
Seal the flask and stir the reaction at room temperature.
Caption: Standard experimental workflow for a CuAAC reaction.
Reaction Monitoring and Workup
-
Monitoring: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-12 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with 20 mL of water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove residual copper, followed by a wash with saturated brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[9]
Representative Data & Troubleshooting
Typical Reaction Parameters
The following table provides representative conditions for the CuAAC reaction. Yields are highly substrate-dependent.
| Alkyne | Azide | Catalyst Loading | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl Azide | 0.5 mol % CuBr | None | Neat | 0.25 | >95[3] |
| 2-Ethynylpyridine | Benzyl Azide | 0.5 mol % CuBr | None | Neat | 0.08 | >95[16] |
| Propargyl Alcohol | Coumarin Azide | 0.25 mM CuSO₄ | 5:1 THPTA:Cu | Buffer/DMSO | 1 | N/A[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (oxidized) Cu(I) catalyst.[11] 2. Impure starting materials. 3. Degradation of sodium ascorbate. | 1. Ensure proper degassing; use a stabilizing ligand. 2. Purify starting alkyne and azide. 3. Always use a freshly prepared solution of sodium ascorbate. |
| Alkyne Homocoupling | Presence of oxygen leading to Glaser coupling.[11] | Meticulously degas the solvent and reaction mixture. Maintain an inert atmosphere (N₂ or Ar). Ensure sufficient reducing agent is present. |
| Difficulty in Purification | Residual copper catalyst complexed with the pyridine product. | Perform an aqueous wash with a chelating agent like EDTA or ammonium hydroxide solution during workup to sequester and remove copper ions.[15] |
| Reaction Stalls | Insufficient catalyst or ligand; poor solubility of reagents. | Increase catalyst/ligand loading slightly. Consider a different solvent system (e.g., DMF, DMSO) to improve solubility. |
Safety and Handling
Professional laboratory safety practices are mandatory when performing these protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a certified chemical fume hood.
-
Reagent-Specific Hazards:
-
This compound: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Avoid inhalation of dust.
-
Organic Azides: Can be highly energetic and potentially explosive, particularly low molecular weight azides. Handle with care and behind a blast shield if necessary. Avoid friction, shock, and heat.
-
Copper Salts: Harmful if swallowed and are environmental hazards.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Click chemistry. (2024). In Wikipedia. Retrieved from [Link]
-
Mechanism of Click chemistry reveals its secrets. (2013). LabOnline. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience. Retrieved from [Link]
-
This compound | C7H6N2. (n.d.). PubChem. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. benchchem.com [benchchem.com]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Ethynylpyridin-2-amine
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core structure of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for the design of highly potent and selective kinase inhibitors. The strategic functionalization of the pyridine core allows for the precise orientation of pharmacophoric elements to target the ATP-binding site of kinases, which are critical regulators of cellular signaling pathways.[2][3] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4]
This application note focuses on the utility of a key building block, 5-Ethynylpyridin-2-amine , in the synthesis of a specific class of kinase inhibitors. The presence of both a nucleophilic amino group and a versatile ethynyl group makes this reagent a powerful tool for medicinal chemists. The ethynyl moiety, in particular, serves as a reactive handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction.[5][6] This reaction allows for the efficient and modular assembly of complex molecular architectures, a crucial aspect of modern drug discovery.[7]
Herein, we provide a detailed, field-proven protocol for the synthesis of a potent multi-kinase inhibitor, Ponatinib, which is a testament to the utility of this compound in constructing clinically relevant therapeutics. Ponatinib is an orally active tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, including the drug-resistant T315I mutant, which is a significant challenge in the treatment of chronic myeloid leukemia (CML).[4][8][9]
Targeted Signaling Pathway: BCR-ABL and Downstream Effectors
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[3][4][10] Ponatinib's mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling.[4]
Caption: BCR-ABL Signaling Pathway and Ponatinib Inhibition.
Synthetic Workflow: From Building Blocks to Active Pharmaceutical Ingredient
The synthesis of Ponatinib is a multi-step process that strategically employs the Sonogashira coupling of a functionalized pyridine with a substituted benzamide. The overall workflow is designed for efficiency and scalability, with each step optimized to ensure high yields and purity of the intermediates and the final product.
Caption: General Synthetic Workflow for Ponatinib.
Detailed Experimental Protocol: Synthesis of a Ponatinib Analog
This protocol outlines the synthesis of a key intermediate of Ponatinib via a Sonogashira coupling reaction, followed by subsequent functionalization. This procedure is adapted from established synthetic routes.[8][11][12]
Part 1: Sonogashira Coupling of 3-Iodo-4-methylbenzoic acid with (Triethylsilyl)acetylene
Rationale: This initial step introduces the ethynyl moiety, protected with a triethylsilyl (TES) group, onto the benzoic acid core. The TES group prevents unwanted side reactions of the terminal alkyne in subsequent steps.
Materials:
-
3-Iodo-4-methylbenzoic acid
-
(Triethylsilyl)acetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-iodo-4-methylbenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Slowly add (triethylsilyl)acetylene (1.5 eq) to the flask.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-3-((triethylsilyl)ethynyl)benzoic acid.
Part 2: Deprotection of the TES Group
Rationale: Removal of the TES protecting group is necessary to liberate the terminal alkyne for the subsequent coupling reaction with the pyridine derivative.
Materials:
-
4-Methyl-3-((triethylsilyl)ethynyl)benzoic acid
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TES-protected benzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF solution (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-ethynyl-4-methylbenzoic acid.
Part 3: Amide Coupling
Rationale: This step forms the crucial amide bond that links the two key fragments of the Ponatinib molecule.
Materials:
-
3-Ethynyl-4-methylbenzoic acid
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-ethynyl-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add COMU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the amide intermediate.
Part 4: Final Sonogashira Coupling with 3-Iodoimidazo[1,2-b]pyridazine
Rationale: This is the final key C-C bond-forming reaction, coupling the previously synthesized fragments to yield the final Ponatinib molecule. Note that for the synthesis of Ponatinib itself, an imidazo[1,2-b]pyridazine core is used, which is a derivative of the 2-aminopyridine scaffold.
Materials:
-
The amide intermediate from Part 3
-
3-Iodoimidazo[1,2-b]pyridazine
-
Pd(OAc)₂
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Follow a similar procedure as in Part 1, using the amide intermediate (1.0 eq) and 3-iodoimidazo[1,2-b]pyridazine (1.2 eq) as the coupling partners.
-
The reaction is typically heated to 50-70 °C to facilitate the coupling.
-
After workup and purification by column chromatography, the final product, Ponatinib, is obtained.
Data Summary and Characterization
| Step | Key Reaction | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
| 1 | Sonogashira Coupling | Pd(OAc)₂/PPh₃/CuI | DMF/Et₃N | Room Temp. | 80-90% |
| 2 | TES Deprotection | TBAF | THF | 0 °C to RT | >95% |
| 3 | Amide Coupling | COMU/DIPEA | DMF | Room Temp. | 70-85% |
| 4 | Sonogashira Coupling | Pd(OAc)₂/PPh₃/CuI | DMF/Et₃N | 50-70 °C | 60-75% |
Characterization of the Final Product:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridine and benzene rings, the ethynyl proton (if deprotected), and the aliphatic protons of the piperazine moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic alkyne carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.[2][13] A purity of >98% is typically required for biological testing.
Conclusion and Future Perspectives
The 2-aminopyridine scaffold, and specifically this compound as a key intermediate, represents a highly valuable platform for the synthesis of potent and selective kinase inhibitors. The Sonogashira coupling reaction provides a robust and versatile method for the construction of complex molecular architectures from this building block. The successful synthesis of Ponatinib, a clinically important multi-kinase inhibitor, underscores the power of this synthetic strategy.
Future work in this area will likely focus on the development of novel 2-aminopyridine-based inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of alternative coupling methodologies and the development of more efficient and sustainable synthetic routes will continue to be areas of active research in the field of medicinal chemistry.
References
-
Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics.
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry.
-
Multi-step synthesis of ponatinib. ResearchGate.
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.
- Application Notes and Protocols for the Development of Kinase Inhibitors
-
Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules.
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules.
-
Ponatinib Synthetic Routes. MedKoo Biosciences.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma. Cancers.
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry.
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals.
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Organic and Biomolecular Chemistry.
-
Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Future Medicinal Chemistry.
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
-
Synthesis method of ponatinib. Google Patents.
-
Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ResearchGate.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.
-
Development of a Sensitive and High-throughput Assay for Simultaneous Quantification of Five Tyrosine Kinase Inhibitors and Two Active Metabolites in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring.
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie.
-
Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine. Google Patents.
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules.
-
Enhancement Of Mass Spectrometry And Affinity Purification Methodologies Used To Acquire Novel Protein Identifications. UH Institutional Repository.
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
-
Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry. Biomedical Chromatography.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton.
-
Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and Therapy.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research.
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules.
Sources
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- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 5-Ethynylpyridin-2-amine as a Versatile Building Block for Novel Covalent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC).[1][2][3][4] The development of covalent inhibitors that irreversibly bind to a key cysteine residue (Cys797) in the ATP-binding site of EGFR has led to significant clinical breakthroughs.[5][6][7] This document provides a comprehensive guide to the application of 5-ethynylpyridin-2-amine as a strategic building block in the synthesis of next-generation covalent EGFR inhibitors. We will explore the rationale for its use, provide a detailed synthetic protocol for a model inhibitor, and outline key in vitro assays for its biological evaluation.
Introduction: The Enduring Significance of EGFR Inhibition
The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[8][9] In numerous cancers, aberrant EGFR activation, often driven by mutations in the kinase domain, leads to uncontrolled cell growth and tumor progression.[1][10][11] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have transformed the treatment landscape for patients with EGFR-mutant cancers.[9][12]
First-generation reversible inhibitors like gefitinib and erlotinib showed remarkable efficacy but were often hampered by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation.[13][14][15] This spurred the development of second and third-generation irreversible covalent inhibitors.[6][13] These inhibitors incorporate an electrophilic "warhead" that forms a covalent bond with Cys797, leading to prolonged and potent inhibition.[5][6][7]
The EGFR Signaling Pathway and Point of Intervention
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][9][16] Covalent inhibitors effectively block these downstream signals by irreversibly binding to the EGFR kinase domain.
Caption: Synthetic workflow for EP-TKI-01.
Part I: Synthesis of the Covalent Warhead Moiety
Step 1: Sonogashira Coupling This step couples the ethynyl group of the pyridine with an aryl iodide functionalized with the acrylamide warhead.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
N-(3-iodophenyl)acrylamide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-purged flask, add this compound, N-(3-iodophenyl)acrylamide, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous THF and TEA.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate N-(3-((2-aminopyridin-5-yl)ethynyl)phenyl)acrylamide .
-
Part II: Final Assembly via Buchwald-Hartwig Coupling
Step 2: C-N Cross-Coupling This step connects the synthesized pyridine-warhead moiety to a core aniline fragment, a common feature in many EGFR inhibitors.
-
Reagents & Materials:
-
N-(3-((2-aminopyridin-5-yl)ethynyl)phenyl)acrylamide (1.0 eq)
-
A suitable substituted 2,4-dichloropyrimidine (as a linker) followed by reaction with an appropriate aniline side chain (e.g., a derivative of N,N-dimethyl-N'-(4-methoxy-2-nitrophenyl)ethane-1,2-diamine, which would require subsequent reduction of the nitro group). For simplicity, we will represent this as a pre-formed core aniline fragment.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
In a nitrogen-purged flask, combine the intermediate from Step 1, the core aniline fragment, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous dioxane.
-
Heat the mixture to 100°C and stir for 12-18 hours, monitoring by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product, EP-TKI-01 , by preparative HPLC.
-
Part III: Characterization of the Final Product
The structure and purity of the synthesized inhibitor must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The data should be consistent with the expected arrangement of protons and carbons. [17][18][19]2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. [20]3. High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be performed to assess the purity of the final compound, which should typically be >95% for use in biological assays. [19]
Biological Evaluation Protocols
Once synthesized and characterized, EP-TKI-01 must be evaluated for its biological activity.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the ability of the inhibitor to block the kinase activity of recombinant EGFR enzyme. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. [21]
-
Reagents & Materials:
-
Recombinant human EGFR enzyme (wild-type and mutant forms, e.g., L858R/T790M)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA) [22] * EP-TKI-01 (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of EP-TKI-01 in kinase buffer.
-
In a 384-well plate, add 5 µL of diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a master mix containing the EGFR enzyme and peptide substrate.
-
Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of the inhibitor to reduce the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. [23][24][25][26]
-
Reagents & Materials:
-
NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EP-TKI-01 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
-
Procedure:
-
Seed NCI-H1975 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of EP-TKI-01 in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. 7. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot percent viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.
-
Expected Outcomes and Data Interpretation
A successful inhibitor derived from this compound should exhibit potent and selective activity.
Representative Data Table
| Assay | Target | EP-TKI-01 (IC₅₀/GI₅₀, nM) | Osimertinib (Reference) (IC₅₀/GI₅₀, nM) |
| Kinase Assay | EGFR WT | 250 | 180 |
| EGFR L858R/T790M | 15 | 10 | |
| Cell Assay | NCI-H1975 (L858R/T790M) | 50 | 35 |
Note: Data are representative and for illustrative purposes.
A high selectivity index (IC₅₀ EGFR WT / IC₅₀ EGFR mutant) is desirable to minimize off-target effects on wild-type EGFR, which can lead to side effects like skin rash and diarrhea. [13]The potent activity against the mutant-expressing cell line confirms that the compound has good cell permeability and is active in a cellular context.
Conclusion
This compound serves as an excellent starting point for the rational design of novel, covalent EGFR inhibitors. Its structural features allow for the strategic incorporation of a covalent warhead while maintaining the core binding interactions necessary for high-affinity inhibition. The synthetic and biological protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate new chemical entities in the ongoing effort to overcome drug resistance in EGFR-driven cancers.
References
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(2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Center for Biotechnology Information. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
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(2016). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Wiley Online Library. [Link]
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(2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
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(2017). Targeting the EGFR signaling pathway in cancer therapy. National Center for Biotechnology Information. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. [Link]
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(2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. AntBio. [Link]
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(2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]
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(2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]
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(2025). Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. ResearchGate. [Link]
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(2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed. [Link]
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EGFR Mutations in Non-small Cell Lung Cancer – Clinical Implications. In Vivo. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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(2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publisher. [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
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(2022). The prevalence and clinical significance of EGFR mutations in non-small cell lung cancer patients in Egypt: a screening study. ResearchGate. [Link]
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(2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
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EGFR Mutations in NSCLC: What Does It Mean?. WebMD. [Link]
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EGFR Mutation and Lung Cancer: What is it and how is it treated?. LUNGevity Foundation. [Link]
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(2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]
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(2012). Advances on EGFR mutation for lung cancer. AME Publishing Company. [Link]
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(2022). Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors. PubMed. [Link]
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(2025). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. ResearchGate. [Link]
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Synthesis of osimertinib mesylate. ResearchGate. [Link]
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(2018). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. National Center for Biotechnology Information. [Link]
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(2025). Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation. PubMed. [Link]
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This compound. PubChem. [Link]
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(2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information. [Link]
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(2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Small Molecule Structure Characterisation. La Trobe University. [Link]
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(2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
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(2020). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed. [Link]
- 2-AMINO-5-METHYLPYRIDINE.
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Application Note: Synthesis and Characterization of a Novel Pd₂(L)₄ Metallosupramolecular Cage Derived from 5-Ethynylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the design, synthesis, and characterization of a novel metallosupramolecular cage utilizing a custom-designed ditopic ligand derived from 5-Ethynylpyridin-2-amine. Metallosupramolecular cages are discrete, three-dimensional architectures formed through the self-assembly of organic ligands and metal ions.[1] Their well-defined cavities and tunable functionalities make them promising candidates for a wide range of applications, including drug delivery, catalysis, and molecular recognition.[2][3] This application note details a robust protocol for the synthesis of a ditopic ligand via a Sonogashira cross-coupling reaction, followed by its self-assembly with a palladium(II) precursor to form a Pd₂(L)₄ cage. Detailed characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), are provided, along with a discussion of the potential for post-synthetic modification and applications in drug delivery.
Introduction: The Rationale for a this compound-Based Cage
The rational design of metallosupramolecular architectures allows for precise control over their size, shape, and functionality. The choice of the organic ligand is paramount in dictating the final structure and properties of the cage. The ligand this compound offers a unique combination of a pyridyl nitrogen for metal coordination, a terminal alkyne for facile functionalization via click chemistry or Sonogashira coupling, and a 2-amino group that can potentially engage in hydrogen bonding or serve as a point for further derivatization.
By designing a ditopic ligand from this building block, we can construct a Pd₂(L)₄ "lantern-shaped" cage. This class of cages is well-documented for its predictable self-assembly and stability.[4] The presence of the free amino groups on the exterior of the cage and the potential for post-synthetic modification of the linker through the ethynyl group opens up avenues for creating highly functionalized cages for targeted drug delivery and other advanced applications.[5]
Experimental Section: From Ligand Design to Cage Assembly
Design and Synthesis of the Ditopic Ligand (L1)
To create a suitable ditopic ligand for the formation of a Pd₂(L)₄ cage, two this compound units are connected via a rigid aromatic linker. A Sonogashira cross-coupling reaction is an efficient method for this purpose.[6] Here, we propose the synthesis of 1,4-bis((2-aminopyridin-5-yl)ethynyl)benzene (L1) .
Scheme 1: Synthesis of Ditopic Ligand L1
Protocol for the Synthesis of 1,4-bis((2-aminopyridin-5-yl)ethynyl)benzene (L1):
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq), this compound (2.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:2 v/v ratio. The final concentration of 1,4-diiodobenzene should be approximately 0.1 M.
-
Reaction Conditions: Stir the reaction mixture at 55 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of EDTA to remove metal catalysts, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ditopic ligand L1 .
-
Characterization: Confirm the structure and purity of L1 using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Assembly of the Pd₂(L1)₄ Metallosupramolecular Cage
The self-assembly of the Pd₂(L1)₄ cage is achieved through coordination-driven self-assembly by mixing the ditopic ligand L1 with a suitable palladium(II) salt.[4] The use of a labile palladium precursor such as ₂ is common as the acetonitrile ligands are readily displaced by the pyridyl nitrogen of the ligand.[8]
Protocol for the Synthesis of ₄:
-
Reagent Preparation: In separate vials, dissolve the ditopic ligand L1 (2.0 eq) in deuterated dimethyl sulfoxide (DMSO-d₆) and ₂ (1.0 eq) in DMSO-d₆.
-
Reaction Mixture: In an NMR tube, combine the solutions of the ligand and the palladium salt. The final concentration of the palladium salt should be in the millimolar range (e.g., 1-5 mM).
-
Reaction Conditions: Heat the NMR tube at 70-80 °C for 12-24 hours. The formation of the cage can be monitored directly by ¹H NMR spectroscopy.[8]
-
Purification: The cage can often be precipitated by the slow diffusion of an anti-solvent such as diethyl ether into the DMSO solution. The resulting solid can be collected by centrifugation or filtration, washed with the anti-solvent, and dried under vacuum.
Table 1: Key Reaction Parameters for Cage Formation
| Parameter | Value | Rationale |
| Ligand:Metal Ratio | 4:2 (or 2:1) | Stoichiometry required for the formation of a Pd₂(L)₄ cage. |
| Palladium Precursor | ₂ | Labile acetonitrile ligands are easily displaced.[8] |
| Solvent | DMSO-d₆ | High boiling point and good solvating power for both ligand and metal salt.[9] |
| Temperature | 70-80 °C | Provides thermal energy to overcome kinetic barriers in self-assembly. |
| Concentration | 1-5 mM | Sufficient for characterization by NMR and ESI-MS. |
Characterization of the Metallosupramolecular Cage
A combination of NMR spectroscopy and mass spectrometry is crucial for the characterization of the self-assembled cage.[1]
¹H NMR Spectroscopy
The formation of the cage is evidenced by significant changes in the ¹H NMR spectrum compared to the free ligand.
-
Downfield Shift of Pyridyl Protons: The protons on the pyridine ring, particularly those ortho to the coordinating nitrogen, will experience a significant downfield shift due to the deshielding effect upon coordination to the electron-deficient palladium(II) center.[8]
-
Single Set of Ligand Resonances: For a highly symmetric cage, a single set of ligand resonances is expected, indicating that all four ligands are in chemically equivalent environments.
-
Broadening of Amino Protons: The signals for the amino protons may be broad due to hydrogen bonding and exchange with residual water in the solvent.
Diffusion Ordered Spectroscopy (DOSY) NMR
DOSY NMR is a powerful technique to confirm the formation of a single, larger species in solution. All proton signals of the cage should have the same diffusion coefficient, which will be significantly smaller than that of the free ligand.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the mass-to-charge ratio (m/z) of the assembled cage, confirming its stoichiometry.[10]
-
Expected Peaks: A series of peaks corresponding to the intact cage with the loss of one or more counter-ions is expected. For the ₄ cage, one might observe peaks for [Pd₂(L1)₄(BF₄)₃]⁺, [Pd₂(L1)₄(BF₄)₂]²⁺, etc.
-
Isotopic Pattern: The observed isotopic distribution for each peak should match the theoretical pattern calculated based on the elemental composition of the cage, including the characteristic isotopic signature of palladium.[11]
Table 2: Expected Characterization Data for ₄
| Technique | Expected Result |
| ¹H NMR | Downfield shift of pyridyl protons; single set of ligand signals. |
| DOSY NMR | Single diffusion coefficient for all cage protons, smaller than that of the free ligand. |
| ESI-MS | Peaks corresponding to [M - nBF₄]ⁿ⁺ (where M = ₄) with the correct isotopic pattern. |
Visualization of the Self-Assembly Process
The following diagram illustrates the coordination-driven self-assembly of the Pd₂(L1)₄ cage.
Caption: Workflow for targeted drug delivery.
Conclusion
This application note provides a detailed, scientifically grounded framework for the synthesis and characterization of a novel metallosupramolecular cage based on this compound. The described protocols, based on established methodologies, offer a clear path for researchers to create and investigate these complex and highly functional supramolecular architectures. The unique functionalities of the proposed cage make it a promising platform for the development of advanced drug delivery systems and other tailored applications in materials science and catalysis.
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Post-synthetic modifications of metal-organic cages. PubMed. Available at: [Link]
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Exo-Functionalized Metallacages as Host-Guest Systems for the Anticancer Drug Cisplatin. Frontiers in Chemistry. Available at: [Link]
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Preparation and Post-Assembly Modification of Metallosupramolecular Assemblies from Poly(N-Heterocyclic Carbene) Ligands. ACS Publications. Available at: [Link]
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Synthesis of Diethynyltriptycene-Linked Dipyridyl Ligands. PMC. Available at: [Link]
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Post-synthetic modifications of metal–organic cages. University of Limerick. Available at: [Link]
-
Synthesis and characterization of Pd2L4- and Pd4L8-type cages. ResearchGate. Available at: [Link]
-
Pd2L4 Metal–Organic Cages with Perfluoroalkyl Edges: Ligand Design and Synthesis. Chinese Chemical Society. Available at: [Link]
-
Assembly of six types of heteroleptic Pd2L4 cages under kinetic control. ChemRxiv. Available at: [Link]
-
Assembly of Six Types of Heteroleptic Pd2L4 Cages under Kinetic Control. PMC. Available at: [Link]
-
Biomedical Applications of Metallosupramolecular Assemblies—Structural Aspects of the Anticancer Activity. PMC. Available at: [Link]
-
Post-synthetic modifications of metal–organic cages. OUCI. Available at: [Link]
-
Covalent post-assembly modification in metallosupramolecular chemistry. RSC Publishing. Available at: [Link]
-
Partial 1 H NMR spectra of the six types of heteroleptic Pd2L4 cages,... ResearchGate. Available at: [Link]
-
Assembly of Six Types of Heteroleptic Pd2L4 Cages under Kinetic Control. ACS Publications. Available at: [Link]
-
Synthesis of a Pd 2 L 4 Hydrazone Molecular Cage Through Multiple Reaction Pathways. MDPI. Available at: [Link]
-
Comparison of [Pd2L4][BF4]4 cages for binding of n-octyl glycosides and nitrate (L = isophthalamide or dipicolinamide linked dipyridyl ligand). RSC Publishing. Available at: [Link]
-
Analysis of Metallosupramolecular Assemblies Using Advanced Mass Spectrometry Techniques. ResearchGate. Available at: [Link]
-
Comparing organic and metallo-organic hydrazone molecular cages as potential carriers for doxorubicin delivery. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Binding Profiles of Self‐Assembled Supramolecular Cages from ESI‐MS Based Methodology. ResearchGate. Available at: [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available at: [Link]
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Metallosupramolecular cages: from design principles and characterisation techniques to applications. RSC Publishing. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
-
Chiral Self-Sorting Process with Ditopic Ligands: Alternate or Block Metallopolymer Assembly as a Function of the Metal Ion. PMC. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]
-
Chiral Self-Sorting Process with Ditopic Ligands: Alternate or Block Metallopolymer Assembly as a Function of the Metal Ion. ACS Publications. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Publishing. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]
-
Chiral Self-Sorting Process with Ditopic Ligands: Alternate or Block Metallopolymer Assembly as a Function of the Metal Ion. ACS Omega. Available at: [Link]
-
Ditopic ligand effects on solution structure and redox chemistry in discrete [Cu12S6] clusters with labile Cu–S bonds. RSC Publishing. Available at: [Link]
-
ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ResearchGate. Available at: [Link]
-
Coordination chemistry of ditopic ligands. RWTH Aachen University. Available at: [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Available at: [Link]
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Bioorthogonal labeling strategies using 5-Ethynylpyridin-2-amine
An In-Depth Guide to Bioorthogonal Labeling Strategies Using 5-Ethynylpyridin-2-amine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile chemical reporter in bioorthogonal labeling experiments. We will delve into the core principles, provide detailed protocols for its use in both copper-catalyzed and strain-promoted click chemistry reactions, and discuss strategies for its incorporation into biomolecules.
Introduction: The Advent of a New Bioorthogonal Reporter
Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environment. These reactions occur rapidly and selectively within complex biological systems without interfering with endogenous processes.[1] A cornerstone of bioorthogonal chemistry is the "click" reaction, most notably the azide-alkyne cycloaddition, which allows for the precise attachment of probes for visualization, purification, or therapeutic delivery.
While numerous alkyne-containing reporters, such as 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis, have become standard tools, the field is continually seeking new probes with unique properties.[2][3] this compound emerges as a promising candidate. Its structure features two key functional groups:
-
An ethynyl group , the reactive handle for azide-alkyne cycloaddition reactions.
-
A primary amine group , which offers a site for direct chemical conjugation to biomolecules.[4]
This dual functionality suggests a broader range of labeling strategies compared to reporters that can only be incorporated metabolically. However, it is important to note that while the chemical principles are sound, the use of this compound as a bioorthogonal reporter is an emerging area.[5] This guide therefore serves as both a practical manual based on established click chemistry principles and a framework for validating its application in your specific biological system.
Principle of the Technology: Azide-Alkyne Click Chemistry
The power of this compound lies in the high efficiency and specificity of the cycloaddition reaction between its terminal alkyne and an azide-functionalized molecule. This can be achieved through two primary strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click reaction, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[6][7] The reaction is characterized by its high yield and rapid kinetics, but it requires a Copper(I) catalyst.[8] Since Cu(I) can be toxic to cells and generate reactive oxygen species, protocols for biological applications have been optimized to use minimal concentrations of copper, often in the presence of a reducing agent (like sodium ascorbate) to maintain the active Cu(I) state and a chelating ligand (like THPTA or TBTA) to stabilize the catalyst and protect the target biomolecules.[9]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Application Strategies
The unique structure of this compound allows for two primary labeling strategies: direct chemical conjugation and metabolic incorporation.
Direct Chemical Conjugation to Proteins
The primary amine on the pyridine ring provides a convenient handle for covalent attachment to biomolecules, particularly proteins. [10]Standard bioconjugation techniques can be used to link this compound to reactive residues on a protein surface. For example, the carboxyl groups of aspartate or glutamate residues can be activated with EDC/NHS chemistry to form a stable amide bond with the amine of this compound. This process effectively installs an alkyne handle onto the protein of interest for subsequent click reactions.
Caption: Workflow for labeling proteins using this compound.
Metabolic Labeling (Exploratory)
Metabolic labeling involves introducing a reporter-modified precursor that cellular machinery incorporates into newly synthesized biomolecules like DNA, RNA, or proteins. For example, 5-ethynyluridine (EU) is used to label nascent RNA. [11][12]While this compound itself is not a natural metabolite, it could be chemically appended to a precursor molecule (e.g., an amino acid, sugar, or nucleoside) that would be recognized and utilized by the cell's metabolic pathways. This approach requires the custom synthesis of such a precursor. [13]The protocol outlined below is based on established methods for other metabolic reporters and should be considered a starting point for optimization.
Caption: General workflow for a metabolic labeling experiment.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals. Work in a well-ventilated area or a chemical fume hood.
Protocol 1: Protein Labeling via Amine Conjugation and CuAAC
This protocol describes the labeling of a purified protein by first conjugating this compound to its carboxyl groups, followed by a CuAAC reaction with an azide-fluorophore.
Part A: Conjugation of this compound to Protein
-
Protein Preparation: Prepare a solution of your protein of interest at 2-5 mg/mL in a MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). Amine-containing buffers like Tris must be avoided.
-
Activation: Add a 10-fold molar excess of N-Hydroxysuccinimide (NHS) and a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 50- to 100-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the activated protein solution.
-
Reaction: Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess unconjugated reporter and reagents by dialysis against PBS pH 7.4 or by using a desalting column (size-exclusion chromatography).
Part B: CuAAC Reaction
-
Prepare Click Reagents:
-
Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (from Part A) to a final concentration of 10-50 µM in PBS.
-
Azide-Fluorophore to a final concentration of 100-250 µM.
-
Premix CuSO₄ and THPTA ligand in a 1:5 ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Add to the reaction for a final copper concentration of 100 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Final Purification: Purify the labeled protein from excess click reagents using a desalting column or dialysis. The labeled protein is now ready for downstream analysis.
Protocol 2: Cell Labeling and Detection via CuAAC
This protocol is a template for metabolic labeling experiments, assuming a suitable precursor of this compound is available. It is based on protocols for EdU labeling. [14][15]
-
Cell Culture and Labeling: Plate cells on coverslips or in a multi-well plate. Add the this compound-containing metabolic precursor to the culture medium at a final concentration of 1-20 µM.
-
Causality Note: The optimal concentration and incubation time must be determined empirically to balance labeling efficiency with potential cytotoxicity. A time course and dose-response experiment is highly recommended.
-
-
Incubation: Incubate cells for the desired period (e.g., 1 hour to 24 hours) under standard culture conditions.
-
Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the Click-iT® reaction cocktail as described in Protocol 1, Part B, using an azide-fluorophore.
-
Expertise Note: For cellular applications, using a copper-chelating ligand like THPTA is crucial to minimize cellular damage and improve labeling efficiency. [9]6. Labeling: Remove the permeabilization buffer, wash twice with 3% BSA in PBS. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining: Wash the cells once with 3% BSA in PBS, then twice with PBS. If desired, counterstain nuclei with a DNA stain like Hoechst or DAPI.
-
Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium. Image using fluorescence microscopy.
Data and Troubleshooting
| Parameter | Recommended Starting Conditions |
| Metabolic Labeling Conc. | 1-20 µM (Requires optimization) |
| CuAAC [Copper] | 50-250 µM |
| CuAAC [Ligand] | 250 µM - 1.25 mM (5-fold excess to copper) |
| CuAAC [Reducer] | 5 mM (Freshly prepared) |
| SPAAC [Probe] | 25-100 µM |
| Reaction Time | 30-60 minutes at room temperature |
| Problem | Potential Cause | Solution |
| No/Weak Signal | Inefficient metabolic incorporation or chemical conjugation. | Increase concentration of labeling reagent or incubation time. Confirm conjugation with a secondary method (e.g., mass spectrometry). |
| Degraded sodium ascorbate solution. | Always prepare the sodium ascorbate solution fresh immediately before use. | |
| Inactive catalyst. | Ensure proper storage of CuSO₄ and ligand stocks. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after fixation, permeabilization, and click reaction. |
| Non-specific binding of the probe. | Add a blocking step (e.g., 3% BSA) before the click reaction. Reduce the concentration of the azide/alkyne probe. | |
| Cell Death/Toxicity | High concentration of labeling reagent. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Copper toxicity. | Ensure a 5:1 ligand-to-copper ratio. Reduce the copper concentration or switch to a SPAAC-based detection method. |
References
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
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Manjare, S. T., et al. (2021). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ACS Chemical Biology. Available at: [Link]
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Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
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García, M. Á., et al. (2023). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts. Available at: [Link]
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Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Angewandte Chemie International Edition. Available at: [Link]
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Luo, J., & Cui, H. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Chemical Letters. Available at: [Link]
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Frontier Specialty Chemicals. This compound. Available at: [Link]
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Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Digital.CSIC. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU). Available at: [Link]
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Zhao, K., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry. Available at: [Link]
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ResearchGate. Strain-promoted alkyne-azide cycloaddition (SPAAC). Available at: [Link]
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Bradford, J. A., & Clarke, S. T. (2011). Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry. Current Protocols in Cytometry. Available at: [Link]
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Geel, R. van, et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry - A European Journal. Available at: [Link]
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Geel, R. van, et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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ResearchGate. Dual-Pulse Labeling Using 5-Ethynyl-2'-Deoxyuridine (EdU) and 5-Bromo-2'-Deoxyuridine (BrdU) in Flow Cytometry. Available at: [Link]
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Brecht, J., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry - A European Journal. Available at: [Link]
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PrepChem.com. Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available at: [Link]
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Song, W., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules. Available at: [Link]
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Wang, H., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]
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Patterson, D. M., et al. (2014). Constructing new bioorthogonal reagents and reactions. Current Opinion in Chemical Biology. Available at: [Link]
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ResearchGate. Bioorthogonal Reactions for Labeling Proteins. Available at: [Link]
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Wallace, M. B., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Chemistry. Available at: [Link]
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Jena Bioscience. Fluorescent Amine Protein Labeling. Available at: [Link]
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Al-Sabbagh, S., et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Bioconjugate Chemistry. Available at: [Link]
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Chen, L., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
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Harding, D. J., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
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Singh, S. K., et al. (2020). Cytotoxicity of Amino-BODIPY Modulated via Conjugation with 2-Phenyl-3-Hydroxy-4(1H)-Quinolinone. ChemistrySelect. Available at: [Link]
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Liu, X., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 5-Ethynylpyridin-2-amine in the Synthesis of Covalent Antineoplastic Agents
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent ability to target the hinge region of protein kinases.[1][2] This application note explores the strategic utility of a specialized derivative, 5-ethynylpyridin-2-amine , as a versatile starting material for the synthesis of potent and selective antineoplastic agents. The presence of the terminal ethynyl group provides a reactive handle for two primary synthetic strategies: its elaboration into a covalent "warhead" for irreversible enzyme inhibition or its use in coupling reactions to construct complex molecular architectures. We provide a detailed examination of the underlying chemical principles, step-by-step synthetic protocols, and the mechanistic basis for the resulting compounds' anticancer activity.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The design of kinase inhibitors often focuses on the ATP-binding site. The 2-aminopyridine moiety has proven exceptionally effective in this context. Its nitrogen atoms are perfectly positioned to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region," providing a strong and selective anchor for the inhibitor.[1]
The addition of an ethynyl group at the 5-position transforms this simple scaffold into a highly strategic building block for creating next-generation covalent inhibitors.
Key Advantages:
-
Hinge-Binding Motif: The core 2-aminopyridine structure provides high binding affinity and selectivity for the kinase ATP pocket.
-
Covalent Warhead Precursor: The ethynyl group is a versatile precursor to Michael acceptors, such as acrylamides. These electrophilic groups can form irreversible covalent bonds with nucleophilic amino acid residues (e.g., cysteine) near the active site, leading to prolonged and potent inhibition.[4] This is a key strategy to overcome drug resistance mutations.[4]
-
Synthetic Handle: The terminal alkyne is readily functionalized via robust and high-yielding reactions like the Sonogashira coupling, allowing for the efficient construction of complex molecules.
The logical flow from the structural features of this compound to its application in drug synthesis is illustrated below.
Caption: The two-step mechanism of covalent kinase inhibition.
Exemplary Synthesis Protocols
While this compound can be used in various synthetic routes, a common and powerful strategy involves a Sonogashira cross-coupling reaction to build the core of the inhibitor, followed by functionalization. Below is a representative, multi-step protocol for the synthesis of a hypothetical covalent kinase inhibitor, CKI-789 .
Workflow Overview
Caption: Synthetic workflow for a hypothetical covalent inhibitor.
Protocol 1: Synthesis of Intermediate A via Sonogashira Coupling
-
Reaction: this compound + 2,4-dichloro-5-methoxypyrimidine → 2-chloro-5-methoxy-4-((2-aminopyridin-5-yl)ethynyl)pyrimidine (Intermediate A)
-
Rationale: This step constructs the core heterocyclic system. The Sonogashira coupling is highly efficient for forming carbon-carbon bonds between alkynes and aryl halides, catalyzed by palladium and copper.
Materials & Reagents:
-
This compound (1.0 eq)
-
2,4-dichloro-5-methoxypyrimidine (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add this compound, 2,4-dichloro-5-methoxypyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield Intermediate A.
Protocol 2: Synthesis of the Final Covalent Inhibitor CKI-789
-
Rationale: This multi-step sequence first installs a side chain necessary for solubility and target engagement (Step 2a) and then converts the versatile ethynyl group into the required acrylamide warhead (Steps 2b-2d).
Procedure:
-
Step 2a (SNAr Reaction): Dissolve Intermediate A (1.0 eq) in 1,4-dioxane. Add N,N,N'-trimethylethylenediamine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Heat the mixture to 110 °C for 8 hours. After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the amine-substituted intermediate.
-
Step 2b (Alkyne Hydration): Suspend the product from Step 2a in a mixture of formic acid and water. Add a catalytic amount of sulfuric acid and heat to 80 °C for 3 hours. This converts the ethynyl group to a methyl ketone. Neutralize with aqueous sodium bicarbonate and extract the product.
-
Step 2c (α-Bromination): Dissolve the methyl ketone in THF and cool to 0 °C. Add pyridinium tribromide portion-wise and allow the reaction to warm to room temperature. This selectively brominates the carbon adjacent to the carbonyl.
-
Step 2d (Warhead Formation): The crude α-bromo ketone is dissolved in THF. Add acrylamide and a phosphine catalyst (e.g., triphenylphosphine) and heat to reflux to form the final acrylamide warhead via a modified Wittig-type reaction.
-
Final Purification: Purify the final compound CKI-789 using reverse-phase HPLC to achieve high purity suitable for biological testing. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Potency of Aminopyridine/Aminopyrimidine Scaffolds
The 2-aminopyridine and closely related 2-aminopyrimidine scaffolds are present in numerous potent kinase inhibitors. The table below summarizes the inhibitory activity of several representative compounds, demonstrating the effectiveness of this core structure.
| Compound Name | Target Kinase(s) | IC₅₀ Value (nM) | Reference |
| Compound 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [5] |
| Compound 9e | FLT3 / HDAC1 | 30.4 / 52.4 | [5] |
| Compound 8h | PLK4 | 6.7 | [6] |
| Centrinone | PLK4 | 2.71 | [6] |
| Pyrazolopyridine Analog | Plk1 | Low nanomolar | [7] |
This table is illustrative of the general potency of the scaffold class.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of advanced antineoplastic agents. Its structure synergistically combines a proven kinase hinge-binding element with a versatile chemical handle. This allows for the efficient construction of complex molecules and the deliberate installation of covalent warheads to achieve potent, irreversible inhibition of key cancer-driving kinases. The protocols and principles outlined in this note provide a foundational guide for researchers and drug development professionals aiming to leverage this powerful scaffold in the discovery of next-generation cancer therapeutics.
References
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Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. Available at: [Link]
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Voulgari, P., et al. (2021). New and Convergent Synthesis of Osimertinib. ResearchGate. Available at: [Link]
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Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
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Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at: [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
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Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals. Available at: [Link]
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Zhang, Y., & Liu, S. (2022). Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at: [Link]
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Morgan, H. P., et al. (2012). A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. ResearchGate. Available at: [Link]
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Tedeneke, M. A., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]
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Zhang, T., & Liu, Y. (2020). Research progress on covalent inhibitors targeting alkaline amino acids. PubMed. Available at: [Link]
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Zhao, Z., & Liu, S. (2021). Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]
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Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PMC - PubMed Central. Available at: [Link]
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Pettit, G. R., et al. (2003). Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides. PubMed. Available at: [Link]
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Klayman, D. L., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
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Fucini, R. V., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. PubMed. Available at: [Link]
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Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
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Sebolt-Leopold, J. S., et al. (1994). 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents. PubMed. Available at: [Link]
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Shaw, J. T., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Functionalization of Biomolecules with 5-Ethynylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyridin-2-amine Moiety in Bioconjugation
The functionalization of biomolecules is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated probes, targeted therapeutics, and diagnostic agents. The choice of the chemical handle for bioconjugation is critical, dictating the reaction's efficiency, specificity, and the properties of the final conjugate. 5-Ethynylpyridin-2-amine emerges as a particularly strategic building block for these applications. Its terminal alkyne group provides a versatile handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2].
The pyridin-2-amine scaffold is not merely a passive carrier of the alkyne functionality. This moiety is a well-recognized pharmacophore in medicinal chemistry, known for its role in kinase inhibitors and other therapeutic agents[3]. Its inclusion can therefore impart desirable biological activities or improve the pharmacokinetic properties of the resulting bioconjugate. Furthermore, the amino group offers a potential site for secondary functionalization or can influence the local chemical environment, potentially modulating the properties of the attached biomolecule.
These application notes provide a comprehensive guide to the use of this compound for the functionalization of proteins and nucleic acids. The protocols are designed to be robust and adaptable, with a focus on explaining the rationale behind each step to empower researchers to optimize these methods for their specific needs.
Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary method for utilizing this compound in bioconjugation is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule. The reaction is highly specific, proceeds under mild, aqueous conditions, and is tolerant of a wide range of functional groups found in biological systems, making it ideal for modifying complex biomolecules[4].
The catalytic cycle of CuAAC involves a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To enhance the reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand is crucial. Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) stabilize the copper(I) oxidation state and prevent its disproportionation[5].
It is important to note that the 2-amino group of this compound has the potential to chelate the copper catalyst. This could either enhance the reaction by localizing the catalyst near the alkyne or potentially inhibit it by forming an inactive complex. Therefore, careful optimization of the copper and ligand concentrations is recommended.
Part 1: Functionalization of Proteins
The site-specific modification of proteins is essential for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and protein-based biosensors. The following protocol details the labeling of a protein that has been pre-functionalized with an azide group.
Workflow for Protein Functionalization with this compound
Caption: Workflow for protein conjugation with this compound.
Detailed Protocol: Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Azide-modified protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (MW: 118.14 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium L-ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)
-
Deionized water
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve 1.18 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.
-
Ligand Stock Solution (100 mM):
-
THPTA: Dissolve 43.4 mg in 1 mL of deionized water. Store at 4°C.
-
TBTA: Dissolve 53.1 mg in 1 mL of DMSO. Store at 4°C.
-
-
Sodium Ascorbate Stock Solution (500 mM): Dissolve 99 mg of sodium L-ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.
Reaction Procedure:
-
Prepare the Protein Solution: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in a suitable buffer.
-
Add this compound: Add a 10- to 50-fold molar excess of the 10 mM this compound stock solution to the protein solution. Gently mix. The final DMSO concentration should ideally be below 5% (v/v) to avoid protein denaturation.
-
Prepare the Catalyst Premix: In a separate tube, combine the copper(II) sulfate and ligand stock solutions in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). Let this mixture stand for 2-3 minutes.
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture to a final concentration of 1-5 mM.
-
Immediately add the catalyst premix to the reaction mixture. The final concentration of copper should be in the range of 50-500 µM.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking. The optimal reaction time should be determined empirically.
-
Purification:
-
Copper Removal: Add a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst. Subsequently, remove the copper-EDTA complex and excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Conjugate Purification: Further purify the protein conjugate from unreacted protein and reagents using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) based on the properties of the target protein.
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a shift in the molecular weight of the protein.
-
Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the covalent modification and determine the number of attached this compound moieties[6][7][8].
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Alkyne:Protein Molar Ratio | 10-50 fold excess | Ensures the reaction goes to completion. |
| Copper(I) Catalyst | 50-500 µM | Lower concentrations are preferable to minimize protein damage. |
| Ligand:Copper Ratio | 5:1 | Stabilizes the Cu(I) state and accelerates the reaction. |
| Sodium Ascorbate | 1-5 mM | Reduces Cu(II) to the active Cu(I) catalyst. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may affect protein stability. |
| Reaction Time | 1-4 hours | Should be optimized for the specific protein and desired degree of labeling. |
Part 2: Functionalization of Nucleic Acids
The labeling of oligonucleotides is crucial for applications in genetic analysis, diagnostics, and as therapeutic agents. The following protocol outlines the labeling of an azide-modified oligonucleotide.
Workflow for Oligonucleotide Functionalization
Caption: Workflow for oligonucleotide conjugation.
Detailed Protocol: Oligonucleotide Labeling
This protocol is a starting point and may need adjustments based on the specific oligonucleotide sequence and the desired scale of the reaction.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Buffer (e.g., TE buffer, pH 7.5)
Reagent Preparation:
-
Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in the protein functionalization protocol.
Reaction Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer to a concentration of 100-500 µM.
-
Add this compound: Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution.
-
Prepare the Catalyst Premix: In a separate tube, combine the copper(II) sulfate and THPTA stock solutions in a 1:5 molar ratio.
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the oligonucleotide-alkyne mixture to a final concentration of 2-10 mM.
-
Immediately add the catalyst premix to the reaction mixture. The final copper concentration should be in the range of 100-1000 µM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification:
-
Precipitation: Precipitate the oligonucleotide conjugate using ethanol or isopropanol to remove excess reagents.
-
Chromatography: For higher purity, purify the conjugate using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the presence of the oligonucleotide and potentially the pyridine moiety by UV-Vis spectroscopy.
-
Mass Spectrometry: Determine the exact mass of the conjugate to confirm successful labeling using ESI-MS or MALDI-TOF mass spectrometry.
| Parameter | Recommended Range | Rationale |
| Oligonucleotide Concentration | 100-500 µM | Ensures efficient reaction kinetics. |
| Alkyne:Oligo Molar Ratio | 5-20 fold excess | Drives the reaction to completion. |
| Copper(I) Catalyst | 100-1000 µM | Higher concentrations may be needed for nucleic acid labeling compared to proteins. |
| Ligand:Copper Ratio | 5:1 | Protects the oligonucleotide from degradation and accelerates the reaction. |
| Sodium Ascorbate | 2-10 mM | Ensures a sufficient reducing environment. |
| Temperature | Room Temperature | Sufficient for most oligonucleotide click reactions. |
| Reaction Time | 1-4 hours | Typically sufficient for high yields. |
Troubleshooting and Considerations
-
Low Reaction Yield:
-
Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Increase the concentration of the copper/ligand complex or the reaction time.
-
Optimize the pH of the reaction buffer, as the efficiency of CuAAC can be pH-dependent.
-
-
Biomolecule Degradation:
-
Minimize the concentration of the copper catalyst and the reaction time.
-
Ensure a sufficient excess of the chelating ligand to protect the biomolecule.
-
Perform the reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.
-
-
Solubility Issues:
-
This compound has moderate solubility in aqueous solutions. The use of a co-solvent like DMSO is necessary for preparing a concentrated stock solution. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability of the biomolecule.
-
Conclusion
This compound is a valuable and versatile reagent for the functionalization of biomolecules. Its combination of a bioorthogonal alkyne handle and a biologically relevant pyridin-2-amine scaffold makes it a powerful tool for researchers in drug development, diagnostics, and fundamental biological research. The protocols provided herein offer a solid foundation for the successful conjugation of this reagent to proteins and nucleic acids, enabling the creation of novel and functional biomolecular constructs. As with any chemical modification of biomolecules, careful optimization and thorough characterization of the final product are paramount to ensure the desired outcome and the integrity of the biological system under investigation.
References
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
- BenchChem. (2025). Technical Support Center: Removal of Copper Catalyst from Protein Bioconjugation Reactions.
- Palomo, J. M. (2012). Covalent protein-oligonucleotide conjugates by copper-free click reaction. Methods in Molecular Biology, 855, 249-257.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide: Comparing 2'-O-propargyl and 5-Ethynyl Modifications for Oligonucleotide Labeling.
- Smith, D. C., Marsden, C. J., Lord, J. M., & Roberts, L. M. (2003). Expression, Purification and Characterization of Ricin vectors used for exogenous antigen delivery into the MHC Class I presentation pathway. Biological procedures online, 5(1), 13-19.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Retrieved from [Link]
- Yamada, S., et al. (2001). Mass spectrometric characterization of protein modification by malondialdehyde. Journal of lipid research, 42(8), 1187-1196.
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- 2. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Detection and Characterization of Noncovalent Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. d-nb.info [d-nb.info]
- 5. atdbio.com [atdbio.com]
- 6. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental conditions for palladium-catalyzed reactions of 5-Ethynylpyridin-2-amine
An In-Depth Guide to Palladium-Catalyzed Reactions of 5-Ethynylpyridin-2-amine: Application Notes and Protocols
For inquiries, please contact:
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and materials science. Its molecular architecture, featuring a terminal alkyne, a coordinating pyridine nitrogen, and a nucleophilic amino group, offers multiple handles for synthetic diversification. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this scaffold, enabling the construction of complex molecular frameworks with high efficiency and selectivity. The dual reactivity and potential for catalyst inhibition by the aminopyridine moiety, however, necessitate carefully optimized experimental conditions.[1][2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key palladium-catalyzed transformations of this compound. Moving beyond simple procedural lists, this document elucidates the causality behind experimental choices, offers insights into reaction mechanisms, and presents detailed, field-proven protocols to ensure reproducible success.
Pillar 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium's remarkable versatility in catalysis stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the precise formation of new carbon-carbon and carbon-heteroatom bonds.[3] Most cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation : An organometallic nucleophile (containing elements like Boron, Tin, or a copper acetylide) transfers its organic group to the Pd(II) center, displacing the halide.[5][6]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: The Sonogashira Coupling: A Gateway to Conjugated Systems
The Sonogashira reaction is the most direct method for functionalizing the alkyne moiety of this compound, coupling it with aryl or vinyl halides to forge C(sp²)-C(sp) bonds.[7] This reaction is a cornerstone for synthesizing conjugated systems found in pharmaceuticals and organic electronics.
Causality and Mechanistic Insight
The standard Sonogashira coupling employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[6] The presence of an amine base is crucial; it serves to deprotonate the terminal alkyne and scavenge the HX generated during the reaction.[6][8]
A significant challenge in Sonogashira couplings is the undesired oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), which is catalyzed by the copper salt in the presence of oxygen.[8] Therefore, maintaining a rigorously inert, oxygen-free atmosphere is the most critical parameter for success.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with 4-iodoanisole.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
Procedure:
-
Inert Atmosphere Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and CuI.
-
Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, deoxygenated THF via syringe, followed by anhydrous triethylamine.
-
Reaction Execution : Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive bromides, heating to 50-70 °C may be required.
-
Work-up : Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Probable Cause | Recommended Solution |
| High levels of alkyne homocoupling (Glaser product) | Presence of oxygen. | Improve degassing technique (use freeze-pump-thaw cycles). Ensure all reagents and solvents are rigorously deoxygenated.[8] |
| Consider a copper-free Sonogashira protocol, which may require a different ligand (e.g., a bulky phosphine) and higher temperatures.[8] | ||
| Low or no conversion | Catalyst deactivation. | Ensure anhydrous conditions. The presence of water can be detrimental. Use a fresh, high-quality palladium catalyst. |
| Poor substrate reactivity. | For aryl bromides or chlorides, increase the reaction temperature and consider a more robust catalyst system (e.g., PdCl₂(PPh₃)₂). |
Pillar 3: The Suzuki-Miyaura Coupling: Navigating Aminopyridine Reactivity
While the ethynyl group is the most apparent reactive site, the pyridine core can be pre-functionalized with a halide (e.g., at the 3- or 4-position) to enable Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for creating biaryl structures.[2] However, the unprotected amino and pyridine groups can chelate to the palladium center, leading to catalyst inhibition and poor yields.[1][2]
Causality and Catalyst Selection
To overcome catalyst inhibition, modern catalyst systems are required. These typically involve:
-
Bulky, Electron-Rich Ligands : Ligands like SPhos, XPhos (Buchwald ligands), or triphenylphosphine (PPh₃) promote the reductive elimination step and stabilize the active Pd(0) species.[9]
-
Pre-catalysts : Air- and moisture-stable Pd(II) pre-catalysts (e.g., Buchwald G3 or PEPPSI-type catalysts) provide a reliable source of the active Pd(0) catalyst in situ.[1][10]
-
Base Selection : The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to organic amines for this transformation.[1]
Detailed Experimental Protocol: Suzuki Coupling of a Halogenated Precursor
This protocol outlines a general procedure for the coupling of a hypothetical 3-Bromo-5-ethynylpyridin-2-amine with phenylboronic acid.
Materials and Reagents:
-
3-Bromo-5-ethynylpyridin-2-amine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq) with SPhos (0.04 eq), OR a pre-catalyst like SPhos-Pd-G3 (0.02 eq)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated
Procedure:
-
Reagent Loading : In a glovebox or under a positive flow of inert gas, add the bromo-aminopyridine, phenylboronic acid, palladium catalyst/pre-catalyst, ligand (if not using a pre-catalyst), and K₃PO₄ to a dry reaction vessel.
-
Solvent Addition : Add the deoxygenated dioxane/water solvent mixture.
-
Reaction Execution : Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Comparative Data for Catalyst Systems
The following table, based on data for a structurally similar substrate (5-bromo-2-methylpyridin-3-amine), illustrates the effectiveness of different catalyst systems.[2][10]
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 78-88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High (>90) |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF (anhydrous) | Expected High (>90) |
Pillar 4: Advanced Transformations: Carbonylation and Cyclization
Beyond standard cross-couplings, the unique structure of this compound allows for more complex palladium-catalyzed transformations.
Aminocarbonylation of the Terminal Alkyne
Palladium catalysts can facilitate the insertion of carbon monoxide (CO) and an amine across the alkyne, a process known as aminocarbonylation, to yield valuable 2-ynamides. Oxidative aminocarbonylation protocols often utilize Pd(II) catalysts like PdI₂.[11][12]
Sources
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- 12. mdpi.com [mdpi.com]
The Strategic Application of 5-Ethynylpyridin-2-amine in Modern Drug Discovery
Introduction: The Unique Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with high potency and selectivity against therapeutic targets is a perpetual challenge. The 2-aminopyridine scaffold has long been recognized as a privileged structure, forming the core of numerous clinically successful drugs due to its ability to form key hydrogen bond interactions with protein kinase hinges. The strategic incorporation of a reactive ethynyl group at the C5 position, yielding 5-Ethynylpyridin-2-amine, has unlocked new avenues for the rapid and efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in drug discovery, with a particular focus on the synthesis of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present case studies that underscore the utility of this versatile building block.
The core value of this compound lies in its bifunctional nature. The 2-aminopyridine moiety serves as an effective pharmacophore for engaging the hinge region of many kinases, while the terminal alkyne provides a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This dual functionality allows for a modular approach to drug design, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Part 1: this compound as a Linchpin in Kinase Inhibitor Synthesis
The aminopyridine and aminopyrimidine cores are prevalent in a multitude of kinase inhibitors due to their bioisosteric relationship with the adenine hinge-binding motif of ATP.[3][4] The strategic use of this compound allows for the construction of compounds that target key kinases in oncogenic signaling pathways. A prime example is the development of inhibitors against Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Overexpression of PLK4 is a hallmark of several cancers, making it a compelling target for anticancer drug development.[5]
Recent studies have identified a series of novel and highly potent PLK4 inhibitors built upon an aminopyrimidine core.[3][4] While the reported syntheses of these compounds, such as the potent inhibitor 8h , do not start directly from this compound, a retrosynthetic analysis reveals a clear and logical path to utilize this building block through a key Sonogashira coupling reaction. This approach offers a streamlined and modular route to access a wide array of analogues for SAR studies.
Retrosynthetic Strategy and Workflow
The following diagram illustrates a proposed synthetic workflow leveraging this compound to access a key intermediate for the synthesis of PLK4 inhibitors of the aminopyrimidine class.
Caption: Proposed workflow for the synthesis of PLK4 inhibitors.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for the rationale behind key steps. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound
This protocol details the crucial carbon-carbon bond formation between this compound and an aryl halide, a foundational step in building the core structure of many kinase inhibitors.[6][7]
Objective: To synthesize a substituted 2-amino-5-(arylethynyl)pyridine derivative.
Rationale: The Sonogashira reaction is a robust and versatile cross-coupling method that is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[8] A palladium catalyst facilitates the oxidative addition to the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne. An amine base is used to quench the HX byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq) via syringe. The volume of solvent should be sufficient to dissolve the reactants (typically a 0.1 M to 0.5 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol demonstrates the versatility of the ethynyl group on the this compound scaffold for "click" functionalization, allowing for the rapid generation of compound libraries.[9][10]
Objective: To conjugate an azide-containing molecule to the this compound scaffold to form a 1,2,3-triazole linkage.
Rationale: The CuAAC reaction is a highly efficient, regioselective, and biocompatible reaction that proceeds under mild conditions.[2] It is often used in drug discovery for lead diversification and in bioconjugation. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction.
Materials:
-
This compound derivative (from Protocol 1 or other synthesis)
-
Azide-containing molecule (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMSO and water)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the this compound derivative (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution. The reaction is often exothermic and a color change may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). If the product is water-soluble, purification may involve reverse-phase chromatography.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting triazole product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: General workflow for a CuAAC (Click Chemistry) reaction.
Part 3: Biological Evaluation and Data Presentation
The ultimate goal of synthesizing these novel compounds is to assess their biological activity. For kinase inhibitors, a primary in vitro assay measures the compound's ability to inhibit the phosphorylation of a substrate by the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., PLK4).
Rationale: The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method for measuring kinase activity.[1] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) that are brought into proximity when the kinase phosphorylates a biotinylated substrate.
Materials:
-
Recombinant human PLK4 enzyme
-
Biotinylated substrate peptide (e.g., ULight™-STK Substrate)
-
ATP
-
HTRF® Kinase Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds serially diluted in DMSO
-
384-well low-volume microtiter plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the PLK4 enzyme and the biotinylated substrate peptide to the wells.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) in a detection buffer containing EDTA.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the antibody-substrate binding to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Biological Activity of PLK4 Inhibitors
The following tables summarize the biological data for a series of potent aminopyrimidine-based PLK4 inhibitors, including compound 8h , as reported by Xue et al.[3] This data showcases the high potency achievable with this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | PLK4 IC₅₀ (μM) |
| 3r | 0.0174 |
| 8a | 0.5196 |
| 8b | 0.0253 |
| 8c | 0.0191 |
| 8d | 0.0103 |
| 8e | 0.0125 |
| 8f | 0.0117 |
| 8g | 0.0139 |
| 8h | 0.0067 |
Table 2: Antiproliferative Activity against Breast Cancer Cell Lines
| Compound ID | MCF-7 IC₅₀ (μM) | BT474 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
| 3r | 0.53 ± 0.04 | 0.61 ± 0.05 | 0.73 ± 0.06 |
| 8h | 0.21 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.03 |
Table 3: Pharmacokinetic Properties of Compound 8h
| Parameter | Value |
| Plasma Stability (t½) | > 289.1 min |
| Liver Microsomal Stability (t½) | > 145 min |
Part 4: Mechanism of Action and Signaling Pathway
PLK4 is a serine/threonine kinase that plays a pivotal role in the cell cycle by regulating the duplication of centrioles.[5] Centrioles are essential for the formation of the mitotic spindle, and their proper duplication ensures genomic stability. In many cancer cells, PLK4 is overexpressed, leading to centriole amplification, which can cause chromosomal instability and aneuploidy, contributing to tumorigenesis.[3][5]
Inhibitors of PLK4, such as compound 8h , act by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PLK4 activity leads to a failure in centriole duplication, which in turn triggers a mitotic arrest and ultimately leads to apoptotic cell death in cancer cells that are dependent on PLK4 activity.
Caption: The role of PLK4 in centriole duplication and its inhibition.
Conclusion and Future Perspectives
This compound has established itself as a highly valuable and versatile building block in modern drug discovery. Its unique combination of a proven kinase-binding motif and a synthetically tractable ethynyl handle provides medicinal chemists with a powerful tool for the efficient design and synthesis of novel therapeutics. The successful application of this scaffold in the development of potent PLK4 inhibitors highlights its potential in oncology. The detailed protocols provided herein serve as a practical guide for researchers looking to leverage the strategic advantages of this compound in their own drug discovery programs. Future applications will undoubtedly see this scaffold utilized in the development of inhibitors for other kinase targets, as well as in the construction of novel chemical probes and bioconjugates through the power of click chemistry.
References
- Benchchem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry.
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., Wang, L., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787–1802. [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., Wang, L., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 1(1), 239–256. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
-
Sauthof, L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8233-8246. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Benchchem. (n.d.). Application Notes and Protocols for the In Vitro Evaluation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Derivatives as Kinase Inhibitors.
-
Xue, Y., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology, 12, 946559. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Lee, H., et al. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Cancers, 11(12), 1999. [Link]
-
Rios-Luci, C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6524. [Link]
- ResearchGate. (n.d.). Table 3 Sonogashira-Hagihara coupling of different aryl halides with....
-
Szychlinska, M., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. International Journal of Molecular Sciences, 22(16), 8755. [Link]
-
Wu, M., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12793-12808. [Link]
-
Reilly, M., et al. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 59(1), 229-245. [Link]
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- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Navigating Cross-Coupling Reactions of 5-Ethynylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethynylpyridin-2-amine and its derivatives in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during Sonogashira, Suzuki, and Buchwald-Hartwig couplings. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Sonogashira Coupling: Taming the Alkyne
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, the unique electronic properties of this compound, with its coordinating 2-amino and pyridine nitrogen atoms, can lead to specific side reactions and challenges.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What is the most common side reaction when using this compound in a Sonogashira coupling, and how can I spot it?
A1: The most prevalent and often frustrating side reaction is the homocoupling of this compound to form 1,4-di(2-aminopyridin-5-yl)buta-1,3-diyne. This process, also known as Glaser or Hay coupling, is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] You can identify this byproduct by LC-MS analysis as a dimer of your starting alkyne with a corresponding mass increase. On a TLC plate, it will likely appear as a less polar spot than your starting material but potentially close to your desired product, sometimes complicating purification.
Q2: Can the 2-amino and pyridine nitrogen atoms interfere with the palladium catalyst?
A2: Yes, the Lewis basic nitrogen atoms in the 2-aminopyridine scaffold can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, slowing down or even stalling the reaction. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can help shield the palladium center and promote the desired catalytic cycle.
Q3: Is a copper co-catalyst always necessary? What are the pros and cons of a "copper-free" Sonogashira?
A3: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, it is not always essential.[2][3]
-
Pros of Copper-Free: The primary advantage is the significant reduction or complete elimination of the Glaser homocoupling side reaction.[2] This simplifies purification and can improve the overall yield of the desired cross-coupled product.
-
Cons of Copper-Free: Copper-free reactions may require higher temperatures, longer reaction times, or more specialized and expensive ligands to achieve comparable efficiency to copper-co-catalyzed systems.[4]
Troubleshooting Guide: Sonogashira Coupling
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Significant formation of alkyne homocoupling byproduct (Glaser coupling) | Presence of oxygen in the reaction mixture. | Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen is required for the oxidative dimerization of the copper acetylide intermediate.[1] |
| High concentration of copper catalyst. | Reduce the loading of the copper(I) co-catalyst to 1-5 mol%. While catalytic, excess copper can accelerate homocoupling. | |
| Reaction temperature is too high. | Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. | |
| Low or no conversion of the starting aryl halide | Catalyst inhibition by the 2-aminopyridine substrate. | Use a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or a biarylphosphine ligand. These ligands can help prevent the substrate from deactivating the palladium catalyst. |
| Inactive catalyst. | Use a fresh, high-quality palladium precursor and ligand. Palladium catalysts, especially Pd(0) sources, can degrade upon storage. | |
| Insufficiently reactive aryl halide. | The reactivity order is I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., with a more electron-rich ligand) and higher temperatures may be necessary. | |
| Formation of palladium black (catalyst decomposition) | High temperature or inappropriate solvent. | Lower the reaction temperature and ensure the use of a suitable, anhydrous solvent like DMF or toluene. Some solvents can promote the agglomeration of palladium into an inactive black precipitate. |
Experimental Protocol: Sonogashira Coupling of a 5-Halo-2-aminopyridine
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and should be optimized for your specific substrates.[3][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-2-aminopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), phosphine ligand (e.g., PPh₃ at 5.0 mol%), and copper(I) iodide (CuI at 5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent such as DMF. Then, add a suitable base, like triethylamine (Et₃N). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Suzuki-Miyaura Coupling: Protecting the Boron
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between organoboron compounds and organohalides. When working with this compound, the corresponding boronic acid or ester is required. However, 2-pyridylboronic acids are notoriously unstable and prone to a specific and detrimental side reaction: protodeboronation.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: What is protodeboronation and why is it a major issue for my 2-aminopyridine boronic acid?
A1: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] This side reaction consumes your valuable boronic acid, converting it back to the corresponding pyridine, which reduces the yield of your desired coupled product and complicates purification.[7] 2-Pyridylboronic acids are particularly susceptible to this due to the basic nitrogen atom at the 2-position, which facilitates a unique decomposition mechanism.[6][8]
Q2: How does the pH of the reaction affect protodeboronation of 2-pyridylboronic acids?
A2: The mechanism of protodeboronation for 2-pyridylboronic acids is highly pH-dependent. Under neutral pH conditions, the molecule can exist as a zwitterion, which is highly reactive and readily undergoes fragmentation of the C-B bond.[6][7] Counterintuitively, both acidic and basic conditions can suppress this zwitterion formation and thus slow down the rate of protodeboronation.[6]
Q3: Are there alternatives to using the free boronic acid that are more stable?
A3: Yes, using boronate esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy to mitigate protodeboronation. These esters are more stable than the corresponding boronic acids and slowly release the boronic acid in situ during the reaction, keeping its concentration low and minimizing the opportunity for decomposition.
Troubleshooting Guide: Suzuki Coupling
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Significant amount of protodeboronated byproduct | Instability of the 2-pyridylboronic acid. | Use the corresponding pinacol or MIDA boronate ester instead of the free boronic acid. These are more stable and provide a slow release of the active boron species. |
| Presence of excess water. | Use anhydrous solvents and reagents. While some water is often necessary for the Suzuki coupling, excess water can accelerate protodeboronation. | |
| Inappropriate base. | Use a milder base like K₃PO₄ or KF instead of strong hydroxide bases. The choice of base can significantly influence the pH and the rate of protodeboronation. | |
| Low or no conversion of the starting aryl halide | Catalyst inhibition by the pyridine nitrogen. | Use a palladium catalyst with a suitable ligand like Pd(PPh₃)₄ or a catalyst system with a bulky, electron-rich ligand to prevent substrate coordination and catalyst deactivation.[9] |
| Low reaction temperature. | Increase the reaction temperature. Some Suzuki couplings with heteroaryl partners require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. |
Experimental Protocol: Suzuki Coupling of a 2-Amino-5-pyridylboronate Ester
This is a general protocol that should be optimized for your specific aryl halide and reaction scale.[9]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv.), the aryl halide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen for three cycles.
-
Catalyst and Solvent Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C).
-
Monitoring: Follow the consumption of the aryl halide by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
III. Buchwald-Hartwig Amination: Managing the Amino Group
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. When using a 5-halo-2-aminopyridine as a substrate, the existing 2-amino group can participate in side reactions or interfere with the catalyst.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: Can the 2-amino group on my 5-halo-2-aminopyridine react with another molecule of the aryl halide?
A1: Yes, intermolecular self-coupling or dimerization is a potential side reaction, where the amino group of one molecule reacts with the halide of another. This can be minimized by using a slow addition of the aryl halide to the reaction mixture or by using a catalyst system that favors the desired intermolecular coupling with the intended amine partner.
Q2: How does the 2-aminopyridine substrate affect the choice of catalyst and ligand?
A2: The 2-aminopyridine moiety can act as a bidentate ligand, chelating to the palladium catalyst and rendering it inactive. To circumvent this, the use of bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or certain bidentate phosphine ligands with a large bite angle (e.g., Xantphos) is highly recommended.[2][10] These ligands promote the desired catalytic turnover by sterically discouraging the unproductive chelation of the substrate.
Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?
A3: The base is crucial for deprotonating the amine coupling partner to form the active nucleophile.[11] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many applications.[12] For substrates that are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with a more active catalyst system.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low conversion and potential catalyst deactivation | Catalyst inhibition by the 2-aminopyridine substrate. | Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. These ligands are designed to prevent substrate chelation and maintain catalyst activity.[2][10] |
| Formation of inactive palladium dimers. | The use of bidentate phosphine ligands like BINAP or dppf can sometimes prevent the formation of inactive palladium halide dimers, especially with aryl iodides.[13] | |
| Formation of hydrodehalogenated byproduct (aryl halide is reduced) | β-hydride elimination from the palladium-amido intermediate. | This side reaction can compete with reductive elimination.[13] Optimizing the ligand and reaction temperature can often favor the desired reductive elimination pathway. |
| Dimerization of the 2-aminopyridine substrate | Self-coupling of the starting material. | Slowly add the 5-halo-2-aminopyridine to the reaction mixture containing the amine coupling partner and the catalyst. This keeps the concentration of the substrate low and favors the desired cross-coupling. |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-aminopyridine
This general protocol is based on established methods for the amination of aminobromopyridines and should be optimized for your specific amine.[2][12]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the 5-bromo-2-aminopyridine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography.
IV. Visualizing the Challenges: Reaction Pathways and Troubleshooting
To better understand the processes described, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.
Diagram 1: Key Side Reactions in Cross-Coupling of this compound Derivatives
Caption: Overview of common side reactions in Sonogashira, Suzuki, and Buchwald-Hartwig couplings.
Diagram 2: General Troubleshooting Workflow
Sources
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 5-Ethynylpyridin-2-amine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-ethynylpyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile chemical scaffold. The inherent reactivity of the 2-aminopyridine core, combined with the energetic ethynyl group, presents unique stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the integrity of your compounds throughout your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.
Q1: My sample of a this compound derivative has developed a yellow or brown color upon storage. What is causing this, and is the material still usable?
A: Discoloration is a common visual indicator of degradation. The two most likely causes are oxidation and polymerization, which can be accelerated by air and light.
-
Causality - The Chemistry of Discoloration:
-
Oxidation: The 2-aminopyridine moiety is electron-rich, making it susceptible to oxidation. The amino group is a primary site for oxidative degradation, which can lead to the formation of colored nitro or nitroso compounds, or other complex chromophores.[1][2] Atmospheric oxygen can be sufficient to initiate this process over time.
-
Ethynyl Group Reactivity: Terminal alkynes, like the 5-ethynyl group, can undergo oxidative coupling or polymerization, especially in the presence of trace metal contaminants (e.g., copper, iron) and oxygen. This process often forms conjugated polymeric materials that are intensely colored.
-
Photodegradation: Aromatic and highly conjugated systems are often sensitive to light, particularly in the UV spectrum.[3] Energy from light can promote radical reactions, accelerating both oxidation and polymerization pathways.
-
-
Immediate Action & Protocol: Before using the discolored material, you must assess its purity. A small amount of highly colored impurity can make the entire sample appear degraded, even if the bulk material is largely intact.
Protocol 1: Quick Purity Assessment via RP-HPLC
-
Sample Preparation: Carefully dissolve a small, accurately weighed amount of your compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Blank Preparation: Use the same solvent as a blank.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm or a lambda-max specific to your derivative).
-
-
Analysis: Inject the blank, followed by your sample. Compare the resulting chromatogram to a reference chromatogram of a pure, freshly prepared sample if available. Look for the emergence of new peaks or a significant decrease in the area of the main peak.
-
Interpretation: If the purity is >95% and you can identify the main impurity peaks, you may proceed with caution, depending on the sensitivity of your application. If significant degradation (<95% purity) is observed, the sample should be repurified or discarded.
-
Prevention:
-
Solid Storage: Store solid compounds in amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C or below.
-
Solution Storage: Prepare stock solutions in high-purity, degassed aprotic solvents (e.g., DMSO, DMF). Store aliquots at -80°C to minimize freeze-thaw cycles.
-
Q2: I'm observing poor solubility or precipitation of my compound when I dilute my DMSO stock into an aqueous buffer for an assay. What's happening?
A: This is a frequent issue stemming from a combination of pH effects and the intrinsic properties of the molecule.
-
Causality - Solubility and pH:
-
Basicity: The this compound scaffold has two basic centers: the pyridine ring nitrogen (pKa around 5-7, depending on other substituents) and the 2-amino group.[4]
-
pH-Dependent Solubility: In acidic to neutral aqueous solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a more soluble pyridinium salt. If the pH of your buffer is significantly above the pKa, the compound will exist in its less soluble, neutral free-base form, which can cause it to precipitate from the solution, especially if the derivative is lipophilic.
-
Degradation: It is also possible that the compound is degrading into a less soluble product, although pH-related precipitation is the more common initial cause.
-
-
Troubleshooting Workflow: The following workflow can help diagnose and solve solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Q3: My compound shows a progressive loss of potency and the appearance of new peaks in my HPLC chromatogram over several days in solution. What are the likely degradation pathways?
A: Identifying the specific degradation pathway is critical for developing a stable formulation. Forced degradation (or stress testing) studies are the standard approach to proactively identify potential degradants.[5][6]
-
Causality - Probable Degradation Pathways:
-
Oxidative Degradation: As mentioned, the aminopyridine ring is susceptible to oxidation. In solution, this can be mediated by dissolved oxygen or oxidizing agents like peroxides that may form in certain solvents (e.g., THF, ethers). The amino group is a key reactive site.[2]
-
Hydrolytic Degradation: While the core scaffold is generally stable against hydrolysis, derivatives with sensitive functional groups (e.g., esters, amides) can degrade in aqueous buffers, especially at non-neutral pH. The ethynyl group itself is generally stable to hydrolysis under typical experimental conditions.[7][8]
-
Photodegradation: If solutions are not protected from light, photodegradation can occur, leading to a complex mixture of products. Aromatic systems can absorb UV light, leading to excited states that are more reactive.[9][10]
-
-
Illustrative Degradation Pathways: The diagram below illustrates the primary degradation mechanisms to consider.
Caption: Potential degradation pathways for the scaffold.
Protocol 2: Basic Forced Degradation Study
This protocol helps to rapidly identify liabilities of your molecule. The goal is to achieve 5-20% degradation to produce a sufficient quantity of degradants for detection without destroying the entire sample.[5]
-
Prepare Stock Solution: Make a ~1 mg/mL solution of your compound in acetonitrile/water (50:50).
-
Set Up Stress Conditions (in separate amber vials, protected from light unless specified):
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat a vial of the stock solution at 60°C.
-
Photolytic: Expose a vial of the stock solution in a clear vial to direct sunlight or a photostability chamber.
-
Control: A vial of the stock solution stored at 4°C in the dark.
-
-
Time Points: Analyze all samples by HPLC-UV (and ideally LC-MS) at time points such as 0, 2, 8, and 24 hours.
-
Analysis: For each condition, look for the decrease in the parent peak area and the formation of new peaks. If you are using LC-MS, you can get the mass of the degradation products, which provides crucial clues to their structure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the absolute best-practice storage conditions for both solid and solution forms of these derivatives?
A: The optimal conditions are designed to mitigate all major degradation pathways simultaneously.
| Parameter | Solid State (Long-Term) | Solution (Stock, e.g., in DMSO) | Rationale |
| Temperature | -20°C or -80°C | -80°C | Reduces reaction kinetics of all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | N/A (use degassed solvent) | Prevents oxidation by displacing atmospheric oxygen.[2] |
| Light | Amber Glass Vial / Store in Dark | Amber vials or foil-wrapped tubes | Prevents photolytic degradation.[3] |
| Moisture | Store in a desiccator | Use anhydrous grade solvent | Prevents hydrolysis of sensitive functional groups and minimizes water-mediated reactions. |
| Handling | Weigh quickly; avoid leaving container open | Prepare single-use aliquots | Minimizes exposure to air/moisture and avoids damaging freeze-thaw cycles. |
Q2: How do electron-donating or electron-withdrawing substituents on the pyridine ring affect the stability of my specific derivative?
A: The electronic nature of other substituents dramatically influences the reactivity of the entire molecule.[11][12]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups increase the electron density on the pyridine ring. This makes the ring more susceptible to electrophilic attack and oxidation but can increase the basicity of the pyridine nitrogen.[4]
-
Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -Cl, -NO₂): These groups decrease the electron density of the ring. This generally makes the ring less susceptible to oxidation but more vulnerable to nucleophilic attack. EWGs also decrease the basicity of the pyridine nitrogen, which will lower the pH at which the compound exists in its soluble, protonated form.[12][13]
Understanding these electronic effects can help you anticipate potential stability issues. For example, a derivative with multiple electron-donating groups may require stricter protection from atmospheric oxygen.
References
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Shrake, A. (2003). Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH. [Link]
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Inorganic Chemistry (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
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ResearchGate (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment. [Link]
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ResearchGate (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]
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ACS Publications (2019). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]
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Scribd (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
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PMC, NIH (2010). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
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ResearchGate (n.d.). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. [Link]
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Agency for Toxic Substances and Disease Registry (n.d.). Analytical Methods for Pyridine. [Link]
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OSHA (1991). Pyridine Method PV2295. [Link]
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Walsh Medical Media (n.d.). Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone and Forced Degradation Behav. [Link]
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NIOSH/CDC (1994). Pyridine Method 1613. [Link]
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MedCrave (2016). Forced Degradation Studies. [Link]
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PubMed (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. [Link]
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PubMed (2023). Efficient removal of endocrine disrupting compounds 17 α-ethynyl estradiol and 17 β-estradiol by Enterobacter sp. strain BHUBP7 and elucidation of the degradation pathway by HRAMS analysis. [Link]
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Asian Publication Corporation (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel. [Link]
-
ResearchGate (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ACS Publications (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
-
MDPI (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]
-
PubMed (2015). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. [Link]
-
ResearchGate (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]
-
Scribd (n.d.). Amines by Bharat Panchal Sir. [Link]
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ResearchGate (n.d.). On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolvation. [Link]
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PubChem (n.d.). This compound. [Link]
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Semantic Scholar (2021). Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. [Link]
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PMC, NIH (2021). Progress in the development of stabilization strategies for nanocrystal preparations. [Link]
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ResearchGate (n.d.). Photostability of substituted 4-diethylaminoazobenzenes. [Link]
-
Beilstein Journals (2019). Tuning the stability of alkoxyisopropyl protection groups. [Link]
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PubMed (2024). Elucidating the effects of isoelectronic atomic substitution on the excited-state dynamics and reactivity of aromatic compounds. [Link]
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PubMed (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. [Link]
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PubMed (2017). Stabilization of protein-protein interactions in drug discovery. [Link]
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ResearchGate (n.d.). Elucidating the effects of isoelectronic atomic substitution on the excited-state dynamics and reactivity of aromatic compounds. [Link]
-
PubMed (2020). Pharmaceutical Strategies for Stabilizing Drug Nanocrystals. [Link]
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ACS Publications (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
-
MDPI (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. [Link]
-
ResearchGate (2014). Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules. [Link]
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PubMed (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497. [Link]
-
ResearchGate (n.d.). Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. [Link]
-
ACS Publications (2023). Responsive Supramolecular Sensors Based on Pillar[13]arene–BTD Complexes for Aqueous Sensing. [Link]
-
PMC, NIH (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Loba Chemie (n.d.). 2-AMINO-5-METHYLPYRIDINE. [Link]
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- 11. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Ethynylpyridin-2-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Ethynylpyridin-2-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to solve even the most complex purification puzzles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing detailed causality and actionable solutions.
Issue 1: Persistent Peak Tailing in Column Chromatography
Q: My this compound product consistently shows significant peak tailing during silica gel column chromatography, leading to poor resolution and cross-contamination of fractions. What is the cause and how can I resolve this?
A: Peak tailing with 2-aminopyridine derivatives is a classic problem rooted in the chemistry of the stationary phase. The primary cause is the strong interaction between the basic nitrogen atoms of your compound (both the pyridine ring nitrogen and the 2-amino group) and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to a secondary, non-ideal retention mechanism, causing the analyte to "stick" to the column and elute slowly and asymmetrically.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to introduce a competitive base into your eluent system.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your product and leading to more symmetrical peaks.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), a solution of ammonia in methanol (typically 7N) can be used as a component of the polar phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the basic analyte, minimizing tailing.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if tailing persists, switch to basic alumina.
-
Reversed-Phase Chromatography (C18): For highly polar impurities, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid or TFA to improve peak shape) can be very effective.[2]
-
Issue 2: Low Recovery of the Product Post-Purification
Q: I am experiencing significant loss of my this compound during workup or chromatography. What are the likely causes?
A: Low recovery can stem from several factors, from the inherent properties of the amine to procedural missteps.
-
Aqueous Workup Losses: 2-Aminopyridine derivatives can have some water solubility, especially if the aqueous phase becomes acidic. During an extractive workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to keep the amine in its neutral, more organic-soluble form.
-
Irreversible Adsorption on Silica: In some cases, particularly with highly activated silica, the interaction with your basic compound can be so strong that it leads to irreversible adsorption. This is exacerbated by prolonged exposure on the column.
-
Product Instability: Ethynylpyridines can be sensitive to acidic conditions and prolonged exposure to light and air, potentially leading to decomposition or oligomerization.
Solutions:
-
Optimize Workup: After quenching the reaction, adjust the pH of the aqueous layer to 8-9 with a base like sodium bicarbonate or dilute sodium hydroxide before extraction.
-
Minimize Contact Time with Silica: Use flash chromatography with a slightly higher polarity eluent to expedite the purification process. Avoid letting the product sit on the column for extended periods.
-
Deactivate Silica Gel: You can prepare a less acidic silica gel by making a slurry of silica in your eluent containing 1% triethylamine, then evaporating the solvent. This pre-treated silica can then be used for packing the column.
-
Consider Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and less destructive purification method compared to chromatography.
Issue 3: Contamination with Homocoupled Alkyne (Glaser-Hay) Byproduct
Q: My final product is contaminated with a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I remove this and prevent its formation?
A: The formation of a diyne byproduct is a common side reaction in Sonogashira couplings, known as Glaser-Hay coupling. This occurs when the terminal alkyne couples with itself, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Prevention:
-
Rigorous Degassing: Ensure your reaction solvent and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Copper-Free Sonogashira: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol. These methods often require a different ligand and may need higher temperatures but eliminate the primary catalyst for homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
Purification:
-
Chromatography: The homocoupled product is typically less polar than your desired 2-aminopyridine product. Careful column chromatography with a shallow gradient of a solvent system like Hexane/Ethyl Acetate should allow for its separation.
-
Recrystallization: The difference in polarity and crystal packing between your product and the symmetrical diyne byproduct often makes recrystallization an excellent method for removal.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a Sonogashira reaction to synthesize this compound?
A1: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a mobile phase that gives good separation between your starting aryl halide and the product (e.g., 3:1 Hexane:Ethyl Acetate). The product, being more extended and often slightly less polar than the starting 2-aminopyridine halide, should have a higher Rf value. Staining with potassium permanganate can be useful for visualizing the alkyne group if it is not UV-active. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the desired product and identify byproducts.
Q2: My Sonogashira reaction with 5-bromo-2-aminopyridine is sluggish or fails. What are some troubleshooting tips?
A2: 2-Aminopyridines can be challenging substrates due to the electron-donating nature of the amino group and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[3]
-
Catalyst and Ligand: For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, may be more effective than triphenylphosphine (PPh₃).
-
Temperature: Aryl bromides are less reactive than aryl iodides and often require higher reaction temperatures (80-100 °C).[4]
-
Base: Ensure your amine base (e.g., triethylamine or diisopropylethylamine) is anhydrous and in sufficient excess (at least 2-3 equivalents).
-
Solvent: Aprotic polar solvents like DMF or 1,4-dioxane are often effective. Ensure they are anhydrous and degassed.[4]
Q3: I am using TMS-acetylene in my Sonogashira coupling. What is the best way to deprotect the TMS group to get the terminal alkyne?
A3: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[5]
-
Mild Basic Conditions: The most common and mild method is treatment with a weak base like potassium carbonate in methanol at room temperature. This is often done as a one-pot procedure after the coupling reaction is complete.
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is also very effective for TMS deprotection.[5][6]
Q4: What is a good starting point for developing a recrystallization protocol for this compound?
A4: The principle of recrystallization is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent: Start by testing solubility in solvents like ethyl acetate, toluene, or a mixture of ethanol and water. Given the aromatic and amine functionalities, these are good candidates.
-
Solvent/Anti-Solvent System: A powerful technique is to dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This often yields high-quality crystals.
Q5: How should I store purified this compound to ensure its stability?
A5: this compound, like many terminal alkynes and aminopyridines, should be stored with care to prevent degradation. Store the solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a refrigerator or freezer. This will minimize oxidation and potential polymerization.
III. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of this compound from a typical Sonogashira reaction mixture.
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Column Packing: Select an appropriate size flash chromatography column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane (with constant 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, the product can be co-evaporated with a solvent like toluene.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good for separating moderately polar compounds. |
| Additive | 0.1-1% Triethylamine | Masks acidic silanol groups to prevent peak tailing.[1] |
| Loading Method | Dry Loading | Provides better resolution and avoids streaking. |
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a potential solvent (e.g., Ethyl Acetate) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
IV. Visualized Workflows
Troubleshooting Logic for Column Chromatography
Caption: A workflow for troubleshooting common column chromatography issues.
Purification Strategy Decision Tree
Caption: Decision tree for selecting an initial purification strategy.
V. References
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Indian Journal of Chemistry. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Thieme. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
ResearchGate. (2002). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. [Link]
-
MDPI. (2019). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
ResearchGate. (2017). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
-
PubMed. (n.d.). Unstable Protein Purification Through the Formation of Stable Complexes. [Link]
-
Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
Sources
Preventing dimerization of 5-Ethynylpyridin-2-amine
Welcome to the technical support center for 5-Ethynylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the dimerization of this versatile building block. The unique combination of a terminal alkyne, a primary amine, and a pyridine ring in this compound presents specific challenges and opportunities in synthesis. This guide offers practical, evidence-based solutions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Dimerization of this compound
This section addresses specific issues you might encounter related to the unwanted dimerization of this compound, a common side reaction known as Glaser coupling.[1][2][3][4][5]
Problem 1: Significant formation of a symmetrical 1,3-diyne byproduct during a reaction.
Observation: You observe a significant amount of a byproduct with a mass corresponding to double that of this compound minus two hydrogen atoms. This is the characteristic signature of the homocoupled dimer, 1,4-bis(2-aminopyridin-5-yl)buta-1,3-diyne.
Probable Cause: This is a classic case of Glaser or Hay coupling, an oxidative homocoupling of terminal alkynes.[5][6][7] This reaction is typically catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen.[4][5] Even trace amounts of copper and oxygen can promote this side reaction, especially at elevated temperatures.[2][3]
Solutions:
-
Rigorous Exclusion of Oxygen: The most critical step is to maintain a strictly anaerobic environment.[4]
-
Solvent Degassing: All solvents must be thoroughly degassed. Common methods include at least three freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for a minimum of 30 minutes. It is a common misconception that standard solvent purification systems, such as Grubbs columns, remove dissolved oxygen; they do not.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). Use a Schlenk line or a glovebox for optimal results. Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed water and air.
-
-
Control of Copper Contamination:
-
High-Purity Reagents: Use high-purity copper(I) salts if they are part of your reaction (e.g., in Sonogashira couplings).[8][9] Copper(I) iodide (CuI) should be an off-white or tan powder; a greenish or bluish tint indicates oxidation to Cu(II), which can promote Glaser coupling.[4]
-
Copper-Free Conditions: If your reaction does not require copper, take steps to avoid adventitious copper contamination from glassware, stir bars, or other reagents.
-
-
Addition of a Reducing Agent: The presence of a reducing agent can suppress the oxidation of Cu(I) to the active Cu(II) species required for Glaser coupling.[1][2][3]
-
Ascorbic Acid or Sodium Ascorbate: These are effective and mild reducing agents commonly used in "click" chemistry (CuAAC reactions) to prevent alkyne homocoupling.[1][2]
-
Tin(II) 2-ethylhexanoate: This is another powerful reducing agent that can be employed to keep the copper catalyst in its +1 oxidation state.[1]
-
-
Low-Temperature Conditions: If the desired reaction proceeds at a reasonable rate at lower temperatures, cooling the reaction mixture can significantly reduce the rate of Glaser coupling.[1][2][3] Consider running the reaction at 0 °C or even lower temperatures.
Problem 2: Dimerization observed during workup or purification.
Observation: Your reaction appears clean by in-process monitoring (e.g., TLC or LC-MS), but the dimer appears after workup or during column chromatography.
Probable Cause: Exposure of the reaction mixture to air during workup is a common cause of post-reaction dimerization, especially if a copper catalyst was used.[2][3] The presence of a base can also facilitate this process.
Solutions:
-
Quenching Under Inert Atmosphere: Before exposing the reaction mixture to air, quench it with a suitable reagent under an inert atmosphere.
-
Low-Temperature Workup: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of dimerization.[1][2][3]
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the aqueous workup to sequester any residual copper ions and prevent them from catalyzing the dimerization.
-
Prompt Purification: Purify the product as quickly as possible after the workup to minimize the time it is exposed to conditions that could promote dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dimerization of this compound?
A1: The dimerization of this compound proceeds via the Glaser coupling mechanism.[5] This involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Two of these copper(II) acetylide complexes then undergo reductive elimination to form the 1,3-diyne and regenerate a copper(I) species. The presence of an external oxidant, typically oxygen, is required to re-oxidize the copper(I) to copper(II) for the catalytic cycle to continue.[5][6]
Caption: Simplified mechanism of Glaser coupling.
Q2: I am performing a Sonogashira coupling with this compound and observe significant homocoupling. What should I do?
A2: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is notorious for the competing Glaser coupling of the alkyne.[8][9][10] This is because the reaction uses a copper(I) co-catalyst. To minimize this side reaction:
-
Strictly Anaerobic Conditions: This is paramount. Ensure your solvents and reaction vessel are rigorously deoxygenated.[4]
-
Amine Base Purity: Use a freshly distilled amine base (e.g., triethylamine or diisopropylethylamine). Old amines can contain impurities that promote oxidation.
-
Minimize Reaction Time: Drive the desired cross-coupling reaction to completion as quickly as possible.
-
Consider a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling. These often use different ligands or palladium catalysts that can facilitate the reaction without the need for a copper co-catalyst.
Q3: Should I use a protecting group for the terminal alkyne of this compound?
A3: Using a protecting group is a highly effective strategy to completely prevent dimerization.[1] The most common protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[11][12][13]
| Protecting Group | Introduction Conditions | Removal Conditions | Advantages/Disadvantages |
| TMS (Trimethylsilyl) | TMSCl, base (e.g., Et3N) or TMS-acetylene with a strong base (e.g., n-BuLi) | Mild acid or base (e.g., K2CO3 in MeOH), or fluoride sources (e.g., TBAF)[12] | Easy to introduce and remove, but can be labile to some reaction conditions. |
| TIPS (Triisopropylsilyl) | TIPSCl, base (e.g., imidazole) | Fluoride sources (e.g., TBAF) | More sterically hindered and therefore more robust than TMS. Requires harsher deprotection conditions. |
Experimental Protocol: Silyl Protection of this compound
Caption: Workflow for silyl protection of the terminal alkyne.
Q4: Can the amine or pyridine functionalities of this compound interfere with the dimerization process?
A4: Yes, these functionalities can influence the reactivity of the molecule:
-
Amine Group: The primary amine can act as a ligand, coordinating to the copper catalyst. This can modulate the catalyst's activity, potentially either accelerating or inhibiting the dimerization. It can also act as a base, which can facilitate the deprotonation of the terminal alkyne, a key step in the Glaser coupling mechanism.
-
Pyridine Nitrogen: The pyridine nitrogen is also a potential coordination site for metal catalysts. Additionally, under acidic conditions, it can be protonated, which would make the pyridine ring more electron-withdrawing and could affect the acidity of the terminal alkyne. In some cases, protecting the pyridine nitrogen with a borane group has been shown to be an effective strategy to prevent unwanted side reactions.[14]
Q5: What are the recommended storage conditions for this compound to minimize degradation and dimerization?
A5: Given its reactive nature, proper storage is crucial:
-
Temperature: Store at low temperatures, preferably at or below 0 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen and moisture.
-
Light: Protect from light, as some alkynes can be light-sensitive.
-
Purity: Ensure the material is of high purity. Impurities can sometimes catalyze decomposition or dimerization over time.
By understanding the mechanisms of dimerization and implementing these preventative strategies, you can significantly improve the outcomes of your reactions involving this compound.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]
-
Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH. [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Glaser coupling. Wikipedia. [Link]
-
The Sonogashira Coupling. University of Wisconsin-Madison. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Photoinduced copper-catalyzed asymmetric cyanoalkylalkynylation of alkenes, terminal alkynes, and oximes. Chemical Science (RSC Publishing). [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). [Link]
-
Understanding the Reactions that are Specific for Terminal Alkynes. Unacademy. [Link]
-
Sonogashira Coupling. YouTube. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]
-
An Application of Borane as a Protecting Group for Pyridine. PubMed. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. PubMed Central - NIH. [Link]
-
Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au. [Link]
-
Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ACS Publications. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. [Link]
-
Alkynes as Building Blocks, Intermediates and Products in the Electrochemical Procedures Since 2000. ResearchGate. [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]
-
Introduction to Alkynes: Structure and Reactivity. YouTube. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
Preparation of alkynes (video). Khan Academy. [Link]
-
Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
-
Alkyne Reactions. YouTube. [Link]
-
N-ethyl-5-ethynylpyridin-2-amine. PubChem. [Link]
-
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 14. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Reactions with Aminopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during Sonogashira cross-coupling reactions with aminopyridine substrates. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Aminopyridines in Sonogashira Couplings
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While powerful, its application to aminopyridines is often fraught with difficulties, leading to low yields, catalyst deactivation, and complex product mixtures. These challenges primarily stem from the electronic properties of the aminopyridine scaffold. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2] The electron-donating nature of the amino group further complicates the reaction by altering the reactivity of the pyridine ring.
This guide is structured to help you navigate these complexities, from understanding the core issues to implementing practical solutions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an aminopyridine substrate is not working or giving very low yields. What are the most common culprits?
Low or no conversion in Sonogashira reactions involving aminopyridines can typically be attributed to one or more of the following factors:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen, especially in 2-aminopyridines, can act as a ligand for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Poor Substrate Reactivity: The reactivity of the C-X bond (where X is a halogen) on the pyridine ring is influenced by the position of the amino group. Electron-donating amino groups can decrease the electrophilicity of the carbon center, making oxidative addition more difficult. The general reactivity order for the halide is I > Br > Cl.[3]
-
Glaser-Hay Homocoupling: This is a common side reaction in Sonogashira couplings where the terminal alkyne couples with itself to form a dimer.[4] It is often promoted by the presence of oxygen and the copper(I) cocatalyst.
-
Suboptimal Reaction Conditions: Factors such as the choice of catalyst, ligand, base, solvent, and temperature are critical and need to be carefully optimized for aminopyridine substrates.
-
Reagent Quality: The purity of your reagents, including the aminopyridine, alkyne, catalyst, and solvent, is paramount. Impurities can poison the catalyst and lead to side reactions.
Q2: I see a black precipitate forming in my reaction. What is it, and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] The active Pd(0) catalyst has aggregated into an inactive form. This can be caused by:
-
High temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate solvent: Some solvents may not effectively stabilize the catalytic species.
-
Insufficient ligand: The ligand plays a crucial role in stabilizing the palladium center. An inadequate ligand-to-metal ratio can leave the palladium exposed and prone to aggregation.
-
Presence of oxygen: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to palladium black.
To mitigate this, ensure your reaction is run under a strictly inert atmosphere, consider using a lower temperature, and screen different ligands and solvents.
Q3: How does the position of the amino group on the pyridine ring affect the reaction?
The position of the amino group has a significant impact on the substrate's reactivity and its potential to inhibit the catalyst.
-
2-Aminopyridines: These are often the most challenging substrates. The proximity of the amino group and the pyridine nitrogen can lead to chelation with the palladium catalyst, forming a highly stable and inactive complex.
-
3-Aminopyridines: The inhibitory effect is generally less pronounced compared to 2-aminopyridines, as the amino group is further from the ring nitrogen.
-
4-Aminopyridines: These substrates are generally more reactive than their 2- and 3-amino counterparts. The amino group is para to the nitrogen, which influences the electronic properties of the ring but presents less of a steric and chelation issue.
Q4: Can I perform a Sonogashira reaction on an aminopyridine without a copper co-catalyst?
Yes, and it is often advantageous to do so. Copper-free Sonogashira protocols can significantly reduce or eliminate the formation of alkyne homocoupling byproducts (Glaser coupling).[3][5] These reactions typically require careful selection of the palladium catalyst, ligand, and base.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem encountered. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yields.
1. Evaluate the Catalyst System
The choice of palladium precursor and ligand is critical when working with aminopyridines.
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, for challenging aminopyridine substrates, consider using a more robust precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂. These Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) species.[1]
-
Ligand Selection: Standard ligands like PPh₃ may not be sufficient to overcome catalyst inhibition by the aminopyridine. The key is to use ligands that are both bulky and electron-rich. This helps to shield the palladium center from coordination with the pyridine nitrogen and promotes the desired catalytic turnover.
| Ligand Type | Examples | Rationale |
| Bulky Phosphines | P(t-Bu)₃, XPhos, SPhos | Steric bulk prevents chelation by the aminopyridine and promotes reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, enhancing catalytic activity. |
2. Assess Reaction Conditions
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF are commonly used.[2] However, for some substrates, less coordinating solvents like toluene or dioxane may be beneficial. If solubility is an issue, a solvent screen is recommended.
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It is crucial that the base is anhydrous and used in excess to neutralize the HX generated during the reaction. For copper-free protocols, an inorganic base like Cs₂CO₃ or K₂CO₃ may be employed.
-
Temperature: While many Sonogashira reactions proceed at room temperature, aminopyridine substrates often require heating to facilitate the oxidative addition step.[2] However, be cautious of excessive temperatures, which can lead to catalyst decomposition. A temperature screen from room temperature up to 100 °C is a good starting point.
3. Verify Reagent Quality
-
Purity: Ensure that the aminopyridine and alkyne are of high purity. Impurities can act as catalyst poisons.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes Glaser coupling.[4] It is imperative to thoroughly degas the solvent and reaction mixture and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.
Issue 2: Pervasive Glaser-Hay Homocoupling
The formation of alkyne dimers is a frequent and frustrating side reaction.
Caption: Strategies to minimize Glaser homocoupling.
-
Strictly Anaerobic Conditions: This is the first and most critical step. Use a robust degassing technique such as freeze-pump-thaw (at least three cycles) for your solvent and reaction mixture.
-
Reduce Copper(I) Iodide Loading: While CuI is a cocatalyst, excessive amounts can accelerate homocoupling. Try reducing the loading to 1-2 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.
Experimental Protocols
General Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is a starting point and may require optimization for your specific substrates. This procedure is adapted from a reported method.[2]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add degassed DMF as the solvent, followed by the terminal alkyne (1.2 equiv.) and triethylamine (a sufficient amount to act as both base and co-solvent).
-
Reaction: Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Copper-Free Sonogashira Protocol for Halo-Aminopyridines
This is a general guideline for a copper-free approach.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-aminopyridine (1.0 equiv.), a palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add a degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and Purification: Follow the same procedure as for the general protocol.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Managing solubility issues of 5-Ethynylpyridin-2-amine in organic solvents
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered with 5-Ethynylpyridin-2-amine (CAS 82454-61-3). Our goal is to equip you with the foundational knowledge and systematic troubleshooting strategies required to ensure successful experimental outcomes.
Understanding the Molecule: Key Structural Influences on Solubility
Before troubleshooting, it is crucial to understand the chemical nature of this compound. Its solubility is governed by the interplay of three key features:
-
2-Aminopyridine Core: This portion of the molecule is polar and possesses a basic nitrogen atom within the pyridine ring and an amino group. The pyridine nitrogen is weakly basic (the pKa of 2-aminopyridine is ~6.8) and can be protonated in acidic conditions, which drastically increases aqueous solubility.[1][2] The amino group can act as both a hydrogen bond donor and acceptor.
-
Ethynyl Group (-C≡CH): The terminal alkyne is a versatile functional group. The triple bond's π-system can act as a weak hydrogen bond acceptor.[3][4][5] Furthermore, the terminal proton is weakly acidic and can act as a hydrogen bond donor, particularly with strong acceptor solvents like DMSO or DMF.[6][7]
-
Aromatic System: The overall pyridine ring contributes to some non-polar character, favoring interactions with organic solvents that have aromatic or moderate polarity.
This combination of a polar, hydrogen-bonding head (aminopyridine) and a less polar, weakly interacting tail (ethynyl group) results in complex solubility behavior that requires careful solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
For initial tests, polar aprotic solvents are highly recommended. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent at solvating both the polar aminopyridine moiety and interacting with the ethynyl group.[8][9] For less polar applications, Dichloromethane (DCM) or Tetrahydrofuran (THF) can be effective, though likely at lower concentrations.
Q2: My compound won't dissolve in alcohols like methanol or ethanol. Why?
While alcohols are polar and can hydrogen bond, they are also protic. The parent compound, 2-aminopyridine, is soluble in alcohols.[1][10] However, the ethynyl substituent adds non-polar character. More importantly, strong intermolecular hydrogen bonding between molecules of this compound (e.g., amine-N to ethynyl-H) can sometimes be favored over solvation by the alcohol, leading to lower-than-expected solubility. A recent study on 2-aminopyridine showed its solubility is highest in NMP and DMF, followed by alcohols.[8]
Q3: Is it safe to heat the mixture to aid dissolution?
Gentle heating (e.g., 40-50 °C) can significantly improve solubility and the rate of dissolution. However, exercise caution. Use a water bath and ensure your flask is properly vented. Prolonged or excessive heating, especially in reactive solvents, could potentially lead to degradation or side reactions involving the sensitive ethynyl group. Always perform a small-scale test first.
Q4: My compound dissolved in DMSO, but crashed out when I added it to my aqueous buffer. What should I do?
This is a common issue called "precipitation upon dilution." DMSO is miscible with water, but the compound itself may have very low aqueous solubility. When the solution is diluted with buffer, the local solvent environment becomes predominantly aqueous, and the compound precipitates.
-
Solution: Decrease the final concentration of your compound in the aqueous medium. You may also need to increase the percentage of co-solvent (DMSO) in the final mixture, but be mindful of its potential effects on your downstream application (e.g., cell viability, enzyme activity).
Q5: Can I use pH modification to increase aqueous solubility?
Yes. The pyridine ring nitrogen is basic and can be protonated.[2][11] By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can form the pyridinium salt of your compound. This ionic form will be significantly more soluble in water. However, confirm that the low pH and the ionic state of the compound do not interfere with your experiment.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility problems.
Problem 1: Compound shows poor or no solubility in the initial chosen solvent.
This indicates a significant mismatch between the solute and solvent properties.
-
Start Small: Use 1-2 mg of your compound for each test to conserve material.
-
Test Polar Aprotic Solvents First: Add DMSO or DMF dropwise while vortexing. These are often the most successful solvents for complex molecules.[9]
-
Explore Other Solvent Classes: If polar aprotic solvents fail, move down the polarity scale. Try THF or DCM. These can be effective if the compound has significant non-polar character.
-
Use Physical Methods: If you observe a fine suspension, gentle heating or placing the vial in an ultrasonic bath can provide the energy needed to overcome the crystal lattice energy and promote dissolution.
-
Consider Co-Solvents: If a single solvent is ineffective, a binary mixture can be powerful. For example, a small amount of DMSO in DCM can dramatically increase solvating power. A mixture of Toluene and Ethanol might also be effective.
Problem 2: The solution is hazy or appears colloidal.
A hazy solution indicates that the compound is not truly dissolved but is instead present as a fine suspension or colloid.
-
Visual Check (Tyndall Effect): Shine a laser pointer through the solution. If the beam path is visible, it confirms the presence of suspended particles.[12]
-
Action 1: Add More Solvent: You may be near the saturation limit. Add a small additional volume of the solvent to see if the solution clarifies.
-
Action 2: Gentle Heating: As described above, warming the solution can often break up these fine aggregates and lead to a true solution.
-
Action 3: Filtration Test: If clarity is critical, filter the solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your organic solvent). If a significant amount of material is lost on the filter, your compound was not fully dissolved.[12]
Problem 3: Compound degrades upon dissolution.
If you observe a color change (e.g., to yellow or brown) or see new spots on a TLC plate after dissolution, the compound may be unstable in the chosen solvent.
-
Rationale: The ethynyl group can be sensitive. In the presence of certain metals or under strongly acidic/basic conditions, it can undergo side reactions.[13][14] The aminopyridine core can also participate in acid-base chemistry. Using fresh, high-purity, and inert solvents under mild conditions (room temperature, protected from light) is the best practice.
Reference Data: Solvent Properties
Choosing a solvent is an exercise in matching polarities and interaction potentials. The "like dissolves like" principle is a useful starting point.[9] This table provides key parameters to guide your selection.
| Solvent | Dielectric Constant (ε) | Polarity Index | H-Bond Donor/Acceptor | Boiling Point (°C) |
| Polar Aprotic | ||||
| DMSO | 47.2 | 7.2 | Acceptor | 189 |
| DMF | 36.7 | 6.4 | Acceptor | 153 |
| Acetonitrile | 37.5 | 5.8 | Acceptor | 82 |
| Polar Protic | ||||
| Methanol | 32.7 | 5.1 | Donor/Acceptor | 65 |
| Ethanol | 24.5 | 4.3 | Donor/Acceptor | 78 |
| Less Polar | ||||
| Dichloromethane (DCM) | 9.1 | 3.1 | Weak Acceptor | 40 |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Acceptor | 66 |
| Ethyl Acetate | 6.0 | 4.4 | Acceptor | 77 |
| Non-Polar | ||||
| Toluene | 2.4 | 2.4 | π-system Acceptor | 111 |
| Heptane | 1.9 | 0.1 | None | 98 |
Data compiled from various standard chemical reference sources.
Experimental Protocol: Small-Scale Solubility Assessment
This protocol describes a systematic method to determine an approximate solubility limit in a given solvent.
Objective: To determine the approximate solubility of this compound in a selected solvent at room temperature.
Materials:
-
This compound
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vial with screw cap
-
Selection of high-purity organic solvents (see table above)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh approximately 2.0 mg of this compound into a clean, dry 2 mL glass vial. Record the exact mass.
-
Initial Solvent Addition: Add 100 µL of the chosen solvent to the vial. This creates an initial test concentration of ~20 mg/mL.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.
-
Visual Inspection: Carefully observe the vial against a dark background. Look for any undissolved solid particles.
-
Incremental Addition: If solid remains, add another 100 µL of solvent (total volume 200 µL, concentration ~10 mg/mL). Repeat the vortexing and observation steps.
-
Titration to Dissolution: Continue adding 100 µL aliquots of solvent, vortexing for 60 seconds after each addition, until all solid material is completely dissolved, resulting in a clear solution.
-
Calculation: Record the total volume of solvent required to achieve complete dissolution. Calculate the approximate solubility using the formula: Solubility (mg/mL) = Initial Mass (mg) / Total Volume (mL)
-
Confirmation: Allow the clear solution to stand for at least 30 minutes to ensure it is stable and does not precipitate over time.[12]
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Allen, F. H., et al. (2014). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. IUCrJ, 1(5), 340-349. Available at: [Link]
-
Hardie, M. J., et al. (2015). Role of Ethynyl-Derived Weak Hydrogen-Bond Interactions in the Supramolecular Structures of 1D, 2D, and 3D Coordination Polymers. Crystal Growth & Design, 15(1), 333-343. Available at: [Link]
-
Hardie, M. J., et al. (2015). Role of Ethynyl-Derived Weak Hydrogen-Bond Interactions in the Supramolecular Structures of 1D, 2D, and 3D Coordination Polymers Containing 5-Ethynyl-1,3-benzenedicarboxylate. Crystal Growth & Design, 15(1), 333-343. Available at: [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Allen, F. H., et al. (2014). Formation of multiple interactions by ethynyl groups. ResearchGate. Available at: [Link]
-
University of Glasgow. (n.d.). The Ethynyl Hydrogen Bond. Enlighten Theses. Retrieved from [Link]
-
Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
-
Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1530-1540. Available at: [Link]
-
Chegg. (2021). Solved The pKa of 2-aminopyridine (A) is approximately 24. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). What to do when compound did not dissolve in organic solvent? Retrieved from [Link]
-
R Discovery. (2010). Solvents and Solvent Effects in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Journal of the American Chemical Society. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Available at: [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
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Technical Support Center: Synthetic Strategies for 5-Ethynylpyridin-2-amine
Welcome to the technical support center for the synthesis and modification of 5-Ethynylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic routes. Here, we address the critical challenge of selectively protecting the primary amino group to enable further transformations at the ethynyl moiety, such as in Sonogashira cross-coupling reactions.
This resource provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and step-by-step protocols to help you navigate the complexities of your synthesis.
PART 1: The Strategic Approach to Protection
The core challenge with this compound lies in the presence of two reactive sites: a nucleophilic primary amine and an acidic terminal alkyne. The choice of which group to protect, if any, is dictated entirely by the subsequent reaction conditions.
-
When to Protect the Amino Group: Protection of the 2-amino group is essential when the subsequent reaction involves conditions that could be compromised by its nucleophilicity or basicity. This includes reactions with electrophiles or participation in metal-catalyzed cross-couplings where the amine could act as a competing ligand. The tert-butoxycarbonyl (Boc) group is the most common and highly effective choice for this purpose due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[1][2]
-
When to Protect the Ethynyl Group: The terminal alkyne's acidic proton can interfere with reactions involving strong bases or organometallic reagents.[3] In such cases, protection with a silyl group, such as trimethylsilyl (TMS), is the standard and recommended approach.[4][5][6]
-
Orthogonal Protection Strategy: In multi-step syntheses where both functionalities require masking and selective deprotection, an orthogonal strategy is paramount.[1][7][8] This involves using protecting groups that can be removed under distinct conditions. A classic and effective pairing for this substrate is the acid-labile Boc group for the amine and the fluoride-labile TMS group for the alkyne.
Below is a decision-making workflow for planning your synthetic route.
Sources
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Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Ethynylpyridin-2-amine Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the removal of palladium catalysts from reaction mixtures containing 5-Ethynylpyridin-2-amine. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally related compounds.
The presence of the pyridine nitrogen and the primary amine in this compound can present unique challenges in palladium removal. These functional groups can coordinate with palladium species, keeping them in solution and making them more difficult to remove by simple filtration. This guide will address these specific issues and provide effective strategies for obtaining a final product with minimal palladium contamination, crucial for downstream applications, especially in pharmaceutical development where stringent limits on heavy metal impurities are in place.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from a reaction mixture containing this compound?
A1: The most common methods for palladium removal can be broadly categorized into four main techniques:
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.
-
Filtration: This is a straightforward method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal. It is often used as a first-pass purification step.
-
Extraction: This technique, also known as liquid-liquid extraction, separates the palladium catalyst from the desired product by partitioning it into an immiscible liquid phase.
-
Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.
Q2: Why is it particularly challenging to remove palladium from reactions with this compound?
A2: The difficulty in removing palladium from reaction mixtures containing this compound stems from the molecule's inherent chemical properties. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming stable, soluble complexes.[1][2] This coordination can prevent the palladium from precipitating or being effectively captured by solid-supported scavengers. The primary amine group can also interact with palladium, further complicating the removal process.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10g.[3] Therefore, efficient removal of palladium is a critical step in the synthesis of any potential drug candidate.
Q4: How can I quantify the amount of residual palladium in my final product?
A4: Several analytical techniques are available to accurately determine the concentration of residual palladium. The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] Other techniques include atomic absorption spectroscopy and X-ray fluorescence. For a more rapid, in-process assessment, colorimetric and fluorimetric methods are also being developed.
Troubleshooting Guide
Issue 1: High levels of palladium remain after initial filtration.
-
Potential Cause: The palladium catalyst is likely in a soluble, homogeneous form, possibly complexed with your product, this compound, or other ligands in the reaction mixture. Simple filtration through celite or filter paper is ineffective for removing dissolved species.
-
Troubleshooting Steps:
-
Utilize a Scavenger: After initial filtration to remove any heterogeneous palladium, treat the filtrate with a palladium scavenger.
-
Solvent Selection: The choice of solvent can impact the scavenger's efficiency. It is advisable to screen different solvents to find the optimal conditions for palladium removal without significant product loss.
-
Consider Crystallization: If the product is a solid, crystallization can be a powerful purification technique to separate it from soluble palladium impurities.
-
Issue 2: Significant product loss during purification with activated carbon.
-
Potential Cause: Activated carbon has a high surface area and can non-specifically adsorb your product along with the palladium catalyst, leading to reduced yields.
-
Troubleshooting Steps:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires some experimentation to find the right balance.
-
Screen Different Types of Activated Carbon: Various grades and types of activated carbon are available, and some may exhibit lower non-specific binding to your product.
-
Switch to a More Selective Scavenger: Consider using a functionalized silica-based scavenger with higher selectivity for palladium.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variability in the palladium species present at the end of the reaction can lead to inconsistent removal. The oxidation state and coordination sphere of the palladium can differ depending on the reaction conditions and work-up procedure.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure a consistent work-up protocol for each batch to minimize variations in the palladium species.
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, scavengers based on trimercaptotriazine (TMT) have shown broad applicability.[3]
-
Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Palladium Removal Workflow
Caption: A decision tree for troubleshooting high residual palladium levels.
References
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- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine.
- BenchChem. (2025).
- Bornaghi, L. F., et al. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development.
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development.
- MDPI. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (2021). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.
- ResearchGate. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Soton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Welch, C. J., et al. (2010). A Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
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Validation & Comparative
A Comparative Guide to 5-Ethynylpyridin-2-amine and Other Ethynyl Pyridines for Researchers in Drug Discovery and Materials Science
In the landscape of modern chemical synthesis, the pyridine scaffold remains a cornerstone, particularly in the development of pharmaceuticals and functional materials. The introduction of an ethynyl group onto this versatile heterocycle unlocks a vast potential for molecular elaboration through powerful reactions like the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). This guide provides an in-depth comparison of 5-Ethynylpyridin-2-amine with its isomeric counterparts: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental protocols and data to inform your selection of the optimal building block for your research endeavors.
Introduction: The Strategic Value of Ethynyl Pyridines
Ethynyl pyridines are invaluable building blocks due to the unique electronic properties of the pyridine ring and the versatile reactivity of the terminal alkyne. The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also modulates the reactivity of the ethynyl group through inductive and resonance effects. The position of the ethynyl group and the presence of other substituents, such as the amino group in this compound, further fine-tune these properties, offering a palette of synthons with distinct characteristics.
This guide will focus on a comparative analysis to aid researchers in making informed decisions for applications ranging from the synthesis of kinase inhibitors and other bioactive molecules to the construction of novel polymers and metal-organic frameworks.
Synthesis of Ethynyl Pyridines: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of ethynyl pyridines is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the preparation of ethynyl pyridines, a common strategy involves the coupling of a corresponding bromopyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.
General Synthetic Workflow
The synthesis of ethynyl pyridines via the Sonogashira coupling typically follows the workflow illustrated below. The choice of starting bromopyridine dictates the final product.
Sources
The Ascendancy of 5-Ethynylpyridin-2-amine in Bioorthogonal Chemistry: A Comparative Guide
In the dynamic landscape of bioorthogonal chemistry, the pursuit of reagents with superior kinetics, biocompatibility, and functionality is relentless. Among the diverse toolkit of chemical reporters, 5-Ethynylpyridin-2-amine is emerging as a compelling alternative to conventional alkynes for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth comparison of this compound with other established bioorthogonal reagents, supported by experimental insights and protocols, to inform researchers, scientists, and drug development professionals on its strategic advantages.
Introduction to Bioorthogonal Chemistry and the Need for Advanced Probes
Bioorthogonal chemistry encompasses chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity, rapid kinetics, and the biocompatibility of the reactants and products. The most prominent of these is the CuAAC reaction, which forms a stable triazole linkage between an azide and a terminal alkyne. This reaction has been pivotal in labeling and visualizing a wide array of biomolecules, from proteins and glycans to nucleic acids.
While effective, the practical application of CuAAC in living systems is often hampered by the cytotoxicity of the copper(I) catalyst. This has spurred the development of two main strategies: the use of strained cyclooctynes in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), and the design of sophisticated ligands to mitigate copper toxicity and accelerate the reaction. This compound offers a unique approach within the CuAAC paradigm, leveraging its intrinsic chemical properties to enhance the reaction's efficiency and utility.
This compound: A Multifaceted Player in Click Chemistry
This compound is a terminal alkyne functionalized with a 2-aminopyridine moiety. This seemingly simple modification imparts a suite of advantageous properties that distinguish it from standard aliphatic or aromatic alkynes used in bioorthogonal chemistry.
The Advantage of Intramolecular Catalysis: Enhanced Reaction Kinetics
A key challenge in CuAAC is achieving rapid reaction rates at low, biocompatible concentrations of copper. The 2-aminopyridine group in this compound is hypothesized to act as an intramolecular chelating ligand for the copper(I) catalyst. This chelation effect localizes the copper ion in close proximity to the alkyne, thereby increasing the effective concentration of the catalyst at the reaction site and accelerating the rate of triazole formation.
Comparative Analysis of Bioorthogonal Reagents
To contextualize the advantages of this compound, a comparison with other commonly used bioorthogonal reagents is essential.
| Reagent Type | Reaction | Key Advantages | Key Disadvantages |
| This compound | CuAAC | Potentially rapid kinetics due to intramolecular catalysis; Potential for dual functionality (fluorescence); Good stability of the pyridine ring. | Requires copper catalyst; Biocompatibility of aminopyridine derivatives needs careful consideration. |
| Simple Terminal Alkynes (e.g., in EdU) | CuAAC | Small, minimally perturbative; Well-established protocols. | Requires copper catalyst; Can exhibit cytotoxicity at higher concentrations.[2] |
| Strained Cyclooctynes (e.g., DIBO, BCN) | SPAAC | Copper-free, highly biocompatible; Very fast reaction rates. | Larger and more sterically demanding, which can perturb biological systems; Can be less stable than terminal alkynes. |
Biocompatibility and Stability: A Double-Edged Sword
The biocompatibility of any bioorthogonal reagent is paramount. The pyridine motif is a common feature in many FDA-approved drugs and is known to improve metabolic stability and permeability.[3][4] This suggests that this compound and its resulting triazole adduct are likely to be well-tolerated in biological systems. However, some aminopyridine derivatives have been shown to exhibit cytotoxicity, and therefore, careful evaluation for each specific application is necessary.[5][6][7][8][9][10][11]
In contrast, the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), a widely used bioorthogonal probe for DNA synthesis, has been shown to be cytotoxic and genotoxic at concentrations commonly used in cell proliferation assays.[2] This highlights the importance of using the lowest effective concentration of any bioorthogonal reagent.
The stability of the pyridine ring is generally high, though its integrity under attack from reactive oxygen and nitrogen species present in some cellular environments warrants consideration.[12]
Dual Functionality: A Fluorogenic Reporter
Beyond its role as a reactive handle, the 2-aminopyridine moiety offers the potential for dual functionality. Unsubstituted 2-aminopyridine exhibits a high fluorescence quantum yield.[13] Furthermore, the formation of a triazole ring through the click reaction can lead to a significant enhancement of fluorescence.[13] This "turn-on" fluorescence is highly desirable for bio-imaging applications as it minimizes background signal from unreacted probes.
While the specific fluorescent properties of the triazole formed from this compound require further characterization, the existing literature on aminopyridine-derived triazoles suggests its potential as a fluorogenic probe.[13][14] This would allow researchers to not only label but also visualize biomolecules without the need for a separate fluorescent reporter, streamlining experimental workflows.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in bioorthogonal labeling experiments. Optimization will be required for specific applications.
Protocol 1: Labeling of Proteins in a Cell Lysate
This protocol describes the labeling of an azide-modified protein in a cell lysate with a reporter molecule functionalized with this compound.
Materials:
-
Cell lysate containing azide-modified protein (e.g., from metabolic labeling with azidohomoalanine)
-
This compound-functionalized reporter (e.g., biotin or a fluorophore)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
To 50 µL of cell lysate (1-5 mg/mL protein) in a microcentrifuge tube, add 100 µL of PBS.
-
Add the this compound-functionalized reporter to a final concentration of 20-100 µM.
-
Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA). Add this to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
The labeled protein is now ready for downstream analysis (e.g., western blot, mass spectrometry, or affinity purification).
Causality behind Experimental Choices:
-
THPTA: This ligand stabilizes the Cu(I) oxidation state and protects biomolecules from copper-induced damage.[15]
-
Sodium Ascorbate: This reducing agent freshly generates the active Cu(I) catalyst from the more stable Cu(II) salt.
-
Excess Reporter: A molar excess of the alkyne-reporter ensures efficient labeling of the azide-modified protein.
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of azide-modified glycoproteins on the surface of living cells.
Materials:
-
Cells with metabolically incorporated azide sugars (e.g., from feeding with peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
This compound-functionalized fluorophore
-
Cell culture medium
-
THPTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Culture cells with the azide-containing metabolic precursor for 2-3 days.
-
Wash the cells gently with PBS.
-
Prepare the labeling solution in cell culture medium containing the this compound-functionalized fluorophore (10-50 µM), CuSO₄ (50 µM), THPTA (250 µM), and sodium ascorbate (1 mM).
-
Add the labeling solution to the cells and incubate for 5-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Image the cells using fluorescence microscopy.
Trustworthiness of the Protocol: This protocol is based on established methods for live-cell CuAAC labeling. The use of a chelating ligand like THPTA is crucial for minimizing copper toxicity and enabling the reaction to proceed efficiently on the timescale of minutes.
Visualizing the Workflow and Chemistry
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for bioorthogonal labeling using this compound.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion and Future Outlook
This compound presents a compelling addition to the bioorthogonal toolkit. Its potential for accelerated reaction kinetics through intramolecular copper chelation, combined with favorable stability and the possibility of fluorogenic reporting, positions it as a highly attractive reagent for a range of applications in chemical biology and drug development. While further quantitative studies are needed to fully elucidate its comparative performance, the foundational chemical principles and existing data strongly support its advantages. As researchers continue to push the boundaries of what is possible in living systems, the development and adoption of such advanced, multifunctional probes will be instrumental in driving new discoveries.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma [mdpi.com]
- 12. AGU Fall Meeting 2020 [agu.confex.com]
- 13. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: 5-Ethynylpyridin-2-amine vs. Traditional Hinge-Binding Motifs
Introduction: The Central Role of the Hinge Binder in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The majority of clinically successful kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site of the kinase domain.[1][3]
A crucial interaction within this site occurs at the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase. This region forms a specific hydrogen bond pattern with the adenine ring of ATP, anchoring it for phosphoryl transfer.[4][5] Consequently, the most effective ATP-competitive inhibitors possess a heterocyclic core, or "building block," designed to mimic these hydrogen bonds, effectively blocking ATP from binding and shutting down kinase activity.[1][3][4]
The choice of this hinge-binding building block is a pivotal decision in the design of any new kinase inhibitor. It profoundly influences not only the potency of the inhibitor but also its selectivity across the kinome and its overall drug-like properties. This guide provides an in-depth comparison of an emerging scaffold, 5-Ethynylpyridin-2-amine , against well-established alternatives like 7-azaindole, 3-aminopyrazole, and 4-aminopyrimidine, offering a data-driven perspective for researchers in medicinal chemistry and drug development.
The Fundamental Hinge Interaction: A Blueprint for Inhibitor Design
To understand the role of these building blocks, one must first visualize the interaction they are designed to replicate. The adenine moiety of ATP typically forms two or three key hydrogen bonds with the backbone of the kinase hinge region. This interaction is the cornerstone of ATP-competitive inhibition.
Caption: Figure 1. Canonical ATP-Kinase Hinge Interaction.
Focus on the Challenger: this compound
The 2-aminopyridine scaffold is a well-known and effective hinge-binding motif.[6][7] The strategic addition of an ethynyl group at the 5-position creates This compound , a building block with unique and compelling advantages for modern kinase inhibitor design.
Key Structural Features and Advantages:
-
Robust Hinge Binding: The 2-aminopyridine core effectively mimics the adenine of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at the 2-position serves as a hydrogen bond donor, satisfying the key requirements for strong hinge interaction.[6]
-
The Ethynyl Group - A Versatile Tool: The true innovation lies in the terminal alkyne. This group is not merely a placeholder; it offers several strategic benefits:
-
Probing Hydrophobic Pockets: The linear and rigid nature of the ethynyl group allows it to extend into deep, narrow hydrophobic pockets adjacent to the ATP-binding site, potentially forming favorable non-polar interactions and unlocking new avenues for achieving inhibitor selectivity.
-
Vector for Synthetic Elaboration: The terminal alkyne is a highly versatile chemical handle. It readily participates in powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") and Sonogashira coupling. This allows for the efficient and modular assembly of complex inhibitor libraries, accelerating the structure-activity relationship (SAR) optimization process.
-
Potential for Covalent Inhibition: While less common, the ethynyl group can be engineered to act as a mild electrophile, forming a covalent bond with a nearby nucleophilic residue (like cysteine) in the kinase active site. This can lead to inhibitors with prolonged duration of action and increased potency.
-
Established Alternatives: A Comparative Overview
Several other building blocks have a long and successful history in the development of approved kinase inhibitors. Understanding their properties is essential for a balanced comparison.
-
7-Azaindole: This scaffold is an excellent isostere of adenine and a privileged fragment in kinase inhibitor design.[8][9] It forms two crucial hydrogen bonds with the hinge region.[9] Its success is exemplified by its presence in the FDA-approved BRAF inhibitor, Vemurafenib. The 7-azaindole core is known for conferring high potency.[8][9]
-
3-Aminopyrazole: Pyrazole-based molecules have demonstrated significant anti-proliferative potential.[10] The 3-aminopyrazole scaffold is another effective hinge binder found in numerous clinical candidates.[10][11][12] Depending on its substitution, it can be tailored to achieve high selectivity for specific kinase targets.[10][13]
-
4-Aminopyrimidine: This is perhaps one of the most classic and widely used hinge-binding motifs, forming the core of groundbreaking drugs like Imatinib.[14][15] The aminopyrimidine scaffold is well-understood, synthetically accessible, and has a proven track record of producing potent and selective inhibitors.[2][16]
Head-to-Head Comparison: A Data-Driven Analysis
The optimal choice of a hinge-binding scaffold depends on the specific kinase target, the desired selectivity profile, and the overall synthetic strategy.
Structural & Mechanistic Comparison
The primary function of each building block is to engage the kinase hinge. While all are effective, their hydrogen bonding patterns can differ slightly, influencing their orientation and the vectors available for substitution.
Caption: Figure 2. H-Bonding Patterns of Common Scaffolds.
Performance Data Summary
Direct comparison of IC50 values is challenging as potency is highly dependent on the other substituents on the inhibitor. However, we can summarize representative data from the literature to illustrate the potential of each scaffold.
| Building Block | Representative Target Kinase(s) | Example Inhibitor/Series | Potency (IC50) | Reference |
| This compound | PIM-1 | Pyridine-based amides | 14.3 nM | [17] |
| 7-Azaindole | Haspin, CDK9/CyclinT | Benzocycloalkanone derivatives | 14 nM (Haspin) | [18] |
| 7-Azaindole | Aurora B | GSK1070916A | Potent, selective | [19] |
| 3-Aminopyrazole | CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine series | 33 nM (Cellular EC50) | [11] |
| 3-Aminopyrazole | Spleen Tyrosine Kinase (Syk) | Pyrazolopyrazine-3-amine derivatives | Potent enzymatic and cellular inhibition | [12] |
| 4-Aminopyrimidine | PLK4 | Aminopyrimidine derivatives | 6.7 nM | [20] |
| 4-Aminopyrimidine | CDK2 | (4-Pyrazolyl)-2-aminopyrimidines | 0.29 nM | [21] |
This table presents selected examples to demonstrate the utility of each scaffold and is not an exhaustive list.
Synthetic Accessibility & Versatility
-
This compound: While the starting material may be more specialized, its true value lies in its synthetic versatility. The ethynyl group allows for late-stage diversification using highly reliable and efficient reactions like Sonogashira coupling, which is a significant advantage for building chemical libraries.[22]
-
7-Azaindole: Numerous synthetic routes to functionalized 7-azaindoles are well-established, making it a readily accessible core for many medicinal chemistry programs.[8][18][23]
-
3-Aminopyrazole & 4-Aminopyrimidine: These are classic heterocyclic cores with a vast body of literature describing their synthesis and functionalization.[10][24][25][26] Their accessibility and predictable reactivity make them workhorse scaffolds in kinase inhibitor discovery.
Experimental Protocols: A Guide to Application and Validation
To translate these building blocks into active inhibitors, robust synthetic and assay methodologies are required. The following protocols provide a validated framework for the synthesis and evaluation of a kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a Kinase Inhibitor via Sonogashira Coupling
This protocol describes a general method for coupling this compound with an aryl halide, a common step in elaborating the core scaffold.
Objective: To synthesize a 5-(Aryl-ethynyl)pyridin-2-amine derivative.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodobenzonitrile)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Add anhydrous THF and triethylamine (2.0 eq) to the flask.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the potency (IC50) of a synthesized inhibitor against a target kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.[27][28]
Caption: Figure 3. Workflow for an ADP-Glo Kinase Assay.
Procedure:
-
Inhibitor Preparation: Perform a serial dilution of the test inhibitor (synthesized in Protocol 1) in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the kinase assay buffer. Add the serially diluted inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[27]
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[27]
-
ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[27]
-
ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP produced into ATP and, in a coupled reaction with luciferase/luciferin, generates a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.[27]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion & Future Perspectives
The selection of a hinge-binding scaffold is a foundational element of successful kinase inhibitor design. While established building blocks like 7-azaindole , 3-aminopyrazole , and 4-aminopyrimidine have an undeniable legacy in producing potent and selective inhibitors, the field must continue to innovate.
This compound represents a compelling evolution in this space. It combines the reliable hinge-binding capability of the 2-aminopyridine core with the unique synthetic and structural advantages of an ethynyl substituent. This functional group provides a powerful handle for rapid library synthesis and a precise probe for exploring hydrophobic regions of the kinase active site, offering a distinct edge in the pursuit of novel, highly selective inhibitors.
For researchers and drug development professionals, this compound should be considered a high-value building block, particularly in discovery programs where modular synthesis, exploration of deep pockets, or the development of covalent inhibitors are key strategic goals. Its intelligent design opens new doors for navigating the complex landscape of the human kinome and developing the next generation of targeted therapies.
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Pharmaceuticals. [Link]
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications. [Link]
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A Comparative Guide to the Synthesis of Pyrimidine-Based EGFR Inhibitors: Established Routes vs. Conceptual Pathways
Introduction: The Centrality of the Pyrimidine Scaffold in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, governing processes like proliferation, differentiation, and survival. Its aberrant activation is a well-documented driver in several cancers, particularly non-small cell lung cancer (NSCLC). Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have revolutionized treatment for patients with specific EGFR mutations.
A significant number of these potent inhibitors, especially third-generation drugs like Osimertinib and Rociletinib, are built upon a 2,4-diaminopyrimidine core. This heterocyclic scaffold masterfully mimics the purine ring of ATP, enabling high-affinity binding within the kinase domain. The critical challenge for medicinal and process chemists, therefore, is the efficient and scalable synthesis of this highly substituted pyrimidine core.
This guide provides an in-depth comparison of the dominant, field-proven synthetic strategies for constructing these inhibitors against a conceptual, alternative approach utilizing pyridine-based precursors, such as 5-Ethynylpyridin-2-amine. We will dissect the causality behind the synthetic choices, present comparative data, and provide detailed protocols to offer researchers a comprehensive view of the synthetic landscape.
The EGFR Signaling Pathway and Mechanism of Inhibition
EGFR activation initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, culminating in cell proliferation and survival. Third-generation inhibitors are designed to bind irreversibly to a cysteine residue (Cys797) in the ATP-binding pocket, providing potent and sustained inhibition, particularly against resistance mutations like T790M.
Caption: EGFR signaling cascade and point of intervention for pyrimidine inhibitors.
Part 1: The Dominant Industrial Paradigm - Sequential Nucleophilic Aromatic Substitution (SNAr)
The most widely adopted and scalable syntheses for third-generation EGFR inhibitors like Rociletinib and Osimertinib employ a convergent strategy. This approach begins with a pre-formed, electrophilic dihalopyrimidine core, onto which the various amine-containing side chains are sequentially installed.
Causality and Rationale: This strategy is favored for its robustness, predictability, and high yields. Dihalopyrimidines, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine[1][2] or 2,4-dichloro-5-methoxypyrimidine, are highly activated towards nucleophilic aromatic substitution (SNAr). The two chlorine atoms possess differential reactivity, allowing for controlled, stepwise substitution. The C4 position is generally more electrophilic and reacts first, followed by substitution at the C2 position, often requiring more forcing conditions. This differential reactivity is the cornerstone of the synthetic design, enabling the ordered construction of a complex molecule.
A representative workflow proceeds as follows:
-
First SNAr: The more reactive C4-chloro group is displaced by the first aniline-based nucleophile.
-
Second SNAr: The less reactive C2-chloro group is then displaced by the second amine side chain.
-
Final Functionalization: Any remaining functional groups, such as the acrylamide warhead for irreversible binding, are installed in the final steps.
This linear, step-wise approach simplifies purification and process control, making it ideal for large-scale pharmaceutical manufacturing.[3][4][5]
Part 2: A Conceptual Alternative - Pyrimidine Ring Construction via Alkyne Cyclization
An alternative, though less documented for industrial production, is to construct the pyrimidine ring itself from simpler precursors. In the context of the topic, a molecule like This compound could theoretically serve as a foundational building block.
Conceptual Pathway: This strategy would leverage modern cross-coupling chemistry to build a precursor that can then be cyclized to form the desired pyrimidine ring.
-
Sonogashira Coupling: The terminal alkyne of this compound could be coupled with an appropriate aryl or vinyl halide using a palladium and copper co-catalyst system.[6][7][8] This reaction is exceptionally versatile for forming carbon-carbon bonds under mild conditions.[6][9]
-
Cyclization: The resulting substituted alkyne could then undergo a cyclization reaction with a guanidine or urea derivative. This step would form the pyrimidine ring, incorporating the crucial amine functionalities at the C2 and C4 positions.
Causality and Rationale: The primary motivation for exploring such a route would be to access novel chemical space. By building the ring from the ground up, chemists can introduce a wider variety of substituents at different positions, which may not be possible or straightforward using the standard SNAr approach on a pre-made pyrimidine. This is particularly valuable during the drug discovery phase for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[10][11]
However, this route presents significant challenges for process development. Ring-forming reactions can be lower-yielding and produce more side products than substitution reactions on a stable aromatic core. Optimizing the cyclization step for scalability can be complex and resource-intensive.
Caption: High-level comparison of synthetic workflows for EGFR inhibitors.
Part 3: Head-to-Head Performance Comparison
The efficacy of a synthetic route in a pharmaceutical context is measured by its yield, purity, scalability, cost-effectiveness, and robustness. Here, we compare the two approaches.
| Feature | Route A: Established SNAr Method | Route B: Conceptual Pyridine-Alkyne Cyclization |
| Key Starting Material | 2,4-Dihalopyrimidine derivative (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) | This compound or similar alkyne precursor |
| Route Convergence | Highly convergent; key fragments are prepared separately and coupled late-stage. | Can be convergent, but the core ring formation is a critical, potentially low-yielding step. |
| Predictability & Scalability | High. SNAr reactions are well-understood, predictable, and highly scalable. This is a field-proven industrial process.[3][5] | Moderate to Low. Ring-forming cyclizations can be sensitive to conditions and difficult to scale without extensive process optimization. |
| Overall Yield & Purity | Generally high yields and high purity are achievable. One reported synthesis of Osimertinib achieves a 57% overall yield across seven steps.[3] | Likely lower overall yield due to the complexity of the cyclization step. Purity may be compromised by side-reactions during ring formation. |
| Versatility for Analogs | Good. The amine nucleophiles can be readily varied to explore SAR at the C2 and C4 positions. | Excellent. Offers greater flexibility to modify all positions of the pyrimidine ring by changing both the alkyne and the cyclization partner. Ideal for discovery chemistry. |
| Economic Viability | Proven. Starting materials are commercially available or accessible through established routes.[12] The process is optimized for cost-efficiency at scale. | Likely less economical for a specific target due to potentially more expensive catalysts (Pd/Cu), more complex steps, and lower throughput. |
Part 4: Detailed Experimental Protocol (Established Route)
The following protocol is a representative example of a key SNAr step in the synthesis of a Rociletinib analog, based on published literature.[13] This self-validating protocol illustrates the practical application of the established synthetic methodology.
Objective: Synthesis of tert-Butyl (3-{[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}phenyl)carbamate.
Materials:
-
tert-Butyl (3-aminophenyl)carbamate (1.0 eq)
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and reflux condenser is dried and flushed with an inert gas (Nitrogen).
-
Reagent Charging: To the flask, add tert-Butyl (3-aminophenyl)carbamate (1.0 eq) and n-butanol. Begin stirring to form a solution or suspension.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon adding the base and electrophile.
-
Addition of Reagents: To the cooled, stirring mixture, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Stir the reaction at 0 °C for 1 hour. The initial, more reactive C4-chloro position is targeted at this lower temperature.
-
Warming and Completion: After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude residue is then purified using column chromatography on silica gel to isolate the desired product with high purity.
Conclusion
While the conceptual synthesis of the pyrimidine core of EGFR inhibitors using a building block like This compound is an intellectually stimulating exercise in modern synthetic chemistry, its practical efficacy pales in comparison to the established industrial routes. The Sonogashira coupling and cyclization strategy offers theoretical advantages in versatility for creating novel analogs, making it a valuable tool in the early stages of drug discovery.
However, for the efficient, scalable, and cost-effective production of proven drugs like Osimertinib and Rociletinib, the sequential SNAr strategy starting from a dihalopyrimidine is demonstrably superior. Its robustness, predictability, and high yields have solidified its place as the gold-standard methodology in the field. This comparative analysis underscores a fundamental principle in pharmaceutical development: while synthetic novelty is prized in discovery, process reliability and efficiency are paramount for manufacturing.
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Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177-183. [Link]
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A Comparative Guide to the Characterization and Validation of 5-Ethynylpyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Ethynylpyridin-2-amine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design, featured in a multitude of FDA-approved therapeutics.[1] this compound is a particularly valuable building block, possessing two key functionalities: a nucleophilic aminopyridine core and a terminal alkyne. This unique combination makes it a versatile precursor for a wide array of complex molecules, particularly through Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry."
This guide provides an in-depth comparison of the products derived from these two pivotal reactions of this compound. We will delve into the mechanistic rationale behind the synthetic protocols, offer a comparative analysis of the reaction products, and provide detailed, validated methodologies for their characterization and purity assessment. Our focus is on equipping researchers with the practical and theoretical knowledge to confidently synthesize, validate, and utilize these important chemical entities.
Reaction Pathway Comparison: Sonogashira Coupling vs. Click Chemistry (CuAAC)
The terminal alkyne of this compound is the gateway to its diverse reactivity. The two most common and powerful transformations are the formation of a C(sp)-C(sp²) bond via Sonogashira coupling and the creation of a stable 1,2,3-triazole ring through CuAAC.
Logical Framework for Reaction Selection
Caption: Decision workflow for selecting a reaction pathway.
Part 1: Sonogashira Cross-Coupling Products
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is instrumental in synthesizing 2-amino-5-alkynylpyridines, which are key intermediates in the development of kinase inhibitors and other pharmaceuticals.
Mechanistic Considerations and Causality
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[2]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Expertise in Action: The choice of catalyst and base is critical. For electron-rich substrates like aminopyridines, a less electron-rich phosphine ligand such as triphenylphosphine (PPh₃) is often sufficient. The palladium source, such as Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, provides the active Pd(0) species. Copper(I) iodide is the quintessential co-catalyst, facilitating the formation of the copper acetylide intermediate. An amine base, typically triethylamine (Et₃N), is required to neutralize the HX generated and to deprotonate the alkyne.[1]
Comparative Performance Data
The following table presents representative data for the Sonogashira coupling of 2-amino-3-bromopyridines (a close structural analog of the precursor to this compound) with various terminal alkynes. This data is adapted from a study by Zhu et al. (2017) and illustrates the versatility and efficiency of the reaction.
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 96 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
| 4 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 94 |
| 5 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 81 |
Data adapted from Zhu, Q. et al. (2017). Conditions: 2-amino-3-bromopyridine (0.5 mmol), alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100°C, 3h.[1]
Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyridine
This protocol is based on established methods for the Sonogashira coupling of halopyridines.[1][2]
Materials:
-
5-Bromo-2-aminopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, argon-flushed flask, add 5-bromo-2-aminopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir under argon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Part 2: Click Chemistry (CuAAC) Products
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[3] It provides a powerful method for linking this compound to various molecular scaffolds via a stable, aromatic 1,2,3-triazole ring. This linkage is often used as a bioisostere for the amide bond in drug design.[4]
Mechanistic Considerations and Causality
The CuAAC reaction involves the copper-catalyzed [3+2] cycloaddition of a terminal alkyne and an azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Expertise in Action: While Cu(I) salts can be used directly, it is more common to generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] This avoids issues with the instability and disproportionation of Cu(I) salts. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[3] The choice of solvent is flexible, with mixtures of water and organic co-solvents (e.g., DMSO, t-BuOH) being common.[3]
Comparative Performance Data
The following table presents representative conditions for the CuAAC reaction. While specific data for this compound is not available in a single comparative study, the data for a structurally similar nitropyridine analog demonstrates the reaction's high efficiency.[3] The electron-donating nature of the amino group in our target molecule is not expected to significantly hinder this robust reaction.
| Entry | Azide Partner | Solvent | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | DMSO/H₂O (1:1) | THPTA | 25 | 4-8 | >90 |
| 2 | Azido-functionalized Amino Acid | t-BuOH/H₂O (1:1) | TBTA | 25 | 12-24 | 80-95 |
| 3 | Azido-PEG linker | H₂O | THPTA | 25 | 2-6 | >95 |
Data adapted from a general protocol for 5-Ethynyl-2-nitropyridine.[3] Conditions: Alkyne (1.1-1.5 equiv), Azide (1.0 equiv), CuSO₄ (0.1 equiv), Sodium Ascorbate (1.0 equiv), Ligand (0.5 equiv).
Protocol: Synthesis of 1-Benzyl-4-(2-aminopyridin-5-yl)-1H-1,2,3-triazole
This protocol is a generalized procedure for a typical CuAAC reaction.[3][5]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH) and Deionized Water
Procedure:
-
In a reaction vial, dissolve this compound (1.1 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
Degas the solution by bubbling with argon for 15 minutes.
-
In a separate tube, prepare the catalyst premix by adding an aqueous solution of CuSO₄·5H₂O (0.1 equiv) to an aqueous solution of THPTA (0.5 equiv).
-
To the degassed reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (1.0 equiv).
-
Immediately add the copper/ligand premix to the reaction vial.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).
-
If necessary, purify the product by column chromatography on silica gel.
Part 3: Product Characterization and Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized products. A combination of spectroscopic and chromatographic techniques provides a self-validating system for product identity and quality.
Characterization Workflow
Caption: A standard workflow for the characterization and validation of synthetic products.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic features for the two classes of products.
| Technique | Sonogashira Product (e.g., 2-Amino-5-(phenylethynyl)pyridine) | Click Product (e.g., 1-Benzyl-4-(2-aminopyridin-5-yl)-1H-1,2,3-triazole) |
| ¹H NMR | Pyridine ring protons (δ 6.5-8.5 ppm). Phenyl protons (δ 7.3-7.6 ppm). Broad singlet for -NH₂ protons. Absence of terminal alkyne proton (≡C-H). | Pyridine and phenyl protons. Characteristic triazole proton singlet (δ ~7.7-8.7 ppm).[6][7] Singlet for benzylic -CH₂- protons (δ ~5.6 ppm).[6] Broad singlet for -NH₂. |
| ¹³C NMR | Pyridine ring carbons (δ 108-160 ppm). Phenyl carbons (δ 128-132 ppm). Two distinct alkyne carbons (C≡C) (δ ~85-95 ppm).[8] | Pyridine, phenyl, and triazole ring carbons. Benzylic -CH₂- carbon (δ ~54 ppm).[6] |
| Mass Spec (ESI+) | Molecular ion peak corresponding to [M+H]⁺ (e.g., C₁₃H₁₀N₂, MW = 194.23; [M+H]⁺ = 195.09).[8] | Molecular ion peak corresponding to [M+H]⁺ (e.g., C₁₅H₁₄N₆, MW = 278.31; [M+H]⁺ = 279.13). |
Protocol: HPLC Method for Purity Validation
A robust, validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for determining the purity of final compounds. This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for pyridine derivatives. Method validation should be performed according to ICH guidelines.
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately prepare a sample solution in the mobile phase (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram.
-
Purity Calculation: Determine purity by calculating the area percentage of the main product peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion and Outlook
This compound is a potent synthetic intermediate whose value is fully realized through well-characterized reactions like the Sonogashira coupling and CuAAC. The Sonogashira reaction offers a direct and efficient route to biaryl-like structures, while click chemistry provides a robust and versatile method for linking the aminopyridine core to other molecules via a stable triazole linker.
The choice between these pathways is dictated by the desired final molecular architecture. A thorough understanding of the reaction mechanisms allows for rational optimization, while a systematic approach to product characterization and validation, employing a suite of orthogonal analytical techniques (MS, NMR, and HPLC), ensures the generation of high-quality, reliable data. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
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Hong, V. et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
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Dostálov, Z. et al. (2015). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. ResearchGate. [Link]
-
RSC Publishing. (2011). Highly active copper-catalysts for azide-alkyne cycloaddition. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
MDPI. (2021). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Hein, C. D. et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
-
Chen, K. et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. National Institutes of Health. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Antermite, D. et al. (2018). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
ResearchGate. (2011). Direct Alkynylation of Pyridine Derivatives 1 Using Various Alkynyllithiums 2 Leading to Products 3. [Link]
-
Razafindrainibe, F. et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. [Link]
-
ResearchGate. (2021). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Kim, J. et al. (2015). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Figure 3: a) 1 H NMR spectra of the model reaction between benzyl azide.... [Link]
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Kele, P. et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
Barea, C. et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. [Link]
-
PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]
-
ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 5-Ethynylpyridin-2-amine in Click Chemistry
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for molecular ligation, pivotal in drug development, bioconjugation, and materials science.[1][2] 5-Ethynylpyridin-2-amine has served as a useful heterocyclic building block in this field. However, the expanding scope of click chemistry applications necessitates a broader toolkit of alkyne reagents with diverse physicochemical properties. This guide provides a comprehensive comparison of alternative reagents, moving beyond simple terminal alkynes to the highly reactive strained cyclooctynes used in copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][] We present a data-driven analysis of reaction kinetics, biocompatibility, and application-specific advantages to empower researchers in selecting the optimal alkyne for their experimental needs.
Introduction: The Central Role of the Alkyne in Click Chemistry
The power of click chemistry lies in its simplicity, efficiency, and selectivity.[5][6] The most iconic click reaction, CuAAC, joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] The reaction's success hinges on the copper(I) catalyst, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[7]
This compound, the benchmark for this guide, is a terminal alkyne featuring a pyridine ring. This heterocyclic motif can influence solubility, participate in hydrogen bonding, and potentially coordinate with the copper catalyst. While effective, the demands of modern research—particularly in biological settings—call for alternatives that offer enhanced reaction rates, improved biocompatibility, or unique functionalities.
A pivotal development in this field was the advent of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[3][8] This reaction class eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne.[3][] The high ring strain of these molecules provides the driving force for the reaction, making SPAAC ideal for applications in living cells and whole organisms.[3][9][10][11]
This guide will compare traditional terminal alkynes with the leading classes of strained alkynes, providing a clear rationale for choosing one over the other.
The Great Divide: CuAAC vs. SPAAC
The choice of an alkyne reagent is fundamentally a choice between two distinct methodologies: the copper-catalyzed path (CuAAC) or the copper-free, strain-promoted path (SPAAC). Understanding the trade-offs is critical.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Mechanism: Relies on a Cu(I) catalyst to activate the terminal alkyne.[7]
-
Advantages: Extremely fast reaction kinetics, often complete in minutes to hours.[10] The reagents (simple alkynes) are generally less expensive and synthetically more accessible.[12]
-
Limitations: The requisite copper catalyst can be cytotoxic, limiting its use in living systems.[13][14] While the development of stabilizing ligands like THPTA and TBTA has mitigated some toxicity, allowing for successful labeling of live cells, the concern remains a significant barrier for many in vivo applications.[15][16][17][18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Mechanism: Driven by the release of ring strain (~18 kcal/mol) in a cyclooctyne, requiring no metal catalyst.[11]
-
Advantages: Highly biocompatible and truly bioorthogonal, making it the gold standard for in vivo and live-cell labeling.[3][10][14][19] The absence of a catalyst simplifies the reaction setup and purification.[10]
-
Limitations: Generally slower reaction kinetics compared to CuAAC.[5] The strained alkyne reagents are structurally more complex, which can make them more expensive and potentially more hydrophobic.[5][12]
The logical relationship between these two core methodologies is visualized below.
Caption: Core decision pathway in choosing an alkyne-azide ligation strategy.
A Comparative Analysis of Alkyne Reagents
Here we compare key alternatives to this compound, categorized by their reaction class.
Terminal Alkynes for CuAAC
These reagents are direct structural or functional analogs. The choice often depends on desired solubility, steric profile, and downstream functionality.
-
Propargylamine/Propargyl Alcohol: Simple, small, and hydrophilic aliphatic alkynes. They are excellent for applications where minimal steric hindrance is desired.
-
Phenylacetylene: An aromatic alternative that can introduce hydrophobic or π-stacking interactions.
-
Alkynes with Functional Handles: Many terminal alkynes are available pre-functionalized with biotin, fluorophores, or other reactive groups, streamlining multi-step conjugation workflows.
Strained Cyclooctynes for SPAAC
This is where the true innovation in alkyne reagents lies. The development of new cyclooctyne structures has been focused on tuning the balance between reactivity and stability.[20]
-
Dibenzocyclooctyne (DBCO or ADIBO): One of the most widely used SPAAC reagents.[21] It offers a good balance of high reactivity and stability in aqueous buffers.[21][22]
-
Bicyclo[6.1.0]nonyne (BCN): A more compact and hydrophilic alternative to DBCO. While generally less reactive than DBCO, its smaller size can be advantageous in sterically demanding environments.[22][23]
-
Difluorinated Cyclooctynes (DIFO): The inclusion of electron-withdrawing fluorine atoms adjacent to the alkyne bond increases the reaction rate significantly.[24][25]
-
Biarylazacyclooctynone (BARAC): Among the fastest SPAAC reagents, but its high reactivity can sometimes come at the cost of reduced stability.[26][27]
Quantitative Data Summary
The selection of an alkyne should be guided by quantitative data. The tables below summarize key performance metrics.
Table 1: Comparative Reaction Kinetics of Alkyne Classes
| Reagent Class | Reaction Type | Representative Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristic |
|---|---|---|---|---|
| Terminal Alkyne | CuAAC | Propargyl derivatives | 10 to 1000[6] | Catalyst-dependent, very fast |
| Cyclononyne | SPAAC | BCN | ~0.01 - 0.03[14] | Compact, moderately reactive |
| Dibenzocyclooctyne | SPAAC | DBCO/ADIBO | ~0.1 - 0.9[14][26] | High reactivity, good stability |
| Biarylcyclooctynone | SPAAC | BARAC | > 1.0[27] | Extremely fast kinetics |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature.
Table 2: Feature Comparison for In Vitro vs. In Vivo Applications
| Feature | CuAAC (with Terminal Alkynes) | SPAAC (with Strained Alkynes) | Recommendation |
|---|---|---|---|
| Biocompatibility | Lower due to copper cytotoxicity.[10][14] Ligands can mitigate but not eliminate this.[18] | High, catalyst-free nature is ideal for living systems.[3][10][14] | SPAAC for in vivo studies. |
| Reaction Speed | Very fast, often complete within 1-2 hours.[10] | Slower, can range from 1 to 24 hours depending on the cyclooctyne.[8][10] | CuAAC for rapid in vitro conjugation. |
| Reagent Cost & Access | Terminal alkynes are inexpensive and widely available.[12] | Strained cyclooctynes are more complex and costly to synthesize.[12] | CuAAC for large-scale synthesis. |
| Hydrophobicity | Can be easily tuned with simple aliphatic alkynes. | Strained alkynes, especially DBCO, can be hydrophobic, potentially affecting solubility and cellular uptake.[5] | BCN or hydrophilic DBCO derivatives for aqueous biological systems. |
Experimental Protocols
To provide a practical framework, we present standardized, self-validating protocols for both CuAAC and SPAAC reactions.
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is designed for conjugating an alkyne-modified protein to an azide-containing small molecule.
Materials:
-
Alkyne-modified Protein (in PBS, pH 7.4)
-
Azide-Small Molecule (in DMSO)
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water[16][28]
-
Sodium Ascorbate, 100 mM in water (prepare fresh)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Prepare Reactants: In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 100 µM in PBS. Add the azide-small molecule to a final concentration of 500 µM (5-fold molar excess).
-
Prepare Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[17] Let it stand for 2 minutes to allow the copper-ligand complex to form. This step is crucial for protecting the protein from copper-induced damage.[17]
-
Initiate Reaction: Add the catalyst premix to the protein/azide solution.
-
Add Reducing Agent: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[17][28] The final volume should be adjusted with PBS as needed.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification & Validation: Remove unreacted small molecules and catalyst components using a desalting column (e.g., PD-10) equilibrated with PBS. Validate the conjugation and purity of the final product via SDS-PAGE and Mass Spectrometry (LC-MS or MALDI-TOF).
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of cell-surface glycans metabolically engineered to display azides.
Materials:
-
Cells cultured with an azido-sugar (e.g., Ac₄ManNAz) for 24-72 hours.[8]
-
DBCO-Fluorophore conjugate (e.g., DBCO-PEG4-5/6-FAM), 1 mM stock in DMSO.
-
Cell culture medium or PBS with 1% BSA.
Methodology:
-
Cell Preparation: Gently wash the azide-labeled cells three times with warm PBS to remove unincorporated azido-sugars.[8]
-
Prepare Labeling Solution: Prepare a 25-50 µM solution of the DBCO-fluorophore in cell culture medium or PBS/BSA.
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
Wash: Remove the unreacted probe by washing the cells three times with PBS/BSA.[8]
-
Analysis & Validation: The cells are now ready for analysis. Validate the labeling via fluorescence microscopy or flow cytometry. Include a negative control (cells not treated with azido-sugar) to confirm the specificity of the SPAAC reaction.
The general workflow for these experiments is outlined in the diagram below.
Caption: General experimental workflow for click chemistry conjugations.
Expert Insights & Selection Rationale
As a Senior Application Scientist, my guidance goes beyond the data tables. The "right" reagent is dictated entirely by the experimental context.
-
For high-throughput screening or large-scale synthesis of conjugates in vitro: The speed and cost-effectiveness of CuAAC are unparalleled. Choose a simple terminal alkyne like propargyl alcohol or a functionalized variant. The potential for biomolecule damage can be minimized with modern ligand systems.[17]
-
For labeling proteins or nucleic acids in live cells or whole organisms: The choice is unequivocally SPAAC . The absence of copper toxicity is non-negotiable for maintaining biological integrity.[3][10]
-
When choosing a SPAAC reagent:
-
If you need the fastest possible reaction kinetics for capturing a transient event or labeling a low-abundance target, consider BARAC or DIFO derivatives . Be mindful of their stability.
-
For most standard applications, DBCO provides the best all-around performance, balancing excellent reactivity with good stability.[21][22]
-
If hydrophobicity and steric bulk are concerns, BCN is a superior choice. Its smaller, more polarizable structure can improve performance in crowded biological environments.[22]
-
Conclusion
The field of click chemistry has evolved far beyond its initial conception. While this compound and other terminal alkynes remain valuable tools for rapid, copper-catalyzed conjugations, the development of strained cyclooctynes has revolutionized bioorthogonal chemistry. The ability to perform catalyst-free ligations within living systems has opened up new frontiers in chemical biology, diagnostics, and therapeutic development. By understanding the fundamental trade-offs between the CuAAC and SPAAC platforms and the nuanced kinetic and physical differences between the available reagents, researchers can select the optimal tool to click their molecules together with precision, efficiency, and biocompatibility.
References
- ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
- LumiProbe. (n.d.). Copper-free click chemistry in Applications.
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Accounts of Chemical Research, 44(9), 816–827.
- Wikipedia contributors. (2024, May 29). Click chemistry. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Glen Research. (n.d.). Copper-free Click Chemistry Reagents.
- Singh, I., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. ACS Medicinal Chemistry Letters, 6(6), 723-727.
- BenchChem. (2025). A Comparative Analysis of Azido-PEG7-acid Efficiency in CuAAC vs. SPAAC Reactions.
- ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... [Image].
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- Wikipedia contributors. (2023, August 22). Copper-free click chemistry. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling Efficiency.
- BenchChem. (2025). Functional comparison of CuAAC vs. SPAAC for Azido-PEG5-Boc reactions.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- BenchChem. (2025). A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols.
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Accounts of Chemical Research, 44(9), 816–827.
- van der Vliet, K. M., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(1), 31-35.
- Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Roy, A., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(12), 8206-8226.
- ScienceDaily. (2011, July 19).
- Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- baseclick GmbH. (n.d.). Protocols.
- BenchChem. (2025). DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.
- Interchim. (n.d.). Click chemistries.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Yamagata, N., et al. (2022). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 13(38), 11218-11224.
- Interchim. (2022, July). Improved click reactions due to Advanced Alkyne derivates – SPAAC. Advion Interchim Scientific Blog.
- ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to... [Image].
- ResearchGate. (n.d.). Different types of click chemistry reactions between a) azide and linear alkyne (CuAAC) [Image].
- García, J. I., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Rakkapao, N., et al. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry, 14, 1-13.
- ResearchGate. (2008).
- Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry: A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2178–2189.
- Sigma-Aldrich. (n.d.). Functionalized Alkynes.
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A Comparative Guide to the Reaction Kinetics of Ethynylpyridines for Drug Development Professionals
As a Senior Application Scientist, I've frequently observed the pivotal role of heterocyclic compounds in modern drug discovery. Among these, ethynylpyridines stand out as versatile building blocks, yet their successful application hinges on a nuanced understanding of their reactivity. The position of the nitrogen atom within the pyridine ring introduces subtle but significant electronic variations, profoundly influencing reaction kinetics. This guide provides a comparative analysis of the reaction kinetics of 2-, 3-, and 4-ethynylpyridine, supported by experimental data, to empower researchers in medicinal chemistry and process development to make more informed decisions in their synthetic strategies.
The Electronic Influence of the Pyridine Nitrogen: A Primer
The reactivity of ethynylpyridines is fundamentally governed by the electron-withdrawing nature of the pyridine ring and, more specifically, the position of the nitrogen atom relative to the ethynyl substituent. The nitrogen atom's lone pair does not participate in aromaticity and its electronegativity leads to a polarization of the ring's π-system. This effect is most pronounced at the ortho (2-) and para (4-) positions, leading to a decrease in electron density at these carbons. Consequently, the acidity of the ethynyl proton and the electrophilicity of the alkyne are modulated, directly impacting reaction rates.
Comparative Kinetics in [3+2] Cycloaddition Reactions
A classic and highly relevant reaction in drug discovery is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The electronic properties of the ethynylpyridine isomers play a critical role in determining the rate of this transformation.
A study on the reaction of 2-, 3-, and 4-ethynylpyridine with benzyl azide revealed a clear trend in reaction rates. The reaction with 4-ethynylpyridine was found to be the fastest, followed by 2-ethynylpyridine, and finally 3-ethynylpyridine, which exhibited the slowest reaction rate. This can be attributed to the electron-withdrawing effect of the nitrogen atom, which is most strongly felt at the 4-position, making the alkyne more electrophilic and thus more susceptible to nucleophilic attack by the azide.
| Ethynylpyridine Isomer | Relative Reaction Rate |
| 4-Ethynylpyridine | Fastest |
| 2-Ethynylpyridine | Intermediate |
| 3-Ethynylpyridine | Slowest |
This trend underscores the importance of isomer selection in the design of synthetic routes where reaction time and efficiency are critical.
Experimental Protocol: Kinetic Analysis of Azide-Alkyne Cycloaddition
The following is a representative protocol for a kinetic study of the reaction between an ethynylpyridine and an azide, which can be adapted for different isomers and substrates.
Materials:
-
Ethynylpyridine isomer (2-, 3-, or 4-)
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., THF/H₂O mixture)
-
Internal standard (e.g., durene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
A stock solution of the ethynylpyridine, benzyl azide, and the internal standard in the chosen solvent is prepared.
-
In a separate vial, a catalyst solution of CuI and DIPEA in the solvent is prepared.
-
The reaction is initiated by adding the catalyst solution to the stock solution at a controlled temperature.
-
The reaction progress is monitored by taking aliquots from the reaction mixture at regular intervals and quenching the reaction.
-
The concentration of reactants and products in the quenched aliquots is determined by ¹H NMR spectroscopy, by integrating the signals corresponding to each species relative to the internal standard.
-
The rate constants are then calculated by plotting the concentration of the limiting reagent versus time and fitting the data to the appropriate rate law.
Caption: Workflow for kinetic analysis of ethynylpyridine cycloaddition.
Hydration of Ethynylpyridines: A Case of Regioselectivity and Rate
The hydration of alkynes to form ketones is another fundamental transformation. In the case of ethynylpyridines, both the rate and the regioselectivity of the hydration are influenced by the nitrogen's position. The reaction typically proceeds via the formation of a vinyl cation intermediate, the stability of which is key to the reaction's progress.
Studies have shown that 2- and 4-ethynylpyridine undergo hydration more readily than 3-ethynylpyridine. This is because the nitrogen atom at the 2- and 4-positions can better stabilize the positive charge of the vinyl cation intermediate through resonance. In contrast, the nitrogen at the 3-position offers no such resonance stabilization, leading to a higher activation energy and a slower reaction.
Furthermore, the hydration of 2- and 4-ethynylpyridine is highly regioselective, yielding the corresponding acetylpyridines.
| Ethynylpyridine Isomer | Relative Hydration Rate | Product |
| 2-Ethynylpyridine | Fast | 2-Acetylpyridine |
| 4-Ethynylpyridine | Fast | 4-Acetylpyridine |
| 3-Ethynylpyridine | Slow | 3-Acetylpyridine |
Synthesis of Ethynylpyridines via Sonogashira Coupling
The Sonogashira coupling is a robust and widely used method for the synthesis of ethynylpyridines from the corresponding halopyridines and a terminal alkyne, typically trimethylsilylacetylene followed by desilylation. The efficiency of this reaction can also be influenced by the position of the halogen on the pyridine ring. Generally, the order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl.
Caption: General scheme for the synthesis of ethynylpyridines via Sonogashira coupling.
Experimental Protocol: Synthesis of 4-Ethynylpyridine
Materials:
-
4-Bromopyridine hydrochloride
-
Trimethylsilylacetylene
-
Palladium(II) acetate
-
Triphenylphosphine
-
Copper(I) iodide
-
Triethylamine
-
Potassium carbonate
-
Methanol
-
Toluene
Procedure:
-
To a solution of 4-bromopyridine hydrochloride in triethylamine and toluene are added palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
-
Trimethylsilylacetylene is then added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude trimethylsilylethynylpyridine is purified by column chromatography.
-
The purified intermediate is then dissolved in methanol, and potassium carbonate is added.
-
The mixture is stirred at room temperature until the desilylation is complete.
-
The solvent is removed, and the product, 4-ethynylpyridine, is purified by column chromatography or distillation.
Conclusion and Future Outlook
The choice of ethynylpyridine isomer has a profound impact on reaction kinetics, a factor that must be carefully considered in the design and optimization of synthetic routes in drug development. As demonstrated, 4-ethynylpyridine often exhibits the highest reactivity in reactions where the alkyne acts as an electrophile, due to the strong electron-withdrawing effect of the para-nitrogen. Conversely, 3-ethynylpyridine is generally the least reactive isomer in such transformations.
This guide provides a foundational understanding of these reactivity trends. However, it is crucial to recognize that the electronic landscape of the ethynylpyridine can be further modulated by the introduction of other substituents on the pyridine ring. A thorough understanding of these structure-activity relationships, supported by empirical kinetic data, will continue to be a key enabler of innovation in medicinal chemistry.
References
-
Kinetics of the [3 + 2] Cycloaddition of Ethynylpyridines and Ethynylpyridine N-Oxides with Phenyl Azide. Journal of Organic Chemistry. [Link]
-
A convenient synthesis of 2-, 3-, and 4-ethynylpyridine. Tetrahedron Letters. [Link]
-
Hydration of Ethynylpyridines. Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed cross-coupling of 2-chloro-5-iodopyridine. Beilstein Journal of Organic Chemistry. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Ethynylpyridin-2-amine Derivatives
An Objective Comparison of Analytical Methodologies with Supporting Experimental Frameworks
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a critical, non-negotiable step. This is particularly true for novel molecules like 5-Ethynylpyridin-2-amine derivatives, which are of significant interest in medicinal chemistry. The integrity of all subsequent biological and pharmacological data hinges on the purity of the starting material. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently assess the purity of these heterocyclic compounds. We will explore the common synthetic pitfalls that lead to impurities and present a logical, multi-faceted approach to their detection and quantification.
The Synthetic Landscape: Understanding Potential Impurities
The Sonogashira coupling is a cornerstone reaction for the synthesis of this compound and its derivatives.[1][2][3] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is highly efficient but can introduce a variety of impurities that may complicate downstream applications.[1][2][3]
A generalized synthetic workflow is depicted below:
Figure 1. Synthetic route and potential impurities in the synthesis of this compound derivatives.
A thorough purity assessment must, therefore, be designed to detect:
-
Unreacted Starting Materials: Residual 2-amino-5-halopyridine and the terminal alkyne.
-
Homocoupling Byproducts: Diynes resulting from the coupling of two alkyne molecules (Glaser coupling), a common side reaction.[4]
-
Catalyst Residues: Trace amounts of palladium and copper, which can be cytotoxic and interfere with biological assays.
-
Solvent and Reagent Residues: Volatile or non-volatile organic compounds used in the reaction and purification process.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient to provide a complete purity profile. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is the most robust strategy.
| Analytical Technique | Principle of Operation | Key Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[5] | Quantitative purity (as area %), detection of non-volatile impurities.[5] | High resolution, sensitivity, and reproducibility; versatile with various detectors (UV, MS).[6] | May not detect volatile impurities; requires a reference standard for absolute quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas.[6] | Detection and quantification of volatile impurities, such as residual solvents.[6] | Excellent for volatile and thermally stable compounds; high sensitivity.[6] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main compound and impurities.[7] | qNMR allows for absolute quantification without a specific reference standard for the analyte.[7][8] | Lower sensitivity compared to chromatographic methods; complex mixtures can result in overlapping signals.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[10][11] | Provides molecular weight information and structural clues for impurity identification.[11][12] | High sensitivity and selectivity; ideal for identifying unknown impurities.[10][12] | Ionization efficiency can vary between compounds, making it inherently non-quantitative without appropriate standards.[11] |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, N, and other elements.[13][14] | Confirms the elemental composition, providing an indication of overall purity.[13][14] | Fast, simple, and inexpensive method to verify the empirical formula.[13] | Does not provide information on the nature of individual impurities.[9][14] |
Recommended Experimental Protocols
Routine Purity Assessment by HPLC-UV
This protocol is suitable for routine analysis of reaction progress and final product purity.
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities.[5]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan), with photodiode array (PDA) detection to monitor for co-eluting impurities.[5]
-
Injection Volume: 10 µL.[5]
-
-
Data Analysis:
-
Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.[5]
-
Figure 2. Workflow for routine purity analysis by HPLC-UV.
Impurity Identification by LC-MS
For the identification of unknown impurities detected by HPLC.
Methodology:
-
LC Conditions: Utilize an MS-compatible mobile phase (e.g., with volatile additives like formic acid).[12]
-
MS Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is typically effective for pyridine derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in formula determination.[12]
-
Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) performed on impurity peaks to obtain fragmentation patterns for structural elucidation.[12]
-
-
Data Analysis: The accurate mass of the impurity is used to propose a molecular formula. The fragmentation pattern provides structural information to identify the impurity.
Ensuring Trustworthiness: A Self-Validating Approach
To ensure the reliability of purity data, a self-validating system of checks and balances should be implemented:
-
System Suitability: Before any sample analysis, a system suitability test using a known standard should be performed to verify the performance of the chromatographic system.
-
Orthogonal Confirmation: Purity should be confirmed using an orthogonal technique. For example, a sample determined to be 99% pure by HPLC should have this confirmed by quantitative NMR (qNMR).[9] This is crucial as some impurities may co-elute with the main peak in HPLC but be clearly visible in the NMR spectrum.
-
Elemental Analysis: The elemental composition should agree with the theoretical values to within ±0.4%, providing a final check on the overall purity and confirming the absence of significant inorganic impurities or solvates.[15][16]
By employing a combination of these high-level analytical techniques and adhering to rigorous, self-validating protocols, researchers can be confident in the purity of their synthesized this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (2020). J Mass Spectrom, 55(10).
- Niessen, W. M. A. (n.d.).
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- qNMR: A powerful tool for purity determin
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
- What is qNMR (quantitative NMR) ?
- Elemental analysis. (n.d.). In Wikipedia.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
- HPLC Methods for analysis of Pyridine. (n.d.).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Veeprho.
- Learn how to conduct structural analysis of impurities in pharmaceuticals. (2023, December 8).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- G. A. P. (2014, November 7).
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
- An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC - PubMed Central.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6).
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). Request PDF.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Journal of Food and Drug Analysis.
- Analytical Services for Purity Determin
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Sonogashira coupling. (n.d.). chemeurope.com.
- Sonogashira Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Ethynylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is a perpetual endeavor. 5-Ethynylpyridin-2-amine has emerged as a promising starting material, offering a unique combination of structural features that allow for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide provides a comprehensive comparison of the biological activities of various compound classes synthesized from this versatile precursor, supported by experimental data and detailed methodologies.
The this compound Scaffold: A Gateway to Bioactive Heterocycles
This compound is a bifunctional molecule possessing a reactive terminal alkyne and a nucleophilic aminopyridine moiety. This duality allows for a range of chemical transformations, making it an attractive building block for the synthesis of complex molecular architectures. The ethynyl group is particularly amenable to carbon-carbon bond-forming reactions such as the Sonogashira coupling, while the 2-aminopyridine fragment can participate in cyclization reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These fused systems are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.
Synthetic Pathways from this compound
The generation of diverse compound libraries from this compound is primarily achieved through two key synthetic strategies: derivatization of the ethynyl group and cyclization involving the aminopyridine core.
Sonogashira Coupling for Ethynyl Derivatization
The Sonogashira cross-coupling reaction is a powerful tool for the functionalization of the ethynyl group, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: Sonogashira coupling of this compound.
Cyclization to Pyrido[2,3-d]pyrimidines
The 2-aminopyridine moiety of this compound and its derivatives can undergo cyclization with various reagents to form the pyrido[2,3-d]pyrimidine scaffold. This is a common strategy to create compounds that can act as kinase inhibitors or other targeted therapies.
Caption: Cyclization to form pyrido[2,3-d]pyrimidines.
Comparative Biological Activity
While direct head-to-head comparative studies on a library of compounds derived specifically from this compound are not extensively published, we can infer potential activities and structure-activity relationships (SAR) from studies on structurally similar pyridine and pyrimidine derivatives. The primary areas of biological activity explored for these classes of compounds are anticancer and antimicrobial.
Anticancer Activity
Derivatives of 2-aminopyridine and fused pyrimidine systems have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases.
Structure-Activity Relationship Insights:
-
Kinase Inhibition: The pyrido[2,3-d]pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. Substituents at various positions can be modified to achieve selectivity for specific kinases.
-
Substituent Effects: The nature of the substituent introduced via the ethynyl group can significantly impact anticancer activity. Electron-withdrawing groups on aryl substituents have, in some related series, been shown to enhance activity.
-
Solubility and Bioavailability: Modifications that improve aqueous solubility without compromising binding affinity are crucial for developing effective drug candidates.
Comparative Data (Hypothetical Example based on related compounds):
The following table illustrates a hypothetical comparison of the anticancer activity of different classes of compounds that could be synthesized from this compound. Note: This data is for illustrative purposes and is based on trends observed in related compound series.
| Compound Class | R Group (at C5 of Pyridine) | Target Kinase | IC50 (nM) | Reference Cell Line |
| A (Substituted Ethynylpyridine) | Phenyl | EGFR | 150 | A549 (Lung Cancer) |
| B (Substituted Ethynylpyridine) | 4-Chlorophenyl | EGFR | 85 | A549 (Lung Cancer) |
| C (Pyrido[2,3-d]pyrimidine) | Phenyl | VEGFR2 | 50 | HUVEC |
| D (Pyrido[2,3-d]pyrimidine) | 4-Methoxyphenyl | VEGFR2 | 75 | HUVEC |
Antimicrobial Activity
Pyridine and pyrimidine derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action can vary, from inhibition of essential enzymes to disruption of the bacterial cell membrane.
Structure-Activity Relationship Insights:
-
Lipophilicity: The introduction of lipophilic groups can enhance the ability of the compound to penetrate bacterial cell walls.
-
Hydrogen Bonding: The amino group and nitrogen atoms within the heterocyclic core can form crucial hydrogen bonds with bacterial enzymes or other targets.
-
Steric Factors: The size and shape of the substituents can influence how well the compound fits into the active site of a target protein.
Comparative Data (Hypothetical Example based on related compounds):
The following table provides a hypothetical comparison of the antimicrobial activity of compounds derivable from this compound. Note: This data is for illustrative purposes and is based on trends observed in related compound series.
| Compound Class | R Group (at C5 of Pyridine) | Target Organism | MIC (µg/mL) |
| E (Substituted Ethynylpyridine) | Thienyl | Staphylococcus aureus | 16 |
| F (Substituted Ethynylpyridine) | Furanyl | Staphylococcus aureus | 32 |
| G (Pyrido[2,3-d]pyrimidine) | Thienyl | Escherichia coli | 8 |
| H (Pyrido[2,3-d]pyrimidine) | Furanyl | Escherichia coli | 16 |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial potential of novel compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. Direct comparative studies are crucial to elucidate clear structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
- [Placeholder for a relevant scientific paper on pyridine synthesis and activity]
- [Placeholder for a relevant scientific paper on pyrimidine synthesis and activity]
- [Placeholder for a relevant scientific paper on Sonogashira coupling]
- [Placeholder for a relevant scientific paper on kinase inhibition assays]
- [Placeholder for a relevant scientific paper on MTT assays]
- [Placeholder for a relevant scientific paper on antimicrobial susceptibility testing]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethynylpyridin-2-amine
This document provides a detailed protocol for the safe handling and disposal of 5-Ethynylpyridin-2-amine (CAS No. 82454-61-3), a compound utilized in chemical synthesis and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice for all laboratory professionals.
Core Hazard Profile & Inherent Chemical Risks
This compound is a multi-functional molecule, and its hazards are a composite of its constituent chemical groups: an aromatic amine, a pyridine ring, and a terminal alkyne. Understanding these individual contributions is paramount to safe handling.
Table 1: GHS Hazard Classification for this compound [1][2][3]
| Hazard Class | GHS Code | Statement |
| Flammable Solid | H228 | Flammable solid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The "Why" Behind the Hazards: A Functional Group Analysis
-
Aromatic Amine: Aromatic amines as a class are known for their potential carcinogenicity and high rate of absorption through the skin.[4][5] The primary mechanism of toxicity often involves metabolic N-oxidation in the liver to form reactive N-hydroxylamines, which can lead to cellular damage.[6] This property necessitates stringent measures to prevent skin contact.
-
Pyridine Moiety: Pyridine is a flammable, water-soluble compound with a strong, unpleasant odor.[7] Its presence in the molecule contributes to the overall flammability and potential for harmful vapor inhalation. Waste streams containing pyridine are often subject to specific hazardous waste regulations.[1][8][9][10]
-
Terminal Alkyne (Ethynyl Group): This is the most acute reactivity hazard. The hydrogen atom on a terminal alkyne is weakly acidic and can be deprotonated by bases.[11] More critically, terminal alkynes can react with certain metals—particularly salts and oxides of heavy metals like copper, silver, mercury, and brass —to form highly unstable and explosive metal acetylides.[12] This reaction is the primary driver for the strict incompatibility requirements outlined in this guide.
Personal Protective Equipment (PPE) & Engineering Controls
A proactive approach to safety begins with establishing robust barriers to exposure.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[13]
-
Eye Protection: ANSI-rated safety goggles or a full-face shield are mandatory to protect against splashes and eye irritation.[14]
-
Hand Protection: Use nitrile rubber gloves. Aromatic amines can be readily absorbed through the skin, making robust glove protection essential.[4] Double-gloving is recommended when handling neat material or concentrated solutions. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure closed-toe shoes are worn at all times in the laboratory.
Waste Segregation & Container Management: A Self-Validating System
Proper segregation is the cornerstone of safe chemical waste disposal. The primary goal is to prevent inadvertent mixing of incompatible materials.
Chemical Incompatibility Diagram
The following diagram illustrates the critical incompatibilities for this compound waste streams.
Caption: Key incompatibilities for this compound waste.
Container Selection and Labeling
-
Container Choice: Use only high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, leak-proof screw cap. Do not use metal containers or caps with metal liners. [15]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must be fully completed and include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A complete list of all other components by percentage (including solvents).
-
The relevant hazard characteristics: Flammable, Toxic, Irritant .
-
The date accumulation started and the date the container was filled.
-
-
Storage: Keep waste containers closed at all times except when adding waste.[15] Store containers in a designated Satellite Accumulation Area (SAA), which must be within the laboratory and under the control of the operator. Ensure secondary containment (e.g., a plastic tub) is used for all liquid waste containers.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of various waste streams containing this compound.
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of this compound waste.
Unused or Expired Solid Compound
-
Carefully transfer any unwanted solid this compound into a designated "Solid Hazardous Waste" container.
-
Ensure the container is properly labeled as described in Section 3.2.
-
Do not mix with any other chemical waste unless compatibility has been confirmed.
Contaminated Solid Waste
-
This includes items like gloves, weighing paper, and absorbent pads used during handling or spill cleanup.
-
Collect all contaminated solid materials in a dedicated, labeled "Solid Hazardous Waste" container or a sealed, labeled plastic bag that will then be placed in a larger solid waste drum.
-
Do not dispose of these items in the regular trash.
Liquid Waste (Solutions and Rinsate)
-
Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a "Liquid Hazardous Waste" container.
-
Segregation is Key: Do not mix this waste stream with waste containing strong acids, strong bases, oxidizing agents, or solutions containing heavy metal salts.[16]
-
Keep the waste stream as simple as possible. For example, maintain separate containers for halogenated and non-halogenated solvent waste containing the compound.
-
Ensure the container is properly labeled with all components and their approximate concentrations.
Empty Stock Containers
-
An "empty" container is not truly empty and must be treated as hazardous waste until properly decontaminated.[15]
-
Triple Rinse Procedure: a. Add a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or methanol) to the container, equal to about 10% of the container's volume. b. Secure the cap and swirl thoroughly to rinse all interior surfaces. c. Pour the solvent rinsate into your designated "Liquid Hazardous Waste" container. This first rinse is critically important. d. Repeat this rinsing procedure two more times. All rinsate must be collected as hazardous waste.
-
After triple rinsing and air-drying in a fume hood, completely deface or remove the original label.
-
The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
Spill & Emergency Procedures
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and paper towels, collecting all cleanup materials as contaminated solid waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS responders with the Safety Data Sheet (SDS) upon their arrival.
-
Regulatory Considerations
All waste generated must be managed in accordance with federal, state, and local regulations.[15] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing this compound would be classified as hazardous due to its toxic and flammable characteristics. If used as a solvent, the waste stream could potentially be classified under the F005 listed waste code due to the pyridine structure.[1][8][9][10] Final determination should always be made in consultation with your institution's EHS professionals.
References
-
EPA Hazardous Waste Codes . (n.d.). Retrieved from University of Alabama in Huntsville. URL: [Link]
-
EPA Waste Code . (n.d.). Retrieved from US EPA. URL: [Link]
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EPA Hazardous Waste Codes . (n.d.). Environmental Safety, Sustainability and Risk - The University of Texas at Dallas. URL: [Link]
-
Hazardous Waste Listings . (n.d.). US EPA. URL: [Link]
-
Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) . (2016, May 23). Carl ROTH. URL: [Link]
-
Physical and Chemical Properties of Alkynes . (2025, November 18). CK-12 Foundation. URL: [Link]
-
Pyridine - Substance Details . (n.d.). US EPA Substance Registry Services. URL: [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: 2-amino pyridine . (n.d.). Biochem Chemopharma. URL: [Link]
-
Alkyne . (n.d.). Wikipedia. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. URL: [Link]
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry . (2022, December 30). MDPI. URL: [Link]
-
Alkyne Reactivity . (n.d.). Michigan State University Chemistry. URL: [Link]
-
Alkyne zipper reaction . (n.d.). Wikipedia. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. URL: [Link]
-
Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. URL: [Link]
-
Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University College of Engineering. URL: [Link]
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Drain Disposal of Chemicals . (n.d.). Yale Environmental Health & Safety. URL: [Link]
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This compound | CAS 82454-61-3 . (n.d.). American Elements. URL: [Link]
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General Discussion of Common Mechanisms for Aromatic Amines . (n.d.). NCBI. URL: [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF) . (2023, August 18). YouTube. URL: [Link]
-
Aromatic amine . (n.d.). Wikipedia. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine . (2023, February 25). MDPI. URL: [Link]
-
15.04 Anilines, Pyrroles, and Pyridines: Heterocyclic Analogues of Enamines and Imines . (2019, September 16). YouTube. URL: [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS . (2018, December 10). Loba Chemie. URL: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . (n.d.). NCBI PMC. URL: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
